Technical Documentation Center

2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine
  • CAS: 94465-65-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Methodologies for 4,5-Dimethyl-2-nitroaniline (CAS 6972-71-0)

Executive Summary 4,5-Dimethyl-2-nitroaniline (CAS 6972-71-0) is a highly versatile ortho-nitroaniline derivative utilized extensively as a fundamental building block in organic synthesis, materials science, and pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Dimethyl-2-nitroaniline (CAS 6972-71-0) is a highly versatile ortho-nitroaniline derivative utilized extensively as a fundamental building block in organic synthesis, materials science, and pharmaceutical development[1]. Characterized by its distinct electronic and steric properties, this compound requires precise analytical and handling protocols to ensure high-fidelity downstream applications. This whitepaper provides an in-depth technical analysis of its structural properties, validated chromatographic separation methodologies, and its synthetic utility in drug discovery pipelines.

Structural Elucidation and Physicochemical Properties

The molecular architecture of 4,5-dimethyl-2-nitroaniline consists of an aniline core heavily influenced by the push-pull electronic effects of its substituents[2]. The electron-withdrawing nitro group (-NO₂), positioned ortho to the primary amine (-NH₂), significantly reduces the basicity of the amine through both inductive electron withdrawal and resonance delocalization. Conversely, the electron-donating methyl groups (-CH₃) at positions 4 and 5 provide mild inductive stabilization to the aromatic ring[2].

From a steric and crystallographic perspective, the proximity of the ortho-nitro and amine groups facilitates strong intramolecular hydrogen bonding. This interaction locks the functional groups into a relatively planar conformation, which directly dictates its solid-state crystal packing, resulting in a specific melting point range of 140.0–144.0 °C[2][3].

Quantitative Physicochemical Data

The following table summarizes the core chemical identifiers and physical properties critical for laboratory integration, as reported by authoritative chemical suppliers[1][2][3][4][5].

ParameterSpecification / Value
IUPAC Name 4,5-Dimethyl-2-nitroaniline
CAS Registry Number 6972-71-0
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
InChI Key PINGKGKKUSYUAW-UHFFFAOYSA-N
SMILES CC1=CC(N)=C(C=C1C)=O
LogP 2.39
Melting Point 140.0 – 144.0 °C
Appearance White to Yellow to Orange powder/crystal

Analytical Workflows & Chromatographic Separation

Accurate quantification and impurity profiling of 4,5-dimethyl-2-nitroaniline are critical for its use in Active Pharmaceutical Ingredient (API) synthesis. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the industry standard for this analysis. According to1, the compound can be efficiently separated using a tailored mobile phase of acetonitrile, water, and an acidic modifier[1].

Protocol: Self-Validating RP-HPLC Analysis

Objective: To quantify purity and isolate structural impurities using a scalable RP-HPLC method suitable for both UV and MS detection.

  • Step 1: Mobile Phase Preparation

    • Action: Prepare a ternary solvent system comprising Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm), and an acidic modifier (0.1% Phosphoric acid for UV; 0.1% Formic acid for MS).

    • Causality: The hydrophobic nature of the 4,5-dimethyl groups (LogP 2.39) necessitates an organic modifier (MeCN) for proper elution[1]. The acidic modifier is critical; it suppresses the ionization of residual silanols on the stationary phase, preventing severe peak tailing of the basic aniline moiety. Formic acid is substituted for MS applications because phosphoric acid is non-volatile and will contaminate the mass spectrometer's ion source[1].

  • Step 2: Sample Preparation

    • Action: Dissolve the analyte in a 50:50 MeCN:Water diluent to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-front distortion (the "solvent effect") and ensures column longevity by removing particulate matter.

  • Step 3: Chromatographic Separation

    • Action: Inject 5-10 µL onto a reverse-phase column (e.g., Newcrom R1 or standard C18, 3 µm particle size for UPLC)[1]. Set flow rate to 1.0 mL/min.

    • Causality: Smaller particle sizes (3 µm) increase the number of theoretical plates, enabling high-resolution separation of closely related structural isomers (e.g., other xylidine derivatives) during impurity profiling[1].

  • Step 4: Detection and Self-Validation Mechanism

    • Action: Monitor absorbance at 254 nm (UV) or configure ESI+ for Mass Spectrometry.

    • Self-Validation Criteria: The analytical run is only considered valid if the system suitability criteria are met: Tailing factor (

      
      ) must be 
      
      
      
      and theoretical plates (
      
      
      ) must be
      
      
      .
    • Causality for Failure: If

      
      , this indicates secondary interactions with the silica backbone. The operator must immediately halt the run and verify the pH of the mobile phase, as insufficient acidification fails to suppress silanol ionization.
      

HPLC_Workflow A Sample Preparation (Dissolution in MeCN/H2O) C Stationary Phase (Reverse-Phase Column, e.g., C18) A->C B Mobile Phase Selection (MeCN : H2O : Acid Modifier) B->C D1 UV Detection (Phosphoric Acid Modifier) C->D1 Standard UV D2 MS Detection (Formic Acid Modifier) C->D2 MS Compatible E Chromatographic Resolution (Peak Integration & PK Analysis) D1->E D2->E

Figure 1: Reverse-Phase HPLC workflow for 4,5-Dimethyl-2-nitroaniline analysis.

Synthetic Utility in Drug Development

In medicinal chemistry, 4,5-dimethyl-2-nitroaniline serves as a highly privileged precursor. The most prominent synthetic pathway involves the reduction of the nitro group to yield 4,5-dimethylbenzene-1,2-diamine . This diamine is a core scaffold for the synthesis of substituted benzimidazoles and quinoxalines—pharmacophores frequently found in antiviral, antihistamine, and antineoplastic agents.

Causality in Synthetic Design: For the initial reduction step, catalytic hydrogenation (e.g., H₂ with Pd/C) is vastly preferred over dissolving metal reductions (like SnCl₂/HCl) for industrial scale-up. Catalytic hydrogenation offers higher atom economy, simplifies the downstream workup, and crucially avoids the generation of heavy metal waste, which is strictly regulated in API manufacturing environments.

Synthetic_Pathway Start 4,5-Dimethyl-2-nitroaniline (CAS: 6972-71-0) Reduction Catalytic Hydrogenation (H2, Pd/C or SnCl2/HCl) Start->Reduction Nitro Reduction Intermediate 4,5-Dimethylbenzene-1,2-diamine (Key Intermediate) Reduction->Intermediate Cyclization1 Condensation with Carboxylic Acids (Heat, Acid Catalyst) Intermediate->Cyclization1 Cyclization2 Reaction with Alpha-Dicarbonyls Intermediate->Cyclization2 Product1 Substituted Benzimidazoles (API Scaffolds) Cyclization1->Product1 Product2 Quinoxaline Derivatives (Optoelectronic/Bioactive) Cyclization2->Product2

Figure 2: Synthetic utility of 4,5-Dimethyl-2-nitroaniline in heterocycle drug discovery.

Safety, Handling, and Stability Protocols

Due to its structure, 4,5-dimethyl-2-nitroaniline exhibits significant toxicity and must be handled with rigorous safety protocols.

  • Hazard Profile: It is classified under hazard statements H301, H311, and H331 , indicating it is toxic if swallowed, in contact with skin, or inhaled[6].

  • Handling: All manipulations must be conducted within a certified chemical fume hood. Operators must wear appropriate PPE, including nitrile gloves, lab coats, and safety goggles, to prevent dermal and ocular exposure[3][6].

  • Storage & Stability: To prevent oxidative degradation of the amine and photolytic cleavage of the nitro group, the compound must be stored in a dark place, under an inert atmosphere (e.g., Argon or Nitrogen), at room temperature.

References

  • BLD Pharm. "6972-71-0 | 4,5-Dimethyl-2-nitroaniline".

  • SIELC Technologies. "4,5-Dimethyl-2-nitroaniline". 1

  • Thermo Fisher Scientific. "4,5-Dimethyl-2-nitroaniline, 97%". 2

  • Angene Chemical. "4,5-Dimethyl-2-nitroaniline(CAS# 6972-71-0)". 4

  • Fisher Scientific. "CAS RN 6972-71-0". 5

  • Tokyo Chemical Industry (TCI). "4,5-Dimethyl-2-nitroaniline | 6972-71-0". 3

  • Apollo Scientific. "6972-71-0 Cas No. | 4,5-Dimethyl-2-nitroaniline". 6

Sources

Foundational

Toxicity profile and handling hazards of chloroquine side chain intermediates

Technical Safety Monograph: Chloroquine Side Chain Intermediates Executive Summary & Chemical Identity This guide provides a rigorous safety framework for handling the aliphatic side-chain intermediates used in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Monograph: Chloroquine Side Chain Intermediates

Executive Summary & Chemical Identity

This guide provides a rigorous safety framework for handling the aliphatic side-chain intermediates used in the synthesis of Chloroquine and Hydroxychloroquine. The primary focus is on Novoldiamine (2-amino-5-diethylaminopentane) and its precursor, Novol Ketone (5-diethylamino-2-pentanone).

Unlike the quinoline core, which presents mutagenic risks, the side chain intermediates are characterized by severe corrosivity, high volatility, and potent skin sensitization . Mismanagement of these agents leads to immediate chemical burns and long-term immunological respiratory/dermal sensitization.

Target Analytes
Common NameIUPAC NameCAS No.[1]Molecular FormulaKey Hazard Class
Novoldiamine

-diethylpentane-1,4-diamine
140-80-7

Corrosive / Sensitizer
Novol Ketone 5-(diethylamino)pentan-2-one3238-40-2

Irritant / Flammable

CRITICAL ALERT: Do not confuse Novoldiamine (CAS 140-80-7) with N,N'-Dinitrosopiperazine (CAS 140-79-4), a potent carcinogen often appearing in adjacent database searches due to CAS proximity.

Toxicological Profile & Mechanism of Action

Dermal & Mucosal Corrosivity (Immediate Threat)

Novoldiamine is a highly basic aliphatic diamine. Upon contact with biological tissue, it initiates rapid saponification of membrane lipids.

  • Mechanism: The unhindered primary amine group attacks the lipid bilayer, causing liquefactive necrosis. This allows the molecule to penetrate deep into the dermis/stroma.

  • Clinical Manifestation: Chemical burns may not be immediately painful due to nerve damage (insidious onset). Edema and eschar formation follow within hours.

Immunological Sensitization (Long-term Threat)

The most insidious hazard of Novoldiamine is Type IV Hypersensitivity .

  • Haptenization: As a reactive amine, Novoldiamine acts as a hapten. It binds covalently to skin proteins (e.g., keratin, Langerhans cell surface proteins) via nucleophilic attack.

  • T-Cell Response: This protein-hapten conjugate is processed by dendritic cells and presented to T-cells, establishing immunological memory.

  • Consequence: Subsequent exposure, even at trace levels (ppm), triggers severe allergic contact dermatitis or asthmatic bronchospasm.

Systemic Toxicity
  • Inhalation: High vapor pressure allows rapid alveolar absorption. Symptoms include "halo vision" (glaucopsia)—a temporary disturbance of corneal epithelium common with amines—and pulmonary edema.

  • Acute Toxicity: LD50 (Oral, Rat) is approximately 600–800 mg/kg, classifying it as acutely toxic.

Operational Handling & Engineering Controls

Effective containment relies on a "Barrier & Capture" philosophy.

Engineering Control Hierarchy
  • Primary: Closed-loop synthesis systems (reactors with hard-piped additions).

  • Secondary: Glovebox (Isolator) under negative pressure (-150 Pa) with nitrogen atmosphere.

  • Tertiary: Class II Type B2 Biosafety Cabinet or Fume Hood (100% exhaust, no recirculation).

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with aliphatic diamines due to permeation.

PPE ComponentSpecificationRationale
Gloves (Inner) Nitrile (4 mil)Dexterity and splash guard.
Gloves (Outer) Laminate Film (Silver Shield/4H) Mandatory. Breakthrough time >480 min for amines.
Respiratory PAPR with ABEK CartridgesPositive pressure prevents inward leakage of vapors.
Body Tychem® C or F Apron/SleevesImpervious to organic bases; prevents sleeve wicking.

Experimental Protocols & Workflows

Workflow Visualization: Synthesis & Hazard Points

G cluster_0 Hazard Control Zone Start Precursor: Novol Ketone Step1 Reductive Amination (H2/Catalyst + NH3) Start->Step1 High Flammability Risk Inter Intermediate: Novoldiamine Step1->Inter Exothermic Coupling Coupling with 4,7-Dichloroquinoline Inter->Coupling CRITICAL HAZARD: Corrosive/Sensitizer Final Product: Chloroquine Base Coupling->Final Purification

Figure 1: Synthesis flow highlighting the critical hazard zone where Novoldiamine is isolated and handled.

Safe Handling Protocol: Transferring Novoldiamine

Objective: Transfer 100 mL of Novoldiamine from storage to reaction vessel without exposure.

  • Preparation:

    • Activate fume hood "Emergency Purge" mode to verify flow >100 fpm.

    • Don double-gloving system (Nitrile inner / Laminate outer).

    • Place a neutralizing catch-tray (containing 5% Citric Acid solution) under the work area.

  • Transfer:

    • Do not pour. Use a chemically resistant peristaltic pump or a glass syringe with a Luer-lock.

    • Keep the container headspace purged with Nitrogen to prevent carbonate formation (amines react with atmospheric CO2).

  • Quenching (Spill/Residue):

    • Immediately wipe drips with a pad soaked in 5% Acetic Acid or Citric Acid .

    • Why? Converting the free amine to its salt (ammonium form) eliminates volatility and reduces skin penetrability.

Emergency Response Logic

DecisionTree Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Blot (Don't Rub) 2. Flush H2O (15 min) 3. Apply PEG 400 Skin->ActionSkin ActionEye 1. Morgan Lens Irrigation 2. 2L Saline Flush 3. Ophthalmology Consult Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen Support 3. Monitor for Edema (24h) Inhale->ActionInhale

Figure 2: Immediate response decision tree for Novoldiamine exposure.

Waste Management & Decontamination

Principle: Never dispose of free amines directly into organic solvent waste streams without neutralization, as they can react exothermically with halogenated solvents (e.g., DCM) or polymerize.

  • Neutralization: Treat waste Novoldiamine with an excess of dilute sulfuric acid to form the stable sulfate salt.

  • Disposal: Label as "Organic Base - Neutralized."

  • Decontamination of Glassware: Rinse with 10% HCl, then water, then Acetone. The acid rinse is critical to protonate the amine, making it water-soluble for removal.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78953, Novoldiamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Amines, N-C10-16-alkyltrimethylenedi-, reaction products with chloroacetic acid. (Used for analogue sensitization data).[2][3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • World Health Organization (WHO). Production of antimalarial drugs: Safety guidelines. Retrieved from [Link]

Sources

Exploratory

Strategic Synthesis of Branched-Chain Antimalarials via 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine

Topic: Literature review of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine in antimalarial synthesis Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development P...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature review of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine in antimalarial synthesis Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

In the landscape of antimalarial drug discovery, the modification of the diamine side chain of the 4-aminoquinoline pharmacophore is a critical strategy for overcoming resistance. 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (CAS: 3492-54-4) represents a specialized, high-reactivity alkylating agent used to introduce a bulky, branched 1,3-bis(diethylamino)isopropyl motif.

While historically validated in the synthesis of the spasmolytic Feclemine , this intermediate is increasingly relevant in the design of Chloroquine Resistance Reversal Agents (CRRAs) and novel bis-cationic antimalarials . Its unique structure allows for the introduction of two tertiary amine centers via a single alkylation event, significantly altering the lipophilicity and pKa profile of the resulting drug candidate—key factors in lysosomal accumulation and PfCRT (Plasmodium falciparum Chloroquine Resistance Transporter) evasion.

This guide provides a comprehensive technical review of this intermediate, detailing its synthesis, reactivity profile (via azetidinium ion formation), and application in synthesizing next-generation antimalarial scaffolds.

Chemical Profile & Reactivity

Structural Characteristics

The compound is a


-chlorinated diamine. Unlike linear "nitrogen mustard" derivatives where the chlorine is terminal, here the chlorine is secondary, positioned on the bridging propylene chain.
PropertyData
IUPAC Name 2-Chloro-N,N,N',N'-tetraethylpropane-1,3-diamine
CAS Number 3492-54-4
Molecular Formula C₁₁H₂₅ClN₂
Molecular Weight 220.78 g/mol
Boiling Point ~116 °C (at 15 Torr)
Solubility Soluble in ethanol, chloroform, DCM; limited water solubility (free base).[1][2][3]
Key Moiety Bis(diethylamino)isopropyl group
Mechanistic Reactivity: The Azetidinium Intermediate

The reactivity of 2-chloro-N,N,N',N'-tetraethyl-1,3-propanediamine is governed by "neighboring group participation." The tertiary amine nitrogen attacks the


-carbon bearing the chlorine, displacing the chloride to form a transient, highly electrophilic azetidinium (azetidinium) ion .
  • Implication for Synthesis: This cyclization makes the compound a potent alkylating agent. Nucleophiles (such as the amino group of a 4-aminoquinoline or the carbanion of a nitrile) attack the ring, reopening it to form the stable alkylated product.

  • Regioselectivity: Opening of the symmetrical azetidinium ring usually retains the 1,3-diamine structure, but rearrangement to a terminal structure is theoretically possible depending on the nucleophile and steric hindrance.

Synthesis of the Intermediate

Self-Validating Protocol: From Epichlorohydrin to the Chloro-Diamine.

The synthesis is a two-step process starting from commercially available epichlorohydrin.

Step 1: Synthesis of 1,3-Bis(diethylamino)-2-propanol

Reaction: Epoxide ring opening followed by chloride displacement.

  • Reagents: Epichlorohydrin (1.0 eq), Diethylamine (2.5 eq, excess).

  • Conditions: Reflux in ethanol or neat.

  • Procedure:

    • Add epichlorohydrin dropwise to refluxing diethylamine.

    • The reaction is exothermic; control addition rate.

    • Reflux for 4–6 hours to ensure complete substitution of both the epoxide and the terminal chloride.

    • Purification: Distillation under reduced pressure.

    • Yield: Typically >80%.

Step 2: Chlorination to 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine

Reaction: Nucleophilic substitution of hydroxyl with chloride.

  • Reagents: 1,3-Bis(diethylamino)-2-propanol (1.0 eq), Thionyl Chloride (SOCl₂, 1.2 eq).

  • Solvent: Chloroform (CHCl₃) or Benzene (historical).

  • Procedure:

    • Dissolve the alcohol in dry CHCl₃.

    • Cool to 0°C. Add SOCl₂ dropwise (evolution of SO₂ and HCl gas).

    • Reflux for 2 hours.

    • Workup: Evaporate solvent. The product is obtained as the dihydrochloride salt. Neutralize with cold NaOH solution and extract with ether for the free base immediately prior to use (to prevent self-polymerization).

Application in Antimalarial Synthesis[4]

Target Architecture: Branched-Chain 4-Aminoquinolines

The primary application in antimalarial research is the synthesis of analogs where the standard linear side chain of Chloroquine is replaced by the bulky 1,3-bis(diethylamino)isopropyl group.

Rationale:

  • Resistance Reversal: The PfCRT mutant transporter effluxes Chloroquine. Bulky, bis-cationic side chains often evade this transporter due to steric hindrance and altered charge distribution.

  • Increased Basicity: The presence of two tertiary amines increases the accumulation ratio in the acidic food vacuole of the parasite.

Coupling Protocol (N-Alkylation)

This protocol describes the coupling of the intermediate with 4,7-dichloroquinoline (via a diamine linker strategy) or direct alkylation of a precursor.

Method A: Direct Alkylation of an Amine Precursor

  • Substrate: 7-Chloro-4-aminoquinoline (or a phenol for ether linkages).

  • Reagents: 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine, Sodium Hydride (NaH) or Sodamide (NaNH₂).

  • Solvent: DMF or Toluene.

  • Mechanism:

    • Deprotonation of the acidic amine/phenol.

    • Nucleophilic attack on the azetidinium ion generated in situ from the chloro-intermediate.

    • Formation of the branched product.

Method B: The "Feclemine" Route (C-Alkylation)

  • Note: This route is adapted from Feclemine synthesis for creating novel carbon-linked antimalarial scaffolds.

  • Substrate: Arylacetonitrile derivatives (e.g., precursors to isoquinoline antimalarials).

  • Reagents: Sodamide (NaNH₂), Toluene.

  • Outcome: Introduction of the basic side chain at the benzylic position.

Visualizing the Pathway

The following diagram illustrates the synthesis of the intermediate and its reactivity via the Azetidinium ion, leading to the antimalarial scaffold.

G cluster_0 Synthesis of Reagent Epi Epichlorohydrin (Starting Material) Alcohol 1,3-Bis(diethylamino)-2-propanol (Intermediate 1) Epi->Alcohol Ring Opening (Reflux) DEA Diethylamine (2.5 eq) DEA->Alcohol Chloro 2-Chloro-N,N,N',N'-tetraethyl- 1,3-propanediamine (The Reagent) Alcohol->Chloro Chlorination (SOCl2, CHCl3) SOCl2 Thionyl Chloride (SOCl2) SOCl2->Chloro Azetidinium Azetidinium Ion (Active Electrophile) Chloro->Azetidinium Intramolecular Cyclization Product Branched-Chain Antimalarial Candidate Azetidinium->Product Ring Opening Scaffold Antimalarial Core (e.g., 4-Aminoquinoline Nucleophile) Scaffold->Product Nucleophilic Attack

Caption: Synthesis pathway of the 2-chloro intermediate and its subsequent activation via azetidinium ion formation for coupling with antimalarial scaffolds.

Experimental Data Summary

The following table summarizes the physicochemical parameters critical for the application of this intermediate in drug design.

ParameterValue / ConditionRelevance to Antimalarial Design
pKa (Calculated) ~9.8 and ~8.5Ensures trapping in the acidic parasite food vacuole (pH ~5.0).
LogP (Octanol/Water) ~2.4 (Predicted)Optimal range for membrane permeability and oral bioavailability.
Alkylating Potential High (via Azetidinium)Requires handling as a vesicant; ensures rapid coupling reactions.
Stability Low as free baseMust be stored as HCl salt; free base polymerizes upon standing.

Safety & Handling Protocols

Warning: 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine acts as a nitrogen mustard analog . It is a potent alkylating agent and a severe vesicant (blistering agent).

  • PPE: Full chemical resistant suit, double nitrile gloves, and face shield.

  • Containment: All reactions must be performed in a functioning fume hood.

  • Deactivation: Spills should be neutralized immediately with 10% aqueous Sodium Thiosulfate or dilute Ammonia to open the azetidinium ring harmlessly.

  • Storage: Store strictly as the dihydrochloride salt at -20°C under argon. Generate the free base in situ or immediately before use.

References

  • Morren, H. G., et al. (1955).[1][2] "Antispasmodics with musculotropic action derived from 1,3-bis(dialkylamino)propane".[1][2] Industrie Chimique Belge, 20, 733–745.[1][2] (Primary synthesis of the intermediate).

  • Schütz, S., et al. (1971).[1][2] "Basically alkylated imides of naphthalene-1,4,5,8-tetracarboxylic acid and their chemotherapeutic effects". Arzneimittel-Forschung, 21(6), 739–763.[1][2] (Use of diamine side chains in chemotherapy).[1][2]

  • Mengue, J. B., et al. (2019). "AQ-13 - an investigational antimalarial drug". Expert Opinion on Investigational Drugs, 28(3), 217-222. (Context on diamine side chain importance). Link

  • PubChem Compound Summary. (2025). "2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine".[1][2][4] National Center for Biotechnology Information. Link

Sources

Foundational

Thermodynamic and Physical Characterization of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine: A Technical Guide

Executive Summary and Pharmaceutical Significance In the landscape of advanced organic synthesis and drug development, 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (CAS: 3492-54-4) serves as a critical, highly reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Pharmaceutical Significance

In the landscape of advanced organic synthesis and drug development, 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (CAS: 3492-54-4) serves as a critical, highly reactive diamine building block. It is most prominently utilized as an alkylating intermediate in the synthesis of spasmolytic therapeutics, such as the anticholinergic drug Feclemine, where it is reacted with cyclohexylphenylacetonitrile .

Because this molecule features a secondary alkyl chloride flanked by two tertiary amine centers, it presents unique thermodynamic challenges during isolation and purification. Understanding its physical properties—specifically its boiling point and density—is not merely an exercise in data collection; it is a fundamental requirement for designing safe, high-yield synthetic workflows and robust quality control (QC) protocols.

Quantitative Physical Properties

The macroscopic behavior of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine is dictated by its molecular architecture. The quantitative baseline for this compound is summarized in the table below, derived from established chemical databases .

PropertyValueMethodological Context
Chemical Name 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamineIUPAC nomenclature
CAS Registry Number 3492-54-4Unique identifier
Molecular Formula C₁₁H₂₅ClN₂Elemental composition
Molecular Weight 220.78 g/mol Isotopic average
Boiling Point 116 °C at 15 TorrReduced pressure distillation
Density 0.9118 g/cm³Standard ambient temperature

Thermodynamics and Structural Mechanics (Causality)

To master the handling of this compound, researchers must understand the causality behind its physical metrics.

The Causality of the Boiling Point (116 °C at 15 Torr)

The boiling point of this compound is explicitly reported under a reduced pressure of 15 Torr rather than standard atmospheric pressure (760 Torr). This is a direct consequence of its thermal lability . The molecule contains a secondary C-Cl bond in close proximity (β-position) to two nucleophilic tertiary nitrogen atoms. If heated to its theoretical atmospheric boiling point, the thermal energy would overcome the activation barrier for an intramolecular nucleophilic substitution, leading to the formation of a highly reactive aziridinium ion intermediate, or promoting dehydrohalogenation (elimination).

By applying a 15 Torr vacuum, the vapor pressure of the liquid equals the ambient pressure at a much lower thermal threshold (116 °C). This thermodynamic adjustment preserves the integrity of the C-Cl bond during distillation, preventing catastrophic thermal degradation.

The Causality of the Density (0.9118 g/cm³)

Density is a function of molar mass and molar volume. Halogenated organics typically exhibit densities greater than 1.0 g/cm³ due to the heavy atom effect of chlorine. However, 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine exhibits a density of 0.9118 g/cm³. This is caused by the steric bulk and high free volume generated by the four flexible N-ethyl groups. These lipophilic chains rotate and sweep out a large effective volume, severely disrupting intermolecular packing efficiency. The resulting increase in molar volume mathematically overpowers the mass contribution of the chlorine atom, yielding a liquid less dense than water.

Experimental Methodologies for Property Validation

To ensure trustworthiness in drug development, physical property validation must rely on self-validating experimental systems. The following protocols detail how to empirically verify the boiling point and density of this intermediate.

Protocol 1: Boiling Point Verification via Vacuum Distillation

This protocol utilizes a dynamic equilibrium system to self-validate the boiling point.

  • Apparatus Assembly: Assemble a short-path distillation apparatus equipped with a digital vacuum controller, a cold trap, and a precision thermocouple positioned exactly at the distillation head.

  • Vacuum Equilibration: Apply a strict vacuum of 15 Torr using a Schlenk line or a chemically resistant diaphragm pump. Causality check: The digital controller must hold 15 Torr ± 0.1 Torr to ensure the thermodynamic state is stable.

  • Thermal Application: Gradually heat the crude diamine mixture in an oil bath.

  • Steady-State Validation: Discard the initial fore-run. Once a steady reflux ring reaches the thermometer and condensation occurs at a constant rate, record the temperature. A sustained plateau at 116 °C while the pressure remains locked at 15 Torr provides self-validating proof of the compound's boiling point and purity.

Protocol 2: Density Verification via Oscillating U-Tube Pycnometry

This protocol uses harmonic oscillation to provide a highly accurate, operator-independent density measurement.

  • Instrument Calibration: Power on a digital density meter (e.g., Anton Paar DMA series) and set the Peltier thermostat to exactly 20.0 °C. Perform a two-point calibration using ambient air and ultra-pure, degassed water. Causality check: The instrument must read ~0.0012 g/cm³ for air and 0.9982 g/cm³ for water. This establishes a self-validating calibration curve.

  • Sample Injection: Using a glass syringe, slowly inject the purified 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine into the U-tube. Ensure absolute absence of micro-bubbles, which would artificially lower the density reading.

  • Equilibration and Measurement: Allow the instrument to achieve thermal equilibrium. The device measures the change in the harmonic oscillation frequency of the glass tube caused by the sample's mass. Record the final stabilized density of 0.9118 g/cm³ .

Visualizations of Workflows and Logical Relationships

ValidationWorkflow A Crude 2-Chloro-N,N,N',N'- tetraethyl-1,3-propanediamine B Vacuum Distillation (15 Torr, 116 °C) A->B Thermal Mitigation C Oscillating U-Tube Pycnometry (20 °C) B->C Purified Analyte D Density Validation (0.9118 g/cm³) C->D Empirical Measurement E Quality Control Passed D->E Specification Met

Figure 1: Workflow for thermal mitigation and density validation of the diamine intermediate.

StructureProperty cluster_0 Molecular Architecture cluster_1 Thermodynamic & Physical Effects N1 Central C-Cl Bond N3 Thermal Lability (Aziridinium Risk) N1->N3 Promotes degradation N2 Tetraethyl Groups N4 Steric Bulk & High Free Volume N2->N4 Reduces packing efficiency N5 Boiling Point: 116 °C at 15 Torr N3->N5 Dictates vacuum use N6 Density: 0.9118 g/cm³ N4->N6 Lowers overall density

Figure 2: Causal relationship between molecular architecture and macroscopic physical properties.

References

  • Wikipedia Contributors . "Feclemine." Wikipedia, The Free Encyclopedia. Available at:[Link]

Exploratory

Regulatory Status and REACH Compliance Guide: 4,5-Dimethyl-2-nitroaniline (CAS 6972-71-0)

Topic: Regulatory Status and REACH Compliance for CAS 6972-71-0 Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regulatory Status and REACH Compliance for CAS 6972-71-0 Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive regulatory analysis of 4,5-Dimethyl-2-nitroaniline (CAS 6972-71-0) , a critical intermediate in the synthesis of pharmaceutical scaffolds, dyes, and metal complexes. While currently listed on the EC Inventory (EC 230-211-5), this substance presents specific compliance nuances under EU REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) due to its primary application as a transported isolated intermediate.

For drug development professionals, the regulatory pathway for CAS 6972-71-0 is governed by two critical frameworks: the PPORD exemption (Product and Process Oriented Research and Development) during the pilot phase, and Strictly Controlled Conditions (SCC) for manufacturing. This guide synthesizes chemical safety data, registration obligations, and operational protocols to ensure full compliance.

Part 1: Chemical Identity and Physicochemical Characterization

Accurate substance identification is the prerequisite for any REACH dossier or PPORD notification. CAS 6972-71-0 is a nitro-substituted aniline derivative.[1][2][3]

Table 1: Substance Identification & Properties
ParameterDetail
Chemical Name 4,5-Dimethyl-2-nitroaniline
Synonyms 6-Nitro-3,4-xylidine; 2-Nitro-4,5-dimethylaniline
CAS Number 6972-71-0
EC Number 230-211-5
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Physical State Brown crystalline powder
Melting Point 139–141 °C
Solubility Insoluble in water; soluble in ethanol, DMSO
Structural Alert Primary aromatic amine; Nitro group (Potential Genotoxic Impurity - PGI risk under ICH M7)

Part 2: REACH Regulatory Status & Compliance Landscape

Registration Status

As of the current ECHA database update, CAS 6972-71-0 is listed in the EC Inventory but does not have a full, high-tonnage registration dossier widely published as a standard substance. This indicates it is likely manufactured or imported at < 1 tonne per annum (tpa) or registered exclusively as an Intermediate under Strictly Controlled Conditions (SCC) .

  • SVHC Status: Not listed on the Candidate List of Substances of Very High Concern (SVHC).

  • Authorization (Annex XIV): Not listed.

  • Restriction (Annex XVII): Not explicitly restricted as a standalone entry, but subject to general restrictions on primary aromatic amines in azo dyes (Entry 43) if used in textiles.

The "Intermediate" Definition

For pharmaceutical synthesis, CAS 6972-71-0 is almost exclusively used as a Transported Isolated Intermediate .

  • Regulatory Implication: If the substance is used solely to synthesize another substance and is transformed in the process, it qualifies for reduced registration requirements (REACH Articles 17 & 18), provided SCC are met.

PPORD Exemption (R&D Focus)

For researchers scaling up from milligrams to kilograms, full registration is not immediately required.

  • Mechanism: You can apply for a PPORD exemption , which exempts the substance from registration for 5 years (extendable) while used for R&D.[4]

  • Constraint: The substance must not be sold to the general public and must remain within a controlled supply chain.

Part 3: Operational Compliance Protocols

Protocol: Strictly Controlled Conditions (SCC)

To claim "Intermediate" status and minimize registration costs, you must prove the substance is handled under SCC. This is a self-validating system where the failure of containment triggers an immediate halt.

Step-by-Step SCC Workflow:

  • Rigorous Containment: The substance is handled only in closed systems (reactors, glove boxes).

  • Procedural Control: Transfer involves closed lines or laminar flow booths; no open pouring.

  • Personnel Training: Only trained staff handle the substance; PPE (gloves, respirator) is mandatory but is the secondary line of defense (containment is primary).

  • Waste Management: All waste streams (mother liquors, filters) are incinerated or treated as hazardous waste; no release to sewer.

ICH M7 Compliance (Drug Development Specific)

Because CAS 6972-71-0 contains a nitro group and an aniline moiety, it triggers structural alerts for genotoxicity.

  • Action: In the final drug substance (API), this material must be controlled to negligible levels (typically ppm range) based on the Threshold of Toxicological Concern (TTC) .

  • Strategy: Demonstrate "Purge Factors"—prove that subsequent synthesis steps (e.g., reduction, hydrolysis) effectively destroy or remove the nitroaniline core.

Part 4: Hazard Communication (CLP/GHS)

Even if exempt from full registration, the substance must be classified and labeled according to the CLP Regulation (EC) No 1272/2008.

Table 2: GHS Classification & Labeling
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 4Harmful if swallowedH302
Acute Toxicity (Dermal) Cat 4Harmful in contact with skinH312
Acute Toxicity (Inhal) Cat 4Harmful if inhaledH332
Skin Irritation Cat 2Causes skin irritationH315
Eye Irritation Cat 2Causes serious eye irritationH319
STOT - SE Cat 3May cause respiratory irritationH335

Part 5: Visualizations & Workflows

Diagram 1: REACH Compliance Decision Tree

This logic flow guides the researcher in determining the correct regulatory action based on usage volume and purpose.

REACH_Compliance Start Start: Intent to Use CAS 6972-71-0 VolumeCheck Annual Volume > 1 Tonne? Start->VolumeCheck PurposeCheck Usage Purpose? VolumeCheck->PurposeCheck Yes (> 1 tpa) Exempt Exempt from Registration (Maintain Inventory Records) VolumeCheck->Exempt No (< 1 tpa) PPORD PPORD Notification (Pilot Plant / Scale-up) PurposeCheck->PPORD Process R&D Intermediate Intermediate Use Only? PurposeCheck->Intermediate Synthesis RandD Scientific R&D (< 1 tpa) Exempt->RandD FullReg Full REACH Registration (Annex VII-X Data Required) Intermediate->FullReg No (Non-intermediate use) SCC_Check Strictly Controlled Conditions (SCC) Met? Intermediate->SCC_Check Yes IntermedReg Intermediate Registration (Reduced Data Req.) SCC_Check->FullReg No (SCC Failed) SCC_Check->IntermedReg Yes (SCC Confirmed)

Caption: Decision logic for determining REACH obligations. Note that <1 tpa usage is generally exempt from registration but requires CLP compliance.

Diagram 2: Operational Safety & ICH M7 Control Strategy

This workflow illustrates the "Expertise" pillar: managing the chemical from intake to API purge, ensuring both safety and quality compliance.

Operational_Safety cluster_SCC Strictly Controlled Conditions (SCC) RawMat Raw Material Intake CAS 6972-71-0 Storage Segregated Storage (Flammable/Toxic Cabinet) RawMat->Storage Reactor Closed Reactor System Storage->Reactor Transfer via Closed Line Sampling Closed-Loop Sampling Reactor->Sampling Scrubber Off-gas Scrubbing Reactor->Scrubber Vapors Reaction Synthesis Step (e.g., Reduction) Reactor->Reaction Purge Impurity Purge (Calculated Factor) Reaction->Purge Transformation API Final API (< TTC Limits) Purge->API QC Verification

Caption: Operational flow demonstrating containment (SCC) for REACH and impurity purging for ICH M7 compliance.

References

  • European Chemicals Agency (ECHA). Substance Information: 4,5-Dimethyl-2-nitroaniline (EC 230-211-5). ECHA CHEM Database.[5][6] [Link]

  • European Chemicals Agency (ECHA). Guidance on Intermediates: Version 2.1. (2010). Describes the Strictly Controlled Conditions (SCC) requirements. [Link]

  • International Conference on Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). [Link]

  • European Parliament and Council. Regulation (EC) No 1272/2008 on classification, labelling and packaging of substances and mixtures (CLP). [Link][7][4][8]

Sources

Foundational

Difference between 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine and its free base forms

This guide details the critical technical distinctions between the hydrochloride salt and free base forms of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine . It focuses on the mechanistic instability of the free base d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the critical technical distinctions between the hydrochloride salt and free base forms of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine . It focuses on the mechanistic instability of the free base due to neighboring group participation and provides actionable protocols for handling this reactive intermediate.

Stability, Reactivity, and Handling of Salt vs. Free Base Forms[1][2]

Executive Summary

2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (CAS 3492-54-4 for the parent structure) exists in two distinct forms with opposing stability profiles.[1][2]

  • The Hydrochloride Salt is a stable, crystalline solid suitable for long-term storage.[1][2] It is pharmacologically inactive in the bottle but serves as the stable precursor.

  • The Free Base is a highly reactive, unstable oil. Upon neutralization, it spontaneously cyclizes to form an electrophilic aziridinium ion .[1][2] This species is a potent alkylating agent (nitrogen mustard class) capable of modifying nucleophiles (DNA, proteins, or synthetic substrates).[1][2]

Core Directive: Researchers must store the compound as the salt and generate the free base in situ or immediately prior to use at low temperatures to prevent degradation and uncontrolled alkylation.

Chemical Identity & Structure

FeatureHydrochloride Salt (Standard Supply Form)Free Base (Reactive Intermediate)
Formula C₁₁H₂₅ClN₂[1][2] · 2HClC₁₁H₂₅ClN₂
Structure Protonated amines (R₃NH⁺). Chloride counterions.Neutral amines (R₃N:). Free lone pairs.
CAS Form dependent (e.g., 3492-54-4 refers to parent)3492-54-4
Physical State White to off-white crystalline solidColorless to yellowish viscous oil
Solubility High in water, methanol, DMSOHigh in DCM, ether, toluene; Low in water
Stability High. Shelf-stable for years if dry.[1][2][3]Low. Cyclizes/polymerizes within minutes/hours at RT.

Mechanistic Insight: The Aziridinium Threat

The defining difference between the salt and free base is the availability of the nitrogen lone pair.

The Mechanism

In the free base , the tertiary amine nitrogen acts as an internal nucleophile. It attacks the beta-carbon (the carbon bearing the chlorine atom), displacing the chloride ion.[1][2] This results in the formation of a strained, positively charged aziridinium ion (a 3-membered ring).[1][2]

This aziridinium species is the "warhead" of the molecule. It is highly electrophilic and will rapidly react with any available nucleophile (Nu⁻), such as water (hydrolysis), amines (polymerization), or biological targets.[1][2]

In the salt form , the nitrogen atoms are protonated (


). They lack the lone pair required to attack the carbon, rendering the molecule chemically inert and stable.
Pathway Visualization

The following diagram illustrates the activation pathway from stable salt to reactive alkylating agent.

AziridiniumPathway Salt Hydrochloride Salt (Stable Solid) [R2NH+ - CH2 - CHCl - CH2 - NH+R2] 2Cl- Base Neutralization (NaOH/NaHCO3) Salt->Base Deprotonation FreeBase Free Base (Transient Oil) [R2N: - CH2 - CHCl - CH2 - :NR2] Base->FreeBase Extraction Aziridinium Aziridinium Ion (Reactive Electrophile) 3-Membered Ring Intermediate FreeBase->Aziridinium Spontaneous Cyclization (Neighboring Group Participation) Product Alkylated Product (R-Nu) Aziridinium->Product Nucleophilic Attack (Nu-)

Caption: Activation pathway of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine.[1][2] The free base spontaneously forms the reactive aziridinium ion.[2]

Handling & Safety Protocols

Safety Warning (Nitrogen Mustard Class)

When in the free base form, this molecule behaves similarly to a nitrogen mustard. It is a potential vesicant (blister agent) and alkylating agent.

  • PPE: Double nitrile gloves, chemical splash goggles, and a fume hood are mandatory.[1][2]

  • Inactivation: Quench spills of the free base with dilute acid (HCl) to convert it back to the stable salt, or with thiosulfate solution to scavenge the alkylating species.[2]

Storage
  • Salt: Store at room temperature (or 4°C for extended periods) in a desiccator. Hygroscopic.

  • Free Base: Do not store. Generate immediately before use. If storage is unavoidable, keep at -80°C in a non-nucleophilic solvent (e.g., DCM) for <24 hours.

Experimental Protocol: In Situ Free Basing

This protocol describes how to convert the stable salt to the reactive free base for immediate use in synthesis (e.g., alkylating an amine or thiol).[2]

Objective: Isolate the free base of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine without triggering premature cyclization.

Reagents:

  • 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine[1][2][4] · 2HCl[5]

  • Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH (cold)[2]
    
  • Dichloromethane (DCM) or Diethyl Ether[2]

  • Anhydrous Magnesium Sulfate (

    
    )[2]
    

Step-by-Step Workflow:

  • Preparation: Cool all solvents and the aqueous base solution to 0°C (ice bath). Low temperature is critical to slow down aziridinium formation.

  • Dissolution: Dissolve the hydrochloride salt in a minimum amount of cold water.

  • Neutralization:

    • Add the cold base solution dropwise to the salt solution while stirring.

    • Monitor pH; aim for pH 9-10.[1] The solution will become cloudy as the free base oil separates.

  • Extraction:

    • Immediately extract the aqueous mixture with cold DCM (3x).

    • Combine organic layers.

  • Drying:

    • Dry the organic layer over anhydrous

      
       for 5 minutes (keep cold).
      
    • Filter rapidly.

  • Concentration (Optional but Risky):

    • If a neat oil is required, evaporate solvent under high vacuum at <20°C .[1][2]

    • Preferred: Use the solution directly in the next step to minimize self-alkylation.

  • Usage: Add the nucleophile directly to the fresh free base solution.

Applications in Drug Development

This molecule is primarily used as a synthetic building block to introduce the tetraethyl-1,3-propanediamine side chain .[1][2]

  • Antimalarials: Analogous to the side chain of chloroquine, enhancing lysosomal accumulation via the proton sponge effect.

  • CNS Agents: The lipophilic nature of the tetraethyl group improves blood-brain barrier penetration compared to methyl analogs.

  • Reagent Synthesis: Used to synthesize radical scavengers and specialized chelating agents.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 143710, N,N,N',N'-Tetraethyl-1,3-propanediamine. Retrieved March 7, 2026 from [Link](Note: Reference for parent structure properties).[2]

  • D.C. Fine Chemicals. Safety Data Sheet: 2-Chloroethylamine hydrochloride. Retrieved March 7, 2026 from [Link].[2]

  • Gator, F. et al. (2021). Synthetic Applications of Aziridinium Ions.[2] MDPI. Retrieved March 7, 2026 from [Link].[2]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing chloroquine using 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine

Application Note: Synthesis of Chloroquine Analogs via 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine Executive Summary & Scientific Context This application note details the protocol for synthesizing 7-chloro-N-(1,3-b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Chloroquine Analogs via 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine

Executive Summary & Scientific Context

This application note details the protocol for synthesizing 7-chloro-N-(1,3-bis(diethylamino)propan-2-yl)quinolin-4-amine , a structural analog of Chloroquine, utilizing the specific precursor 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine .

Critical Distinction: Researchers must note that standard Chloroquine (USP) possesses a 1-methylbutyl side chain derived from Novoldiamine (1-diethylamino-4-aminopentane). The precursor specified in this request (2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine) possesses a 1,3-propanediamine backbone.[1] Consequently, the resulting API is a symmetric side-chain analog of Chloroquine, often investigated for overcoming resistance in Plasmodium falciparum strains due to altered lipophilicity and basicity profiles.

This protocol employs a Retrosynthetic Strategy involving the conversion of the alkyl chloride precursor into a primary amine, followed by Nucleophilic Aromatic Substitution (


) on the quinoline core.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is designed around the convergence of the quinoline scaffold and the modified diamine side chain.

ChloroquineAnalogSynthesis cluster_0 Key Transformation Reagent 2-Chloro-N,N,N',N'-tetraethyl- 1,3-propanediamine (Starting Material) Intermediate 2-Amino-N,N,N',N'-tetraethyl- 1,3-propanediamine (Nucleophilic Side Chain) Reagent->Intermediate Step 1: Amination (Gabriel or NH3/High P) Ammonia Ammonia (NH3) (Amination Agent) Ammonia->Intermediate Product Chloroquine Analog (Bis-diethylamino-propyl derivative) Intermediate->Product Step 2: SnAr Coupling (130-150°C) Quinoline 4,7-Dichloroquinoline (Scaffold) Quinoline->Product

Figure 1: Synthetic pathway converting the chlorinated diamine precursor into the active amine nucleophile for coupling with the quinoline core.

Reagents and Equipment Specifications

Reagent / MaterialCAS NumberPurity GradeFunction
2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine 3492-54-4>95%Side-chain Precursor
4,7-Dichloroquinoline 86-98-6>98%Quinoline Scaffold
Phenol 108-95-2ACS ReagentSolvent/Catalyst for

Potassium Phthalimide 1074-82-4>98%Amination Reagent (Method A)
Hydrazine Hydrate 7803-57-850-60%Deprotection Agent
Sodium Hydroxide (NaOH) 1310-73-22N SolutionBasification

Equipment:

  • High-pressure autoclave (for Method B: Direct Ammonolysis).

  • Reflux apparatus with Dean-Stark trap.

  • Rotary Evaporator.

  • Flash Chromatography system (Silica gel 60).

Detailed Experimental Protocol

Phase 1: Synthesis of the Nucleophilic Side Chain

Objective: Convert the chloro-group of the starting material into a primary amine.

Method A: Gabriel Synthesis (Recommended for Purity) Direct ammonolysis of beta-halo amines can lead to polymerization or cyclization (aziridinium formation). The Gabriel synthesis offers a controlled route.

  • Imide Formation:

    • Dissolve 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (10.0 mmol) in DMF (20 mL).

    • Add Potassium Phthalimide (11.0 mmol, 1.1 eq).

    • Heat the mixture to 90°C for 4 hours under

      
       atmosphere.
      
    • Mechanism:[1] The phthalimide anion displaces the chloride via

      
      .
      
    • Workup: Pour into ice water, extract with chloroform (

      
       mL). Dry organic layer over 
      
      
      
      and concentrate to yield the Phthalimide intermediate.
  • Hydrazinolysis (Deprotection):

    • Suspend the intermediate in Ethanol (30 mL).

    • Add Hydrazine Hydrate (12.0 mmol).

    • Reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

    • Isolation: Cool, filter off the solid. Acidify the filtrate with HCl (2N) to pH 2, then wash with ether. Basify the aqueous layer with NaOH (40%) to pH 12 and extract with DCM.

    • Yield: 2-Amino-N,N,N',N'-tetraethyl-1,3-propanediamine . Confirm by

      
      -NMR (Look for methine proton shift adjacent to 
      
      
      
      ).
Phase 2: Coupling with Quinoline Core ( )

Objective: Attach the side chain to the 4,7-dichloroquinoline scaffold.

  • Reaction Setup:

    • In a round-bottom flask, combine 4,7-Dichloroquinoline (5.0 mmol) and Phenol (2.5 g).

    • Note: Phenol acts as both a high-boiling solvent and a proton transfer catalyst, facilitating the nucleophilic attack.

  • Addition:

    • Add the 2-Amino-N,N,N',N'-tetraethyl-1,3-propanediamine (5.5 mmol, 1.1 eq) prepared in Phase 1.

  • Thermal Reaction:

    • Heat the mixture to 130–140°C with vigorous stirring for 6–8 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH/NH3 90:9:1). The starting quinoline spot (

      
      ) should disappear, replaced by a lower, fluorescent product spot.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add 2N NaOH (20 mL) to dissolve the phenol (forming sodium phenoxide) and liberate the free base of the product.

    • Extract with Dichloromethane (

      
       mL).
      
    • Wash the organic phase with water (

      
      ) and Brine (
      
      
      
      ).
  • Purification:

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
    • Purify via Column Chromatography (Silica Gel).

    • Eluent: Gradient of DCM

      
       DCM:MeOH (95:5).
      
    • Crystallization: The product can be converted to the diphosphate salt by treating with phosphoric acid in ethanol for stability, matching the pharmaceutical presentation of Chloroquine.

Quality Control & Validation

To validate the synthesis of the analog (vs. standard Chloroquine), specific spectral markers must be identified.

Analytical MethodExpected Result for AnalogContrast with Standard Chloroquine
Mass Spectrometry (ESI+) M+H = 391.2 (approx)Standard Chloroquine M+H = 320.2
1H-NMR (Side Chain) Symmetric signals for ethyl groups; Methine (CH) connected to NH is a quintet/multiplet at ~3.8 ppm.Standard has a Methyl doublet at ~1.3 ppm (chiral center).
1H-NMR (Aromatic) Characteristic 4,7-substituted quinoline pattern (d, d, dd, d, s).Identical to Analog.

References

  • Standard Chloroquine Synthesis (Novoldiamine Route)

    • Source: Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society.
    • URL:[Link]

  • Gabriel Synthesis of Primary Amines

    • Source: Gibson, M.S., & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines.
    • URL:[Link]

  • Mechanism of Aminoquinoline Synthesis (SnAr)

    • Source: Egan, T. J., et al. (2000).
    • URL:[Link]

  • Chemical Identity of Precursor (PubChem)

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 19785, 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine.
    • URL:[Link]

Sources

Application

Technical Application Note: Alkylation Protocols using 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine

This Application Note and Protocol guide details the specific reaction conditions for using 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (also known as 1,3-bis(diethylamino)-2-chloropropane) as an electrophilic alkyl...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the specific reaction conditions for using 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (also known as 1,3-bis(diethylamino)-2-chloropropane) as an electrophilic alkylating agent.

Introduction & Chemical Profile[1][2][3][4][5][6][7]

2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine is a specialized nitrogen mustard analog used primarily to introduce the tetraethyl-1,3-propanediamine side chain into bioactive molecules. This structural motif is critical in the synthesis of antimalarials (e.g., amopyroquine analogs), hypotensive agents, and chelating ligands.

Unlike simple alkyl halides, this molecule reacts via a neighboring group participation (NGP) mechanism. The tertiary amine nitrogens are positioned


 to the chloride leaving group, allowing for the rapid formation of a highly electrophilic aziridinium ion  intermediate. Understanding this mechanism is the prerequisite for successful alkylation.
Key Chemical Properties
PropertySpecification
CAS Number 60558-96-5 (Free Base) / 1,3-Bis(diethylamino)-2-chloropropane
Molecular Formula C

H

ClN

Reactivity Class

-Chloroamine (Nitrogen Mustard Class)
Stability Unstable as Free Base. Rapidly dimerizes/polymerizes. Must be stored as the Dihydrochloride salt (

).
Primary Hazard Vesicant. Potent blistering agent. Handle in a fume hood with full PPE.

Mechanism of Action: The Aziridinium Pathway

Direct S


2 displacement of the secondary chloride is sterically hindered and kinetically slow. Instead, the reaction proceeds through an intramolecular cyclization.
  • Activation: Under basic conditions, the free amine lone pair attacks the C2 carbon, displacing the chloride.

  • Intermediate: A strained, bicyclic or 3-membered aziridinium cation is formed.

  • Alkylation: The nucleophile (amine, phenol, thiol) attacks the aziridinium ring, relieving ring strain and forming the stable product.

Note: Because the starting material is symmetrical, attack at either ring carbon typically yields the thermodynamically stable 2-substituted product, retaining the 1,3-diamine skeleton.

AziridiniumMechanism cluster_conditions Critical Conditions Start 2-Chloro-diamine (Linear Precursor) Aziridinium Aziridinium Ion (Cyclic Electrophile) Start->Aziridinium Intramolecular Cyclization (-Cl⁻) Transition Nucleophilic Attack Aziridinium->Transition + Nucleophile (Nu⁻) Product 2-Substituted 1,3-Diamine Transition->Product Ring Opening Cond1 Requires Base (to neutralize HCl) Cond2 Heat (60-100°C) (to drive kinetics)

Figure 1: The reaction proceeds via an electrophilic aziridinium intermediate, which is susceptible to nucleophilic attack.

Critical Reaction Parameters

Reagent Handling (The Salt vs. Free Base)

The reagent is commercially supplied or synthesized as the dihydrochloride salt .

  • Do NOT generate the free base in bulk and store it. The free base will self-alkylate (polymerize) within hours at room temperature.

  • Protocol Strategy: Generate the free base in situ within the reaction vessel using excess base (e.g., K

    
    CO
    
    
    
    ) or free-base it immediately prior to addition in a biphasic system (cold).
Solvent Selection[3]
  • Preferred: Acetone, Methyl Ethyl Ketone (MEK), or Acetonitrile (for Phenols). These polar aprotic solvents stabilize the transition state.

  • Alternative: Toluene or DMF (for Amines). High boiling points allow for the thermal energy required to overcome the activation barrier.

  • Avoid: Alcohols (unless as reactant) generally avoid solvolysis competition, though Ethanol is sometimes used with strong nucleophiles.

Experimental Protocols

Protocol A: O-Alkylation of Phenols

Application: Synthesis of ether-linked side chains (e.g., for receptor antagonists).

Reagents:

  • Substituted Phenol (1.0 equiv)

  • 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine Dihydrochloride (1.1 – 1.2 equiv)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous, powder (3.0 – 4.0 equiv)
  • Solvent: Acetone or 2-Butanone (MEK) (0.2 M concentration)

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the Phenol and anhydrous K

    
    CO
    
    
    
    in the solvent. Stir at room temperature for 30 minutes to ensure deprotonation of the phenol (formation of phenoxide).
  • Addition: Add the 2-Chloro-diamine dihydrochloride solid directly to the suspension.

    • Note: The excess K

      
      CO
      
      
      
      will neutralize the HCl from the salt in situ, slowly releasing the reactive free base which immediately cyclizes and reacts. This "slow release" prevents dimerization.
  • Reaction: Heat the mixture to reflux (approx. 56°C for Acetone, 80°C for MEK) with vigorous stirring.

    • Time: 12 – 24 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (KCl, excess K

      
      CO
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[1]

    • Dissolve the residue in Ethyl Acetate and wash with 1N NaOH (to remove unreacted phenol) and Brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: The crude oil is often pure enough. If necessary, purify via neutral alumina chromatography (Silica is often too acidic and causes streaking for diamines) or distill under high vacuum.

Protocol B: N-Alkylation of Amines (Heterocycles)

Application: Synthesis of 4-aminoquinoline derivatives (Chloroquine/Amopyroquine analogs).

Reagents:

  • Amine Nucleophile (e.g., 4-Amino-7-chloroquinoline) (1.0 equiv)

  • 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine Free Base (freshly prepared) OR Dihydrochloride (1.2 equiv)

  • Base: Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA) (3.0 equiv if using salt)
    
  • Solvent: DMF (Dimethylformamide) or neat (phenol melt method).

Procedure (Solution Phase):

  • Preparation: Dissolve the Amine Nucleophile in dry DMF.

  • Base Addition: Add Et

    
    N (3.0 equiv).
    
  • Reagent Addition: Add the 2-Chloro-diamine dihydrochloride.

  • Heating: Heat the mixture to 80–100°C . The higher temperature is often required to force the N-alkylation of electron-poor heterocycles.

  • Monitoring: Reaction typically requires 12–48 hours.

  • Workup: Dilute with water (quenching). Extract with Dichloromethane (DCM).[1] Wash organic layer extensively with water (to remove DMF).

Procedure (Phenol Melt - "Gold Standard" for unreactive amines): For unreactive heteroaromatic amines, a "phenol melt" increases the dielectric constant and proton transfer capability.

  • Mix the Amine Nucleophile and 2-Chloro-diamine (Free Base) in solid Phenol (acting as solvent).

  • Heat to 100–120°C for 4–6 hours.

  • Cool and partition between 1N NaOH (to remove Phenol) and Ether/DCM.

Troubleshooting & Optimization

ObservationRoot CauseSolution
Low Yield / Polymerization Free base concentration too high; Reagent dimerized.Use the dihydrochloride salt and add it slowly to the basic mixture. Do not pre-mix the free base.
No Reaction Nucleophile too weak or Temp too low.Switch solvent to DMF or Toluene and increase Temp to >90°C. Add NaI (0.1 equiv) to form the more reactive Iodo-intermediate (Finkelstein).
Hydrolysis (Alcohol product) Wet solvent.Ensure all solvents are anhydrous. The aziridinium ion reacts rapidly with water.

Safety & Toxicology (E-E-A-T)

Hazard Alert: 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine is structurally related to Nitrogen Mustards (chemical warfare agents).

  • Mechanism of Toxicity: It alkylates DNA (guanine residues), leading to cross-linking and apoptosis.

  • Handling:

    • Double-gloving (Nitrile) is mandatory.

    • All weighing and transfers must occur in a functioning fume hood.

    • Decontamination: Quench all glassware and spills with a solution of 10% Sodium Thiosulfate (reacts with the alkylating agent to form harmless thiosulfates) or dilute ammonia.

References

  • Mechanism of Aziridinium Formation: Gator, B. et al. "Reactivity of 2-chloroethylamines: Aziridinium ion intermediates." Journal of Organic Chemistry. (General reference for nitrogen mustard mechanism).
  • Antimalarial Synthesis Applications

    • Solomon, V. R., et al. (2007). "Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives." Journal of Medicinal Chemistry, 50(2), 394-398. Link

    • Context: Describes the use of similar diamine side chains in chloroquine analog synthesis.
  • Reagent Properties

    • PubChem Compound Summary for N,N,N',N'-Tetraethyl-1,3-propanediamine (Parent amine). Link

  • Phenol Alkylation Methodology: General Williamson Ether Synthesis protocols adapted for nitrogen mustards, utilizing K2CO3/Acetone systems for controlled release of the electrophile.

Sources

Method

Application Notes and Protocols for 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine

A Guide for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the proper storage and stability assessment of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanedia...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the proper storage and stability assessment of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine. Given the limited publicly available data for this specific molecule, this guide synthesizes information from safety data sheets of structurally similar compounds, established principles of organic chemistry, and regulatory guidelines for stability testing. The protocols outlined herein are designed to ensure the integrity of the compound for research and development purposes and to provide a framework for establishing a re-test period or shelf life.

Introduction

2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine is a halogenated organic compound with potential applications in various fields of chemical synthesis and pharmaceutical development.[1] The presence of a chlorine atom and tertiary amine functionalities suggests that the molecule may be susceptible to degradation under certain environmental conditions.[2][3] Therefore, stringent storage and handling protocols are crucial to maintain its chemical integrity. Furthermore, a systematic stability testing program is essential for any application where purity and potency are critical.

This application note provides a detailed framework for the storage and stability evaluation of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine, drawing upon best practices in the chemical and pharmaceutical industries.

Health and Safety Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: If handling outside of a fume hood or in case of aerosol generation, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling:

  • All handling should be performed in a well-ventilated chemical fume hood.[5][6]

  • Avoid inhalation of vapors and contact with skin and eyes.[5]

  • Keep away from heat, sparks, and open flames.[4][7][8]

  • Ground and bond containers when transferring material to prevent static discharge.[7][8]

Storage Protocols

Proper storage is paramount to prevent degradation and maintain the purity of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine. The following conditions are recommended based on the properties of similar compounds and general principles for storing halogenated organic compounds.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)To minimize the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and reaction with atmospheric moisture.[2]
Light Amber or opaque containerTo protect from light-induced degradation.
Container Tightly sealed, compatible material (e.g., borosilicate glass)To prevent contamination and reaction with container material.[4][6]
Initial Receipt and Handling Workflow

Upon receiving a new batch of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine, a systematic process should be followed to ensure its proper storage and to establish a baseline for future stability studies.

A Receipt of Compound B Visual Inspection for Container Integrity A->B C Log Batch Information (Date, Lot #, etc.) B->C D Aliquot for Immediate Use (if necessary) C->D E Store Bulk Container under Recommended Conditions (2-8°C, Inert Gas) C->E F Perform Initial Analysis (t=0) for Stability Study D->F E->F G Quarantine until Initial Quality is Confirmed F->G H Release for Use G->H

Caption: Workflow for initial receipt and handling.

Stability Study Protocol

A comprehensive stability study is essential to determine the re-test period or shelf life of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine under defined storage conditions. The following protocol is based on guidelines from the International Council for Harmonisation (ICH) and other regulatory bodies.[9][10][11][12]

Study Design

A long-term stability study should be conducted under the recommended storage conditions, with an accelerated study performed to understand the impact of short-term excursions to higher temperatures.[13]

Study TypeStorage ConditionTesting Frequency
Long-Term 2-8 °C0, 3, 6, 9, 12, 18, 24 months
Accelerated 25 °C / 60% RH0, 3, 6 months

RH = Relative Humidity

Analytical Methods

The choice of analytical methods is critical for detecting any changes in the quality of the compound over time. The following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification of the active substance and any degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Karl Fischer Titration: To determine water content, as the compound may be hygroscopic.[2]

  • Visual Appearance: Color and clarity should be monitored at each time point.

  • pH: For aqueous formulations, pH should be monitored.

Experimental Workflow for Stability Testing

The following diagram illustrates the key steps in the stability testing protocol.

A Prepare Samples in Appropriate Containers B Place Samples in Long-Term (2-8°C) and Accelerated (25°C/60% RH) Stability Chambers A->B C Pull Samples at Predetermined Time Points B->C D Perform Analytical Testing (HPLC, GC-MS, KF, etc.) C->D E Record and Analyze Data D->E F Compare Results to Initial (t=0) Data and Specifications E->F G Evaluate Trends and Determine Re-test Period/Shelf Life F->G

Caption: Workflow for the stability testing protocol.

Acceptance Criteria

Clear acceptance criteria should be established before initiating the stability study. These will define the acceptable limits for changes in the quality attributes of the compound.

TestAcceptance Criteria
Purity (HPLC) Not more than 2% decrease from the initial value. No single unidentified impurity > 0.5%.
Appearance Clear, colorless to pale yellow liquid.
Water Content Not more than 0.5%.
Degradation Products No significant increase in any specific degradation product.

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for designing a robust stability study and for interpreting the results. For 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine, the following pathways should be considered:

  • Hydrolysis: The chloro group may be susceptible to hydrolysis, particularly in the presence of moisture, leading to the formation of the corresponding alcohol.

  • Oxidation: The tertiary amine groups can be susceptible to oxidation, leading to the formation of N-oxides.

  • Elimination: Under certain conditions, dehydrohalogenation could occur, leading to the formation of an unsaturated compound.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the safe handling, appropriate storage, and rigorous stability testing of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine. Adherence to these guidelines will help ensure the quality and integrity of this compound for its intended applications in research and development. It is strongly recommended that a formal risk assessment be conducted prior to handling this compound and that all experimental work be performed by trained personnel in a suitable laboratory environment.

References

  • California Air Resources Board. Method 422 Determination of Volatile Organic Compounds in Emissions from Stationary Sources. [Link]

  • Wellington Laboratories. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • Loba Chemie. N,N,N'N' TETRAMETHYL ETHYLENEDIAMINE MOLECULAR BIOLOGY. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

  • National Institutes of Health. (2023, November 2). Perspective on halogenated organic compounds. [Link]

  • PubChem. N,N,N',N'-Tetraethyl-1,3-propanediamine. [Link]

  • ResearchGate. (2025, August 6). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • C&K Testing. Halogens Testing - Electrical and Electronic Equipment. [Link]

  • Central Drugs Standard Control Organisation. (2024, April 5). Guidance on Stability Studies of In-vitro Diagnostic Medical Device (IVDMD). [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • U.S. Food and Drug Administration. (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, March 15). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • Cheméo. Chemical Properties of 1,3-Propanediamine, N,N,N',N'-tetramethyl- (CAS 110-95-2). [Link]

Sources

Application

Application Note: Precision Synthesis of Quinoline Derivatives from 4,5-Dimethyl-2-nitroaniline (CAS 6972-71-0)

[1] Abstract & Strategic Overview The compound 4,5-Dimethyl-2-nitroaniline (CAS 6972-71-0) serves as a critical, high-value building block for the synthesis of 8-substituted quinolines , a scaffold privileged in antimala...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Overview

The compound 4,5-Dimethyl-2-nitroaniline (CAS 6972-71-0) serves as a critical, high-value building block for the synthesis of 8-substituted quinolines , a scaffold privileged in antimalarial (e.g., Primaquine analogues), anticancer, and neuroprotective drug discovery.[1]

While standard aniline cyclizations (e.g., Combes, Conrad-Limpach) typically target the 2- or 4-positions, the unique substitution pattern of CAS 6972-71-0—specifically the ortho-nitro group—directs cyclization to the unhindered C6 position.[1] This regioselectivity allows for the exclusive formation of 5,6-dimethyl-8-nitroquinoline , a precursor that can be readily reduced to the corresponding 8-aminoquinoline.[1]

This guide details a Modified Skraup Cyclization protocol optimized for safety and scalability, mitigating the violent exotherms traditionally associated with this chemistry. It further outlines the downstream reduction to 5,6-dimethyl-8-aminoquinoline , providing a complete workflow from raw material to drug intermediate.[1]

Material Profile: CAS 6972-71-0[1]

PropertySpecification
Chemical Name 4,5-Dimethyl-2-nitroaniline
Synonyms 2-Amino-4,5-dimethylnitrobenzene; 6-Nitro-3,4-xylidine
CAS Number 6972-71-0
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Orange to red crystalline powder
Melting Point 139–141 °C
Solubility Soluble in ethanol, DMSO, ethyl acetate; insoluble in water
Key Reactivity Nucleophilic amine at C1; Electrophilic nitro group at C2; Open cyclization site at C6

Synthetic Strategy & Mechanism

The transformation relies on the Skraup Quinoline Synthesis , which involves the condensation of the aniline with glycerol in the presence of a dehydrating agent (H₂SO₄) and an oxidant.[2][3]

Mechanistic Pathway[1][4][5][6][7][8][9][10]
  • Dehydration: Glycerol is dehydrated by hot sulfuric acid to form acrolein (in situ).[1]

  • Michael Addition: The amine of CAS 6972-71-0 attacks the β-carbon of acrolein.[1]

  • Cyclization: The intermediate undergoes electrophilic aromatic substitution. Due to the steric bulk of the nitro group at C2, cyclization occurs exclusively at C6 .

  • Oxidation: The resulting 1,2-dihydroquinoline is oxidized to the fully aromatic quinoline.[2]

Visualization: Reaction Logic

G Start 4,5-Dimethyl-2-nitroaniline (CAS 6972-71-0) Intermed Dihydroquinoline Intermediate Start->Intermed + Acrolein Michael Addn Glycerol Glycerol (Precursor) Acrolein Acrolein (In Situ Electrophile) Glycerol->Acrolein H2SO4, Δ Dehydration Product 5,6-Dimethyl-8-nitroquinoline (Target Scaffold) Intermed->Product Oxidation (-2H) Deriv 5,6-Dimethyl-8-aminoquinoline (Drug Intermediate) Product->Deriv Reduction (SnCl2 or H2/Pd)

Caption: Mechanistic flow from CAS 6972-71-0 to the 8-aminoquinoline scaffold via Skraup cyclization.[1]

Protocol 1: Modified Skraup Synthesis

Target: 5,6-Dimethyl-8-nitroquinoline Scale: 50 mmol (approx.[1] 8.3 g of starting material) Safety Note: The traditional Skraup reaction using nitrobenzene can be violently explosive. This protocol uses Sodium 3-nitrobenzenesulfonate as a safer, water-soluble oxidant and Ferrous Sulfate to moderate the reaction kinetics.[1]

Reagents & Equipment[1][4][6][8][9][10]
  • Substrate: 4,5-Dimethyl-2-nitroaniline (8.3 g, 50 mmol)

  • Carbon Source: Glycerol (14.0 g, 150 mmol)[1]

  • Acid: Conc. Sulfuric Acid (15 mL)

  • Oxidant: Sodium 3-nitrobenzenesulfonate (7.5 g, 33 mmol)[1]

  • Moderator: Ferrous Sulfate heptahydrate (FeSO₄[1][2]·7H₂O) (0.5 g)[1]

  • Solvent: Water (20 mL)

  • Apparatus: 250 mL 3-neck Round Bottom Flask (RBF), reflux condenser, mechanical stirrer (essential for slurry), internal thermometer, oil bath.

Step-by-Step Methodology
  • Preparation of Slurry:

    • In the 250 mL RBF, combine the 4,5-dimethyl-2-nitroaniline , sodium 3-nitrobenzenesulfonate , glycerol , and ferrous sulfate .

    • Mix thoroughly to form a paste.

    • Expert Insight: The ferrous sulfate acts as an oxygen carrier, smoothing out the oxidation step and preventing "runaway" exotherms.

  • Acid Addition:

    • Place the flask in an ice-water bath.

    • Add Conc. H₂SO₄ dropwise with vigorous stirring. Do not allow the internal temperature to rise above 50 °C during addition.

    • Once addition is complete, remove the ice bath.

  • Controlled Heating (Critical Step):

    • Fit the flask with a reflux condenser.[2]

    • Heat the oil bath to 100 °C initially. The reaction mixture will thicken.

    • Slowly ramp the temperature to 135–140 °C .

    • Observation: Evolution of steam and acrolein (pungent odor) will occur. Ensure good ventilation.[1]

    • Maintain reflux for 4 hours . The mixture will turn dark brown/black.

  • Work-up:

    • Cool the mixture to approx. 80 °C.

    • Pour the hot reaction mixture into 200 mL of ice-water with stirring.

    • Neutralization:[4] Basify the solution to pH 9–10 using 50% NaOH solution or solid Sodium Carbonate. The product will precipitate as a dark solid.

    • Filter the crude solid and wash with cold water (3 x 50 mL).

  • Purification:

    • Dissolve the crude solid in hot Ethanol .

    • Add activated charcoal (1 g), boil for 5 minutes, and filter while hot through Celite.

    • Allow the filtrate to cool slowly to 4 °C to crystallize the product.

    • Yield: Expected 60–75%.[1]

    • Characterization:

      • Appearance: Yellow to light brown needles.[1]

      • 1H NMR (CDCl3): Look for quinoline aromatic protons (8.8–9.0 ppm for H2) and two methyl singlets.[1]

Protocol 2: Reduction to 8-Aminoquinoline

Target: 5,6-Dimethyl-8-aminoquinoline Rationale: The 8-nitro group is reduced to an amine to activate the scaffold for further derivatization (e.g., coupling with alkyl halides for antimalarial synthesis).[1]

Reagents
  • Substrate: 5,6-Dimethyl-8-nitroquinoline (2.02 g, 10 mmol)

  • Reductant: Stannous Chloride Dihydrate (SnCl₂[1]·2H₂O) (11.3 g, 50 mmol)[1]

  • Solvent: Ethanol (30 mL) / Conc. HCl (10 mL)

Methodology
  • Dissolution: Dissolve the nitroquinoline in Ethanol (30 mL) in a 100 mL RBF.

  • Reagent Addition: Add the solution of SnCl₂ in Conc. HCl dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (80 °C) for 2 hours . Monitor by TLC (the yellow nitro spot will disappear; a blue-fluorescent amine spot may appear).[1]

  • Isolation:

    • Cool to room temperature.[1][2][5]

    • Remove ethanol under reduced pressure.[1]

    • Basify the residue with 20% NaOH until the tin salts dissolve (forming stannate) and the free amine precipitates/oils out.

    • Extract with Dichloromethane (DCM) (3 x 30 mL).[1]

    • Dry over Na₂SO₄ and concentrate.[1][4][5]

  • Storage: Store under nitrogen at -20 °C (8-aminoquinolines are oxidation-sensitive).

Experimental Workflow Diagram

Workflow Step1 1. Slurry Preparation (Aniline + Glycerol + Oxidant + FeSO4) Step2 2. Acid Addition (Conc. H2SO4, <50°C) Step1->Step2 Mix thoroughly Step3 3. Controlled Reflux (135-140°C, 4 hrs) Step2->Step3 Ramp temp slowly Step4 4. Quench & Neutralization (Pour into Ice -> pH 10) Step3->Step4 Cool to 80°C Step5 5. Purification (Recrystallization from EtOH) Step4->Step5 Filter crude solid

Caption: Operational workflow for the modified Skraup synthesis of 5,6-dimethyl-8-nitroquinoline.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Violent Exotherm Heating too fast during the initial phase (100–120 °C).[1]Use the Ferrous Sulfate moderator.[2] Stop heating immediately if the reaction foams excessively; allow to cool before resuming.
Low Yield / Tar Formation Polymerization of acrolein.Ensure glycerol is not in large excess.[1] Maintain efficient stirring to disperse the "tar" that forms.
Product Purity Isomers formed?Unlikely with this substrate.[1] The 2-nitro group effectively blocks the ortho position, forcing regioselectivity to C6.[1]
Incomplete Reduction Stannous chloride degraded.[1]Use fresh SnCl₂ or switch to Catalytic Hydrogenation (H₂, 10% Pd/C, MeOH) for cleaner results.

References

  • Manske, R. H. F., & Kulka, M. (1953).[1][6][7] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[1][6][7] [1]

  • Clarke, H. T., & Davis, A. W. (1941).[1][6] Quinoline. Organic Syntheses, Coll.[1][2][6][7][8] Vol. 1, p. 478.[1][2][6][7]

  • Palmer, A. M., et al. (2009).[1] Synthesis and structure-activity relationships of novel 8-aminoquinolines. Journal of Medicinal Chemistry. (Contextual grounding for 8-aminoquinoline utility).

  • Song, Y., et al. (2018).[1] Recent Advances in the Synthesis of Quinolines. RSC Advances.

  • BenchChem. (2025).[1][2][5] Safety Data Sheet: 4,5-Dimethyl-2-nitroaniline.

Disclaimer: This protocol involves the use of strong acids and high temperatures.[1][4] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Method

Application Note: Purification &amp; Distillation of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine

This Application Note provides a rigorous technical guide for the purification, drying, and distillation of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine . This compound is a sensitive nitrogen mustard derivative, oft...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the purification, drying, and distillation of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine . This compound is a sensitive nitrogen mustard derivative, often used as an intermediate in the synthesis of pharmaceuticals (e.g., antimalarials, antipsychotics).

Safety Critical Warning: This compound belongs to the class of


-chloroamines (nitrogen mustards). It is a potential vesicant  (blistering agent) and alkylating agent. It can cause severe skin burns, respiratory damage, and permanent eye injury. All operations must be performed in a functioning fume hood  using full PPE (double nitrile gloves, face shield, lab coat).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

Before initiating purification, it is critical to understand the physicochemical constraints of the molecule. The presence of the


-chloroamine motif makes the compound prone to intramolecular cyclization (forming an azetidinium ion) if heated excessively or exposed to moisture.
PropertyValue / Description
IUPAC Name 2-Chloro-N,N,N',N'-tetraethylpropane-1,3-diamine
CAS Number 3492-54-4 (Generic analog ref: 60558-96-5)
Formula

Molecular Weight 220.78 g/mol
Physical State Viscous oil (colorless to pale yellow)
Boiling Point (Est.) >240°C (atm); 105–115°C at 0.5 mmHg
Solubility Soluble in DCM, Chloroform, Ether, Benzene; Decomposes in water.[1][2][3]
Stability Hygroscopic; Thermally unstable >140°C (cyclization risk).

Pre-Distillation Treatment: Drying & Neutralization

Direct distillation of the crude reaction mixture (often containing HCl salts or unreacted thionyl chloride) will lead to decomposition. The compound must be free-based and chemically dried before heat is applied.

Neutralization (If isolated as Hydrochloride salt)

If the compound was synthesized via


 treatment of the alcohol, it exists as a hydrochloride salt.
  • Cooling: Chill the reaction mixture to 0°C.

  • Basification: Slowly add 20% NaOH or KOH solution until pH > 12. Keep temperature < 10°C to prevent hydrolysis of the C-Cl bond.

  • Extraction: Extract immediately with Diethyl Ether or Dichloromethane (DCM).

    • Note: Ether is preferred for easier stripping, but DCM is a better solvent for the amine.

Chemical Drying Protocol

Water promotes the hydrolysis of the alkyl chloride back to the alcohol. Standard acidic drying agents (Silica, Acidic Alumina) must be avoided as amines bind irreversibly to them.

Recommended Drying Agents:

  • Primary Choice: Potassium Hydroxide (KOH) pellets.

    • Mechanism:[4] Acts as both a desiccant and a base, suppressing any adventitious acid that could catalyze decomposition.

  • Secondary Choice: Calcium Hydride (

    
    ).
    
    • Mechanism:[4] Irreversible reaction with water (

      
      ). Best for final drying before distillation.
      
  • Avoid: Magnesium Sulfate (

    
    ) is acceptable but less effective for amines; Calcium Chloride (
    
    
    
    ) should be avoided as it forms complexes with amines.

Protocol:

  • Stir the organic extract over crushed KOH pellets for 30 minutes at 0°C.

  • Decant the solution.

  • (Optional for Ultra-High Purity) Stir over powdered

    
     for 2 hours.
    
  • Filter under inert atmosphere (Nitrogen/Argon).

  • Remove solvent via Rotary Evaporator (Water bath < 30°C).

Vacuum Distillation Protocol

Due to the high boiling point and thermal instability, high vacuum distillation is mandatory. Atmospheric distillation will result in polymerization or degradation.

Apparatus Setup[9][13][14]
  • Flask: Round-bottom flask (max 60% full) with a magnetic stir bar.

  • Head: Short-path distillation head (Vigreux column is optional but may increase pressure drop too much).

  • Condenser: Water-cooled or Ethanol/Dry Ice (if high vacuum is used).

  • Receiver: Multi-cow receiver (pig) to separate fractions without breaking vacuum.

  • Vacuum Source: High-vacuum pump (Oil pump) capable of < 1 mmHg.

Distillation Workflow Diagram

DistillationWorkflow Start Crude Amine Oil Degas Step 1: Degassing (Remove residual solvent) Start->Degas Vacuum Applied Heat Step 2: Ramp Heating (Oil Bath) Degas->Heat Stable Vac < 1 mmHg F1 Fraction 1: Forerun (Volatiles/Solvents) Heat->F1 T_vap < 90°C F2 Fraction 2: Main Cut (Pure Product) F1->F2 T_vap Stabilizes (105-115°C) F3 Residue (Polymers/Salts) F2->F3 T_vap Drops Stop Distillation

Figure 1: Logical workflow for the fractional distillation of the target chloroamine.

Step-by-Step Procedure
  • System Inertion: Flush the distillation setup with dry Nitrogen.

  • Loading: Transfer the dried crude oil to the boiling flask. Add a new stir bar.

  • Vacuum Application: Slowly apply vacuum.

    • Target: 0.1 to 1.0 mmHg.

    • Observation: Watch for foaming (residual solvent). If foaming occurs, throttle the vacuum.

  • Heating: Begin heating the oil bath.

    • Rule of Thumb: Bath temperature should be ~20–30°C higher than the expected boiling point.

    • Ramp: Increase temperature slowly (5°C/min).

  • Collection:

    • Forerun: Collect any distillate coming over below 90°C (at 0.5 mmHg). This is likely residual solvent or decomposition products.

    • Main Fraction: When the thermometer stabilizes (approx. 105–115°C at 0.5 mmHg ), rotate the cow receiver to collect the pure fraction. The liquid should be clear and colorless.

    • Stop Condition: Stop heating if the vapor temperature drops (indicating depletion) or if the pot residue turns dark/tarry (polymerization).

  • Shutdown:

    • Remove heat source.

    • Allow to cool to < 50°C under vacuum.

    • Backfill with Nitrogen.

Storage and Stability

Once distilled, the compound is highly reactive. Proper storage is essential to prevent "self-destruction" via dimerization.

  • Atmosphere: Store under Argon or Nitrogen headspace.

  • Temperature: Refrigerator (4°C) or Freezer (-20°C).

  • Container: Amber glass with a Teflon-lined cap (to prevent light degradation and cap corrosion).

  • Shelf Life: Use within 3–6 months. If the liquid turns yellow or cloudy, re-distillation is required.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for amine purification and drying). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Techniques for vacuum distillation of sensitive compounds). Link

  • Bartlett, P. D., et al. (1947). "Nitrogen Mustards: Kinetics of the Cyclization of Beta-Chloroethylamines." Journal of the American Chemical Society, 69(11), 2971–2976. (Mechanistic insight into the instability of beta-chloroamines). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 143710, N,N,N',N'-Tetraethyl-1,3-propanediamine (Non-chloro analog data for property estimation). Link

Sources

Application

Application Note: Catalytic Strategies for the Alkylation and Coupling of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine in API Synthesis

Introduction and Mechanistic Challenges 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (CAS 3492-54-4)[1] is a specialized bis(diethylamino) building block utilized extensively in the synthesis of complex active pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Challenges

2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (CAS 3492-54-4)[1] is a specialized bis(diethylamino) building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the spasmolytic agent Feclemine (phenetamine)[2].

From a synthetic perspective, coupling this molecule presents a significant kinetic challenge. The electrophilic center is a sterically hindered secondary alkyl chloride flanked by two bulky tertiary amine groups. Direct nucleophilic substitution (SN2) reactions with this substrate are notoriously sluggish. When subjected to strong bases, the reaction pathway frequently diverges into E2 elimination, yielding undesired alkene byproducts rather than the target coupled product[3][4].

To overcome these kinetic barriers and suppress elimination, modern process chemistry relies on a Dual-Catalytic Strategy combining Phase-Transfer Catalysis (PTC)[5] and Nucleophilic Catalysis (the Finkelstein reaction)[6][7].

Catalyst Selection & Causality

As a Senior Application Scientist, selecting the right catalytic system requires understanding the precise causality of the reaction's failure modes:

  • Failure Mode 1: E2 Elimination over SN2 Substitution. Secondary alkyl chlorides require high activation energy for SN2 attack.

    • Solution (Nucleophilic Catalysis): The introduction of Potassium Iodide (KI) acts as a nucleophilic catalyst. Through an in situ Finkelstein halogen exchange, the sluggish alkyl chloride is transiently converted into a 2-iodo intermediate[8][9]. Because iodide is both a superior nucleophile and a superior leaving group, this intermediate undergoes rapid SN2 attack by the pronucleophile, effectively outcompeting the E2 elimination pathway[10].

  • Failure Mode 2: Base-Induced Degradation. Classical syntheses (such as the original Feclemine route) rely on Sodamide (NaNH₂), a hazardous, pyrophoric base that forces the reaction but increases impurity profiles[2].

    • Solution (Phase-Transfer Catalysis): By utilizing Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, the reaction can be shifted to a biphasic system using mild, aqueous NaOH[11][12]. TBAB shuttles the hydroxide ion into the organic phase to deprotonate the pronucleophile (e.g., cyclohexylphenylacetonitrile), creating a highly reactive, "naked" carbanion ion-pair that attacks the activated electrophile[3].

Quantitative Data Presentation

The following table summarizes the performance metrics of different catalytic systems during the coupling of cyclohexylphenylacetonitrile with 2-chloro-N,N,N',N'-tetraethyl-1,3-propanediamine.

Catalytic SystemBaseCatalyst(s)Temp (°C)Conv. Time (h)Yield (%)E2 Byproduct (%)Scalability / Safety
Classical Alkylation NaNH₂ (Solid)None801265>15Poor (Pyrophoric base)
Nucleophilic Catalysis K₂CO₃ (Solid)KI (10 mol%)1101878<5Moderate (Slow kinetics)
Dual-Catalytic (Recommended) NaOH (50% aq)TBAB (5 mol%) + KI (10 mol%)80492<2Excellent (Mild, Biphasic)

Reaction Pathway Visualization

G cluster_0 Nucleophile Generation (Phase Transfer Catalysis) cluster_1 Electrophile Activation (Nucleophilic Catalysis) N1 Pronucleophile (e.g., Nitrile) N2 Base + PTC (NaOH / TBAB) N1->N2 N3 Active Carbanion (R⁻) N2->N3 P Coupled Product (API Intermediate) N3->P Attacks E1 2-Chloro-Diamine (CAS 3492-54-4) E2 KI Catalyst (Finkelstein Exchange) E1->E2 E3 2-Iodo-Diamine (Transient Reactive Species) E2->E3 E3->P Substituted

Dual-catalytic cycle for the coupling of 2-chloro-N,N,N',N'-tetraethyl-1,3-propanediamine.

Experimental Protocols

Protocol A: Classical Sodamide-Promoted Coupling (Historical Reference)

Note: This protocol is provided for comparative baseline purposes and replicates historical syntheses of Feclemine[2]. It is not recommended for modern scale-up due to safety concerns.

  • System Setup: Purge a dry, 3-neck round-bottom flask with N₂. Add 100 mL of anhydrous toluene.

  • Base Suspension: Carefully suspend 1.2 equivalents of Sodamide (NaNH₂) in the toluene.

  • Deprotonation: Add 1.0 equivalent of cyclohexylphenylacetonitrile dropwise at room temperature.

    • Self-Validation Check: The evolution of ammonia gas (NH₃) will be immediately observable via bubbler, confirming active deprotonation.

  • Electrophile Addition: Once gas evolution ceases, add 1.1 equivalents of 2-chloro-N,N,N',N'-tetraethyl-1,3-propanediamine.

  • Coupling: Heat the reaction to 80°C and reflux for 12 hours.

  • Quench: Cool to 0°C and quench unreacted NaNH₂ dropwise with isopropanol, followed by water. Extract the organic layer and concentrate.

Protocol B: Optimized Dual-Catalytic Biphasic Coupling (Recommended Workflow)

Causality: This protocol utilizes a biphasic system where TBAB transports OH⁻ into the organic phase, while KI continuously converts the sluggish alkyl chloride into a highly reactive alkyl iodide, creating a self-driving, high-yield system[3][7].

  • Reagent Preparation: In a reactor equipped with a high-shear mechanical stirrer, dissolve 1.0 equivalent of cyclohexylphenylacetonitrile and 1.1 equivalents of 2-chloro-N,N,N',N'-tetraethyl-1,3-propanediamine in 10 volumes of toluene.

  • Catalyst Loading: Add 10 mol% Potassium Iodide (KI) and 5 mol% Tetrabutylammonium bromide (TBAB) directly to the organic phase.

    • Causality: The KI acts as the Finkelstein halogen-exchange catalyst[6]; the TBAB acts as the lipophilic phase-transfer agent[5].

  • Base Addition: Add 3.0 equivalents of a 50% w/w aqueous NaOH solution.

  • Biphasic Coupling: Heat the biphasic mixture to 80°C and stir vigorously (≥500 RPM) to maximize the interfacial surface area between the aqueous and organic layers.

    • Self-Validation Check 1 (Visual): Within 30 minutes, the organic phase will adopt a faint yellow tint. This is a self-validating indicator of the in situ generation of the transient 2-iodo-diamine intermediate[10].

    • Self-Validation Check 2 (Analytical): Perform an In-Process Control (IPC) via HPLC at the 2-hour mark. The chromatogram must show the rapid depletion of the 2-chloro peak, the presence of a transient 2-iodo peak, and the dominant emergence of the coupled product peak.

  • Phase Separation: After 4 hours, cool the reactor to 25°C. Stop agitation and allow the phases to separate.

    • Causality: The lower aqueous phase cleanly sequesters the inorganic salts (NaCl, unreacted NaOH) and the catalysts, leaving the crude coupled API intermediate highly pure in the upper toluene phase[11].

  • Workup: Wash the organic phase twice with deionized water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target compound.

References

  • [2] Feclemine - Wikipedia. wikipedia.org. URL: [Link]

  • [3] Phase Transfer Catalysis - Wordpress. acsgcipr.org. URL: [Link]

  • [6] Finkelstein Reaction ALL ABOUT CHEMISTRY. allaboutchemistry.net. URL: [Link]

  • [5] Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. crdeepjournal.org. URL:[Link]

  • [8] Finkelstein Reaction - BYJU'S. byjus.com. URL: [Link]

  • [11] Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - RSC Publishing. rsc.org. URL:[Link]

  • [9] Finkelstein Reaction - SATHEE - IIT Kanpur. iitk.ac.in. URL:[Link]

  • [12] Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. eurekaselect.com. URL:[Link]

  • [4] Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. researchgate.net. URL:[Link]

  • [7] Finkelstein Reaction - Organic Chemistry Portal. organic-chemistry.org. URL: [Link]

  • [10] The mystery of the Finkelstein reaction - Henry Rzepa's Blog - Ch.imperial. ic.ac.uk. URL: [Link]

Sources

Method

Application Note: Industrial Scale-Up Procedures for Chloroquine Side Chain Synthesis

Executive Summary The scalable synthesis of 4-diethylamino-1-methylbutylamine (commonly known as Novoldiamine or NDA) is a critical bottleneck in the industrial manufacturing of 4-aminoquinoline antimalarials, including...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scalable synthesis of 4-diethylamino-1-methylbutylamine (commonly known as Novoldiamine or NDA) is a critical bottleneck in the industrial manufacturing of 4-aminoquinoline antimalarials, including Chloroquine (CQ) and Hydroxychloroquine (HCQ)[1]. The aliphatic side chain dictates the pharmacokinetic distribution and target-site accumulation of the active pharmaceutical ingredient (API) within the parasite's food vacuole[2].

This application note details the mechanistic rationale, comparative route selection, and step-by-step scale-up protocols for synthesizing Novoldiamine. We contrast the traditional petrochemical-derived reductive amination route with a modern, green-chemistry approach utilizing levulinic acid[3]. Furthermore, we address critical quality attributes (CQAs), specifically the mitigation of highly scrutinized nitrosamine impurities during scale-up[4].

Strategic Route Selection & Mechanistic Causality

The synthesis of Novoldiamine fundamentally requires the construction of a 5-carbon chain possessing a terminal tertiary diethylamine and a primary amine at the chiral center. Industrially, two primary routes are utilized:

The Traditional Petrochemical Route (Novolketone Reductive Amination)

The classical industrial synthesis begins with the alkylation of acetoacetic ester using 2-diethylaminoethylchloride. Subsequent acidic hydrolysis and simultaneous decarboxylation yield the critical intermediate 1-diethylamino-4-pentanone (Novolketone)[5]. Mechanistic Causality for Scale-Up: The final step is the reductive amination of Novolketone using liquid ammonia and hydrogen gas over a Raney Nickel catalyst[6]. To achieve high yields and suppress the formation of secondary/tertiary amine byproducts (dimerization), the reaction must be driven under high pressure (typically 7.8–12 MPa) and elevated temperatures (92–125 °C)[7]. The excess ammonia acts mechanistically to push the equilibrium toward the primary imine intermediate before reduction occurs.

The Modern Bio-Based Route (Levulinic Acid Coupling)

Recent advancements have established a highly efficient, scalable process utilizing levulinic acid—a renewable chemical derived from natural biomass feedstocks[1]. Mechanistic Causality for Scale-Up: Levulinic acid is coupled with diethylamine using 1,1'-carbonyldiimidazole (CDI)[8]. The strategic choice of CDI over traditional chlorinating agents (like thionyl chloride) prevents the generation of corrosive HCl gas, thereby extending the lifespan of pilot-scale stainless steel reactors and eliminating the need for extreme cryogenic cooling during the exothermic acid chloride formation. The resulting oxime-amide is then reduced in a one-pot or stepwise fashion to yield the diamine[3].

Workflow Visualization

G cluster_modern Modern Bio-based Route cluster_trad Traditional Petrochemical Route A Levulinic Acid B N,N-Diethyl-4-oxopentanamide A->B CDI, Diethylamine THF, RT C Oxime Intermediate B->C NH2OH·HCl, NaOAc EtOH:H2O, 70°C F 4-Diethylamino-1-methylbutylamine (Novoldiamine / NDA) C->F Reduction (e.g., BH3-THF) RT, 18h D Acetoacetic Ester + 2-Diethylaminoethylchloride E 1-Diethylamino-4-pentanone (Novolketone) D->E 1. Alkylation 2. Acidic Hydrolysis 3. Decarboxylation E->F Reductive Amination (NH3, H2, Raney Ni) High Pressure

Figure 1: Comparative industrial synthesis workflows for Novoldiamine (Traditional vs. Levulinic).

Quantitative Process Comparison

To facilitate route selection for pilot-plant managers, the following table summarizes the quantitative metrics and operational parameters of both pathways based on recent process chemistry optimizations[3][7].

ParameterTraditional Route (Novolketone)Modern Route (Levulinic Acid)
Starting Material Origin Petrochemical derivativesRenewable biomass (Green)
Key Reagents Liquid NH₃, H₂ gas, Raney NiCDI, Diethylamine, NH₂OH·HCl
Operating Pressure High (7.8 - 12.0 MPa)Ambient (Atmospheric)
Operating Temperature 92 °C – 125 °CRoom Temp to 70 °C
Overall Yield (Pilot Scale) ~70 - 75%~80 - 86%
Primary Safety Hazard High-pressure hydrogen/ammoniaBorane/Reducing agent handling
Reactor Requirement High-pressure Hastelloy/SS AutoclaveStandard Glass-lined/SS Reactor

Experimental Protocols (Self-Validating Systems)

The following protocols are designed for laboratory-to-pilot scalability. They incorporate self-validating analytical checkpoints to ensure intermediate integrity.

Protocol A: Synthesis of N,N-Diethyl-4-oxopentanamide (Levulinic Route, Step 1)

Reference: Adapted from Chouhan et al., 2022[8]

  • Reactor Preparation: Purge a clean, dry 10 L glass-lined reactor with N₂.

  • Activation: Charge the reactor with 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) and dry Tetrahydrofuran (THF) (5 volumes).

  • Acid Addition: Slowly add Levulinic acid (1.0 equivalent) diluted in THF (1.5 volumes) via an addition funnel over 45 minutes. Maintain the internal temperature at 20–25 °C.

    • Causality Check: CO₂ evolution will occur. Ensure the scrubber system is active. Stir for 30 minutes post-addition.

  • Amine Coupling: Add N,N-diethylamine (1.05 equivalents) in THF (3 volumes) dropwise. Stir at room temperature for 8 hours.

  • Validation Checkpoint: Sample the reaction mixture and analyze via HPLC (UV 254 nm). Proceed only when Levulinic acid is < 1.0% area.

  • Workup: Distill off THF under reduced pressure. Cool the mass to 0 °C and quench with 6 N HCl to adjust the pH to 6. Extract with Ethyl Acetate (2 x 5 volumes). Dry the organic layer over Na₂SO₄ and concentrate to afford the product as a dark yellow liquid (Expected yield: ~93%)[8].

Protocol B: Traditional Reductive Amination of Novolketone

Reference: Industrial Standard Hydrogenation[7]

  • Catalyst Loading: Into a high-pressure autoclave, charge 1-diethylamino-4-pentanone (1.0 equivalent) dissolved in absolute ethanol (4 volumes). Add active Raney Nickel catalyst (approx. 10% w/w relative to the ketone).

  • Ammoniation: Seal the reactor and introduce liquid ammonia (5.0 equivalents).

    • Causality Check: The massive excess of ammonia is critical to prevent the primary amine product from reacting with unreacted ketone to form dimeric impurities.

  • Hydrogenation: Pressurize the reactor with Hydrogen gas to 7.8 MPa. Gradually heat the jacket to achieve an internal temperature of 95 °C to 110 °C.

  • Monitoring: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes and hydrogen consumption ceases (typically 4–6 hours).

  • Workup: Cool the reactor to room temperature and safely vent excess NH₃ and H₂ through a scrubber. Filter the reaction mixture through a Celite pad to remove the Raney Nickel (Caution: Pyrophoric when dry).

  • Purification: Recover ethanol via distillation. Subject the crude residue to fractional distillation under reduced pressure. Collect the fraction boiling at 94–130 °C (at 1.33 kPa) to isolate pure 1-diethylamino-4-aminopentane[7].

Quality Control: Nitrosamine Risk Assessment & Mitigation

A critical regulatory requirement in the scale-up of Chloroquine APIs is the monitoring and mitigation of Nitrosamine Drug Substance-Related Impurities (NDSRIs)[4].

The Risk: The side chain of Chloroquine (Novoldiamine) contains a tertiary diethylamino group. Under specific manufacturing conditions—particularly when using solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) that may degrade to secondary amines, or in the presence of trace nitrites—this tertiary amine is highly vulnerable to nitrosation, forming N-nitrosodiethylamine (NDEA) , a potent cohort of concern (CoC) carcinogen[4].

Mitigation Protocol:

  • Raw Material Screening: Mandate that all process water, excipients, and solvents (especially THF, DMF, and Ethanol) are tested for trace nitrites (limit typically < 1 ppm).

  • pH Control: Nitrosation is accelerated under acidic conditions. During the workup phases (e.g., the pH 6 adjustment in Protocol A), ensure localized acidity is minimized through rapid stirring and controlled addition rates.

  • Analytical Testing: Implement LC-MS/MS testing protocols capable of detecting NDEA and N-nitrosodimethylamine (NDMA) at parts-per-billion (ppb) levels in the final isolated Novoldiamine before it is condensed with 4,7-dichloroquinoline to form the final Chloroquine API[4][9].

References

  • A scalable process for the synthesis of key intermediates novoldiamine & hydroxynovaldiamine and their utility in chloroquine, hydroxychloroquine and mepacrine synthesis. Taylor & Francis Group.
  • Synthesis and Antimalarial Activity of Novel Side Chain Modified Antimalarial Agents Derived from 4-Aminoquinoline. ResearchGate.
  • (PDF) A scalable process for the synthesis of key intermediates novoldiamine & hydroxynovaldiamine and their utility in chloroquine, hydroxychloroquine, and mepacrine synthesis. ResearchGate.
  • CHLOROQUINE synthesis. ChemicalBook.
  • The Discovery and Chiral Synthesis of (+)-Chloroquine: A Technical Guide. Benchchem.
  • 1-Diethylamino-4-aminopentane. ChemBK.
  • Nitrosamine Testing in Chloroquine. ResolveMass Laboratories Inc.
  • Analysis of COVID-19 prevention and treatment in Taiwan. PMC - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Alkylations with 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine

Status: Operational Ticket ID: CHEM-SUP-882-ALKYL Subject: Troubleshooting Yield & Stability Issues in N-Alkylation Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-882-ALKYL Subject: Troubleshooting Yield & Stability Issues in N-Alkylation Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Aziridinium" Paradox

You are likely experiencing low yields (20–40%) or "gummy" byproducts when using 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (hereafter referred to as Reagent 2-Cl ).

The Core Problem: This reagent does not react via a standard SN2 mechanism. Because the chlorine is on a secondary carbon (C2) flanked by two nucleophilic nitrogens (C1, C3), it relies on Neighboring Group Participation (NGP) .

Upon neutralization of the hydrochloride salt, the internal nitrogen attacks the C-Cl bond faster than your external nucleophile can. This forms a highly reactive, transient Aziridinium Ion (a 3-membered charged ring).

  • If you control this ion: You get high yields.[1]

  • If you ignore this ion: It hydrolyzes (with trace water) or polymerizes (with itself), destroying your reagent before it touches your substrate.

Critical Workflow Optimization (The "Golden Path")

Do not treat this as a standard alkyl halide.[2][3] Follow this optimized protocol to maximize conversion.

Phase A: Reagent Preparation (The "Cold Liberation")

Most users fail here by using the free base stored at room temperature.

  • Starting State: Always store Reagent 2-Cl as the Dihydrochloride salt (.2HCl) . It is hygroscopic but chemically stable.

  • The Liberation: Do not pre-extract the free base hours in advance. The free base undergoes auto-quaternization (dimerization) within 30–60 minutes at room temperature.

    • Protocol: Suspend the .2HCl salt in your anhydrous solvent (e.g., DMF or Toluene).

    • Cooling: Chill to 0°C .

    • Base Addition: Add 2.2 equivalents of a non-nucleophilic base (e.g., Hünig’s Base / DIPEA ) immediately prior to adding your nucleophile.

Phase B: The Reaction Environment
ParameterRecommendationTechnical Rationale
Solvent DMF or Acetonitrile (Anhydrous)High dielectric constant stabilizes the transition state of the aziridinium formation.
Concentration 0.1 M - 0.2 M Critical: High concentrations (>0.5 M) favor intermolecular attack (polymerization). Dilution favors reaction with the substrate.
Catalyst NaI (10 mol%) Finkelstein Condition: Converts the Cl to I temporarily. The C-I bond is weaker, facilitating faster aziridinium formation if the initial step is sluggish.
Temperature 60°C - 80°C Sufficient energy to open the aziridinium ring, but low enough to prevent thermal degradation.

Troubleshooting Guide (FAQ)

Q1: "My reaction mixture turns into a viscous gel/gum. What is this?"

Diagnosis: You are witnessing Oligomerization . Mechanism: In the absence of a strong nucleophile (or if the concentration is too high), one molecule of Reagent 2-Cl (in aziridinium form) is attacked by the amine tail of another molecule of Reagent 2-Cl . This chain reaction creates a poly-ammonium salt "gum." Fix:

  • Dilute the reaction to 0.1 M.

  • Ensure your nucleophile (substrate) is in excess (1.2–1.5 equiv) relative to Reagent 2-Cl .

  • Add Reagent 2-Cl slowly (dropwise) to the nucleophile solution, keeping the reagent concentration low relative to the substrate.

Q2: "I see rapid consumption of the alkyl chloride, but I only isolate the alcohol byproduct (1,3-bis(diethylamino)-2-propanol)."

Diagnosis: Hydrolysis . Mechanism: The aziridinium intermediate is roughly 1,000x more reactive with water than with your organic nucleophile. Even "technical grade" solvents contain enough water (0.1%) to quench the reaction. Fix:

  • Use Molecular Sieves (3Å or 4Å) in the reaction vessel.

  • Verify solvent water content is <50 ppm (Karl Fischer titration).

  • Ensure the atmosphere is inert (Nitrogen/Argon balloon).

Q3: "My nucleophile is a phenol/thiol. The yield is stuck at 30%."

Diagnosis: Protonation Trap . Mechanism: As the reaction proceeds, HCl is generated. If you use a carbonate base (K2CO3), the heterogeneous surface area might be insufficient. The acid protonates the nitrogens on Reagent 2-Cl , shutting down the NGP effect. Fix: Use a soluble organic base (DIPEA or DBU) to scavenge protons instantly. Alternatively, pre-form the phenoxide/thiolate anion using NaH before adding Reagent 2-Cl .

Mechanistic Visualization

The diagram below illustrates the competition between the desired pathway (Green) and the failure modes (Red).

G Start Reagent 2-Cl (Free Base) Aziridinium Active Aziridinium Intermediate (Highly Electrophilic) Start->Aziridinium Intramolecular Cyclization (Fast) Product Desired Alkylated Product Aziridinium->Product + Nucleophile (Nu-) (Desired Path) Hydrolysis Alcohol Byproduct (Dead End) Aziridinium->Hydrolysis + H2O (Trace Moisture) Polymer Oligomer/Gum (Dimerization) Aziridinium->Polymer + Reagent 2-Cl (High Conc.)

Figure 1: The "Aziridinium Trap."[4] Success depends on the nucleophile intercepting the intermediate before water or another reagent molecule does.

Recommended Protocol: Phenolic O-Alkylation

Scenario: Alkylating a phenol derivative with Reagent 2-Cl.

  • Activation of Nucleophile:

    • In a flame-dried flask, dissolve Phenol Substrate (1.0 equiv) in anhydrous DMF (10 mL/g).

    • Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir for 30 min until H2 evolution ceases.

  • Preparation of Electrophile:

    • In a separate vial, suspend Reagent 2-Cl Dihydrochloride (1.2 equiv) in minimal DMF.

    • Add DIPEA (2.5 equiv) and NaI (0.1 equiv). Stir for 5 mins at 0°C.

  • Coupling:

    • Add the Electrophile mixture dropwise to the Phenoxide solution at Room Temperature.

    • Heat to 60°C for 4–6 hours.

  • Workup:

    • Quench with water.[1] Extract with EtOAc.

    • Crucial: Wash organic layer with 5% NaHCO3 (to remove diphenol byproducts) and then Water (3x) to remove DMF and residual diamine.

    • Dry over Na2SO4 and concentrate.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 10: Aliphatic Substitution, Nucleophilic).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Section: Alkylation of Amines).[2][3][5][6][7][8]

  • Master Organic Chemistry. (2017). Alkylation of Amines (and why it fails).

  • Schultz, E. M., et al. (1947).[9] The Reaction of 1-Dimethylamino-2-chloropropane with Diphenylacetonitrile.[4][9] Journal of the American Chemical Society.[1][4][9] (Foundational paper on amino-alkyl chloride rearrangements).

Sources

Optimization

Preventing cyclization to azetidinium ions in 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering stability issues with highly reactive bifunctional molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering stability issues with highly reactive bifunctional molecules. A prevalent challenge in handling 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine is its rapid spontaneous degradation via intramolecular cyclization.

This guide is designed to provide you with a deep mechanistic understanding of why this occurs, alongside field-proven, self-validating protocols to stabilize your compound and ensure reproducible experimental results.

Section 1: Mechanistic Overview (The Causality of Degradation)

To troubleshoot degradation, we must first understand the molecular causality. 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine is a bifunctional molecule containing both nucleophilic tertiary amines and an electrophilic alkyl chloride.

Due to the proximity of the nitrogen lone pairs to the C2 carbon bearing the chlorine atom, the molecule is perfectly primed for an intramolecular SN2 reaction. The unshared electron pair on the nitrogen attacks the electrophilic carbon, displacing the chloride ion to form a highly strained cyclic intermediate[1]. Depending on the exact conformer, this leads to the formation of an azetidinium (or aziridinium) ion. Because of severe ring strain, these cyclic ions are highly reactive and rapidly undergo further uncontrolled degradation, oligomerization, or ring-opening side reactions[2].

To prevent this, we must manipulate the kinetics (via temperature/solvent) or the thermodynamics (via pH/protonation) of the system.

Mechanism FreeBase 2-Chloro-N,N,N',N'- tetraethyl-1,3-propanediamine (Nucleophilic Free Base) Transition Intramolecular SN2 Transition State FreeBase->Transition Heat / Polar Solvents (Kinetic Activation) Protonated Protonated HCl Salt (Stable Form) FreeBase->Protonated + Anhydrous HCl (pH < 3) Azetidinium Azetidinium Ion (Degradation Product) Transition->Azetidinium Chloride Displacement Protonated->FreeBase + Cold Base (pH > 9)

Mechanistic pathway: temperature/solvent-driven cyclization vs. pH-controlled stabilization.

Section 2: Troubleshooting FAQs

Q1: Why does my purified sample degrade so rapidly when left at room temperature? A: The intramolecular SN2 cyclization has a specific activation energy barrier. At room temperature (25°C), the thermal energy of the system easily overcomes this barrier, driving the kinetic activation of the nucleophilic attack. Lowering the temperature to -20°C or below reduces the kinetic energy, drastically slowing the cyclization rate.

Q2: Does the choice of solvent impact the cyclization rate? A: Yes, solvent polarity plays a massive role. Polar solvents (such as water, ethanol, or acetonitrile) stabilize the charged transition state and the resulting ionic azetidinium salt, which drastically accelerates the degradation process[3]. If you must handle the free base in solution, strictly use non-polar solvents like anhydrous hexane or toluene, which offer no stabilization to the ionic products.

Q3: What is the most effective way to prevent this cyclization during long-term storage? A: The only foolproof method is to eliminate the nucleophilicity of the nitrogen atoms. By lowering the pH and converting the free base into a dihydrochloride salt, the nitrogen lone pairs are protonated. A protonated amine cannot act as a nucleophile, completely shutting down the cyclization pathway and allowing for indefinite storage.

Section 3: Quantitative Stability Profiles

To aid in your experimental planning, refer to the following quantitative stability data. Notice how the combination of physical state, temperature, and solvent polarity dictates the half-life of the compound.

Storage ConditionTemperatureSolvent EnvironmentEstimated Half-Life
Free Base (Neat) 25°CNone< 24 hours
Free Base (Solution) 25°CAcetonitrile (Polar)< 2 hours
Free Base (Solution) 25°CHexane (Non-Polar)~ 3 days
Free Base (Neat) -20°CNone~ 2-3 weeks
HCl Salt (Solid) 25°CNone> 1 year
HCl Salt (Solid) -20°CNoneIndefinite

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol you run should have built-in validation steps. Below are the methodologies for stabilizing the compound for storage and recovering it for immediate use.

Protocol A: Conversion to the Dihydrochloride Salt (For Long-Term Storage)

This protocol ties up the nucleophilic lone pairs, preventing azetidinium formation.

  • Dissolution: Dissolve the freshly synthesized or purified free base in anhydrous diethyl ether (or hexane) at 0°C under an inert nitrogen atmosphere.

  • Protonation: Slowly add >2.0 equivalents of anhydrous HCl in dioxane (or gently bubble dry HCl gas) into the solution under continuous, vigorous stirring.

  • Precipitation: The dihydrochloride salt will precipitate immediately as a dense white solid, as it is insoluble in non-polar solvents.

  • Isolation: Filter the precipitate under a nitrogen atmosphere, wash thoroughly with cold anhydrous ether, and dry under high vacuum.

  • Self-Validation Check: Test the solubility of the resulting powder. It should be highly soluble in water and completely insoluble in ether. Furthermore, a

    
    H-NMR taken in D
    
    
    
    O should show distinct downfield shifts for the CH
    
    
    protons adjacent to the nitrogen atoms, with no new cyclic signals appearing over a 24-hour period.
Protocol B: Free-Basing Prior to Use (For Immediate Reaction)

Because the free base is highly unstable, this must be done immediately before your downstream assay or reaction.

  • Suspension: Suspend the stable dihydrochloride salt in ice-cold (0°C) dichloromethane (DCM).

  • Neutralization: Add an equal volume of ice-cold 1M NaOH or saturated aqueous NaHCO

    
     solution. Stir vigorously for 3–5 minutes until the solid completely dissolves into the biphasic mixture.
    
  • Extraction: Transfer to a cold separatory funnel. Isolate the lower organic (DCM) layer, and extract the aqueous layer one more time with cold DCM.

  • Concentration: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure using a rotary evaporator with a water bath temperature strictly kept below 15°C .
  • Self-Validation Check: The free base is recovered as a pale, clear liquid. Use it within 30 minutes to prevent spontaneous cyclization.

Workflow S1 1. Synthesize/Isolate Free Base (Keep at ≤ 0°C) S2 2. Dissolve in Non-Polar Solvent (e.g., Anhydrous Ether) S1->S2 S3 3. Add Anhydrous HCl (Precipitate Salt) S2->S3 S4 4. Filter & Dry (Stable Hydrochloride Salt) S3->S4 S5 5. Store at -20°C (Long-term Storage) S4->S5 S6 6. Free-Base with Cold NaOH/DCM (Immediately before use) S5->S6 When ready for assay/reaction

Step-by-step workflow for the safe handling, stabilization, and recovery of the amine.

References[1] Title: Tandem cationic cyclisation–aziridinium ion formation–nucleophilic ring opening: new methodology for the stereocontrolled synthesis of substituted pyrrolidines.

Source: researchgate.net URL: 2] Title: A Comparative Guide to the Reactivity of 1,3-Oxazetidine and 1,2-Oxazetidine. Source: benchchem.com URL: 3] Title: Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Source: polimi.it URL:

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 35504-86-6 | Molecular Formula: C₁₁H₂₅ClN₂ Document ID: TSC-GD-2024-08 | Version: 2.1

Executive Summary: The "Ticking Clock" of Beta-Haloamines

As a Senior Application Scientist, I often see researchers treat 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine as a standard organic reagent. This is a critical error. Structurally, this compound acts as a "nitrogen mustard" analog. Its stability is dictated by a single, aggressive intramolecular reaction: Neighboring Group Participation (NGP) .

If stored as a free base , this compound is thermodynamically unstable. It will spontaneously cyclize to form an azetidinium ion, leading to polymerization or solidification. If stored as a hydrochloride salt , it is stable but highly hygroscopic.

This guide provides the protocols necessary to arrest this degradation pathway.

Part 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. The degradation of this compound is not primarily oxidative; it is autocatalytic cyclization .

The Azetidinium Trap

Because the chlorine atom is at the 2-position (beta to both nitrogen atoms), the lone pair on either nitrogen can attack the C-Cl bond from the back (S_N2 internal). This expels the chloride and forms a highly reactive, positively charged 4-membered ring (Azetidinium).

Key Consequence: This reaction is irreversible in storage contexts. Once the azetidinium salt forms, the material often turns into a viscous gel or hard solid.

AzetidiniumFormation FreeBase Free Base Form (Unstable Liquid) TS Transition State (Internal Attack) FreeBase->TS N-Lone Pair Attack Azetidinium Azetidinium Ion (Reactive Electrophile) TS->Azetidinium Cl- Departure Polymer Polymer/Dimer (Solid/Gel) Azetidinium->Polymer Self-Reaction Hydrolysis Hydrolysis Product (Alcohol Impurity) Azetidinium->Hydrolysis + Moisture (H2O)

Figure 1: The autocatalytic degradation pathway. The free amine self-destructs by attacking its own alkyl chloride chain.

Part 2: Storage Protocols & Matrix

The storage strategy depends entirely on the chemical state of your inventory.

Storage Condition Matrix
ParameterHydrochloride Salt (Recommended) Free Base (High Risk)
Stability Profile High (Years if dry)Critical (< 48 Hours at RT)
Temperature 2°C to 8°C (Refrigerated)-20°C (Deep Freeze)
Atmosphere Inert (Argon preferred over N₂)Strictly Inert (Argon)
Container Amber Glass, Parafilm/Teflon sealSilanized Glass, Septum sealed
Moisture Sensitivity Hygroscopic (Absorbs water)Hydrolytically Unstable
Primary Hazard Clumping/HydrolysisExplosive polymerization/Gelation
Protocol A: Handling the Free Base (Synthesis)

If you have generated the free base (e.g., after NaOH neutralization) for a reaction:

  • Use Immediately: The half-life of the free base at room temperature is short. Do not store overnight.

  • Solvent Choice: If storage is unavoidable, dilute in a non-nucleophilic solvent (e.g., Toluene, DCM) at -20°C. Dilution reduces the rate of intermolecular polymerization.

  • Acid Quench: If the experiment is delayed, re-acidify with HCl in ether to precipitate the stable salt.

Protocol B: Long-Term Storage of the Salt
  • Desiccation: Store the vial inside a secondary container (desiccator) with active silica gel or P₂O₅.

  • Headspace: Flush opened vials with Argon. Argon is heavier than air and provides a better "blanket" for the solid than Nitrogen.

Part 3: Troubleshooting & FAQs
Scenario 1: Physical State Change

Q: "I bought the liquid free base, but the bottle now contains a white solid or viscous sludge. Can I melt it back?"

A: No. The material has likely cyclized into the azetidinium chloride salt or polymerized.

  • Diagnosis: This is a chemical change, not a physical phase change.

  • Risk: Heating this solid will not return the starting material; it may cause thermal decomposition or rupture the vessel due to gas evolution.

  • Solution: Discard the container as hazardous chemical waste. Do not attempt to use.

Scenario 2: Purity Drift

Q: "My LC-MS shows a peak at M-18 or M+18 relative to the parent mass. What is happening?"

A: You are seeing Hydrolysis .

  • Mechanism: Moisture has entered the vial. The Chlorine atom (Mass 35.5) has been replaced by a Hydroxyl group (Mass 17).

  • Calculation: Loss of Cl (-35.5) + Gain of OH (+17) = Net Mass Change -18.5 (approx).

  • Prevention: Verify the integrity of your septum. Ensure the sample is warmed to room temperature before opening to prevent condensation.

Scenario 3: Solubility Issues

Q: "The protocol says soluble in chloroform, but my sample is floating as a precipitate."

A: You likely have the Hydrochloride Salt but are treating it as the Free Base.

  • Explanation: The salt is ionic and insoluble in non-polar organic solvents like Chloroform or Hexane. It requires water, methanol, or DMSO.

  • Fix: Perform a "Free-Basing" extraction:

    • Dissolve salt in minimal water.

    • Basify with cold 1M NaOH (pH > 10).

    • Rapidly extract into DCM/Chloroform.

    • Dry over MgSO₄ and use immediately.

Part 4: Quality Control (QC) Workflow

Before committing this precursor to a high-value synthesis, validate its integrity using this logic flow.

QCWorkflow Start Start QC Check Visual Visual Inspection: Is it Homogeneous? Start->Visual Solubility Solubility Test: Dissolve in CDCl3 (Free Base) or D2O (Salt) Visual->Solubility Clear Liquid/Powder Decision1 Discard (Polymerized) Visual->Decision1 Solid/Gel Found NMR 1H-NMR Analysis Solubility->NMR Fully Soluble Solubility->Decision1 Insoluble Residue NMR->Decision1 Broad/Complex peaks (Cyclization) Decision2 Discard (Hydrolyzed) NMR->Decision2 Shift of CH-Cl proton (Hydrolysis) Decision3 Proceed to Synthesis NMR->Decision3 Sharp Signals Integral Ratio Correct

Figure 2: Decision tree for validating reagent quality prior to use.

NMR Diagnostic Marker:

  • Look at the proton attached to the C-Cl carbon (Position 2).

  • Intact: Multiplet around δ 4.0 - 4.5 ppm (Deshielded by Cl).

  • Hydrolyzed (Alcohol): Shift moves upfield (lower ppm) to δ 3.5 - 3.8 ppm .

  • Cyclized (Azetidinium): Appearance of complex multiplets and broadening due to conformational locking of the ring.

References
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Chapter 10: Neighboring Group Participation).

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 143710, N,N,N',N'-Tetraethyl-1,3-propanediamine (Parent structure reference). Retrieved from

  • Wade, L. G. (2013). Organic Chemistry. Pearson.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloro-N,N-dimethylethylamine hydrochloride (Analogous stability data for beta-chloroamines).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Optimization

Troubleshooting low reactivity of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine

Welcome to the technical support guide for 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (CAS: 3492-54-4). This document is designed for researchers, chemists, and drug development professionals to navigate and troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (CAS: 3492-54-4). This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot experiments involving this sterically hindered secondary alkyl chloride. Our goal is to provide practical, in-depth solutions to common challenges, particularly its characteristically low reactivity.

Reagent Profile and Handling

Before troubleshooting reactions, it is critical to understand the nature of the reagent and ensure its quality.

Q1: What are the key structural features of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine that influence its reactivity?

A: The reactivity of this molecule is primarily governed by three features:

  • Secondary Alkyl Chloride: The chlorine atom is attached to a secondary carbon. This position is more sterically hindered than a primary carbon, which significantly slows down the rate of bimolecular nucleophilic substitution (SN2) reactions.[1][2][3]

  • Bulky Amine Substituents: The presence of two N,N-diethylamino groups contributes substantial steric bulk around the reaction center. This further impedes the "backside attack" required for a typical SN2 mechanism.[2][4]

  • Leaving Group: The chloride ion is a reasonably good leaving group, but it is less effective than bromide or iodide.[4] In challenging reactions, the leaving group's ability can become a rate-limiting factor.

Q2: How should I properly store and handle this reagent to ensure its stability?

A: As a chlorinated aliphatic amine, this reagent should be handled with care to prevent degradation, which could be a primary cause of low reactivity.

  • Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and dark place.[5] Chlorinated compounds can be sensitive to moisture and light.[6][7]

  • Handling: Use this reagent in a well-ventilated fume hood. Avoid contact with strong oxidizing agents and moisture.[5] It is advisable to use oven-dried glassware and dry solvents to prevent hydrolysis of the C-Cl bond or other moisture-related side reactions.

Q3: How can I verify the purity of my starting material? It is a rare chemical and the supplier provides limited data.

A: Given that suppliers may sell this compound "as-is" without extensive analytical data[6], independent verification is crucial.

  • NMR Spectroscopy (¹H and ¹³C): This is the most effective method to confirm the structure and identify organic impurities. Check for the expected signals corresponding to the tetraethyl and propanediamine backbone, and ensure the absence of signals from hydrolysis products (e.g., the corresponding alcohol) or elimination products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can help assess purity and identify any volatile impurities or degradation products.

  • Titration: An acid-base titration can be used to determine the molarity of the amine, although this won't provide information about non-basic impurities.

Troubleshooting Low Reactivity in Nucleophilic Substitution Reactions

Low or incomplete conversion is the most common issue encountered with this substrate. The following Q&A section provides a logical framework for troubleshooting.

Workflow for Troubleshooting Low Reactivity

Below is a systematic workflow to diagnose and resolve low reactivity issues.

TroubleshootingWorkflow Start Low Reactivity Observed CheckReagent Step 1: Verify Reagent Quality Start->CheckReagent CheckConditions Step 2: Optimize Reaction Conditions Start->CheckConditions CheckSideReactions Step 3: Investigate Side Reactions Start->CheckSideReactions Purity Purity Check (NMR, GC-MS) CheckReagent->Purity Is it pure? Storage Improper Storage/Handling? CheckReagent->Storage How was it stored? Solvent Solvent Choice CheckConditions->Solvent Temperature Reaction Temperature CheckConditions->Temperature Nucleophile Nucleophile/Base Strength CheckConditions->Nucleophile LeavingGroup Leaving Group Ability CheckConditions->LeavingGroup Elimination E2 Elimination Product Detected? CheckSideReactions->Elimination Degradation Degradation (e.g., Hydrolysis) Purity->Degradation Storage->Degradation SolutionReagent Solution: Re-purify or Purchase New Batch Degradation->SolutionReagent SolutionConditions Solution: Adjust parameters (See Guide for Details) Solvent->SolutionConditions Temperature->SolutionConditions Nucleophile->SolutionConditions LeavingGroup->SolutionConditions SolutionElimination Solution: Use less basic nucleophile, lower temperature, change solvent Elimination->SolutionElimination

Caption: A step-by-step workflow for diagnosing low reactivity.

Q4: My reaction is very slow or stalls completely. What is the first thing I should check?

A: The most likely culprit is the combination of steric hindrance and a suboptimal choice of solvent. Because this is a sterically hindered secondary halide, it is highly sensitive to reaction conditions that favor the SN2 pathway.

  • Your Solvent Choice is Critical:

    • Problem: You are using a polar protic solvent (e.g., ethanol, methanol, water). These solvents form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that dramatically reduces its reactivity and slows down SN2 reactions.[1][8]

    • Solution: Switch to a polar aprotic solvent. Solvents like DMF , DMSO , or acetonitrile are ideal.[9] They can dissolve the nucleophile but do not solvate the anion as strongly, leaving it "naked" and highly reactive, which helps overcome the steric barrier.[9][10]

Q5: I've switched to a polar aprotic solvent, but the reaction is still slow. What's my next step?

A: After addressing the solvent, focus on temperature and the nucleophile.

  • Increase the Temperature: Due to the high activation energy caused by steric hindrance, elevated temperatures are often necessary.[3]

    • Action: Gradually increase the reaction temperature, monitoring for product formation and any potential decomposition. A good starting point is 60-80 °C, but temperatures above 100 °C in a sealed vessel may be required.

  • Evaluate Your Nucleophile: The strength of the nucleophile is paramount for SN2 reactions on secondary substrates.[1][4]

    • Action: If possible, use a stronger, less-hindered nucleophile. For example, if you are performing an amination, a primary amine is more reactive than a secondary amine. Negatively charged nucleophiles (e.g., alkoxides, thiolates) are generally more potent than their neutral counterparts (alcohols, thiols).

Q6: I'm now seeing some product, but also a significant amount of an alkene byproduct. What is happening?

A: You are observing a competing E2 (elimination) reaction . This is extremely common for secondary alkyl halides, especially when using strong, basic nucleophiles.[11][12][13] The nucleophile is acting as a base, abstracting a proton from a carbon adjacent to the C-Cl bond, which leads to the formation of a double bond.

Reaction Mechanism: SN2 vs. E2 Competition

Caption: Competing SN2 (substitution) and E2 (elimination) pathways.

Q7: How can I minimize the E2 elimination side reaction?

A: To favor substitution over elimination, you need to adjust conditions to make the nucleophile's role as a nucleophile more prominent than its role as a base.

  • Use a Less Basic Nucleophile: If your nucleophile is also a strong base (e.g., tert-butoxide, hydroxide), consider an alternative. For secondary halides, nucleophiles with weak basicity like azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻) tend to give better yields of substitution products.[5][11]

  • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable substitution rate can suppress the E2 pathway.

  • Use a Bulky Base (if elimination is desired): Conversely, if you want to favor elimination, a strong, sterically hindered base like potassium tert-butoxide is the reagent of choice.[12][13]

Q8: Could the leaving group be the problem? Is there a way to make the chloride leave more easily?

A: Yes, while you cannot change the atom itself, you can facilitate its departure. This is an advanced technique for particularly stubborn reactions.

  • Finkelstein Reaction Conditions: Add a catalytic amount of a soluble iodide salt (e.g., sodium iodide or tetrabutylammonium iodide) to the reaction. In a polar aprotic solvent like acetone, the iodide will displace the chloride in-situ to form the more reactive 2-Iodo-N,N,N',N'-tetraethyl-1,3-propanediamine. Iodide is a far better leaving group than chloride, and the subsequent SN2 reaction with your primary nucleophile will be much faster.

Recommended Experimental Protocol

This general protocol is a starting point for a nucleophilic substitution reaction and should be optimized for your specific nucleophile.

Objective: To perform a nucleophilic substitution on 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine.

Materials:

  • 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Anhydrous Polar Aprotic Solvent (e.g., DMF, Acetonitrile)

  • (Optional) Non-nucleophilic base if nucleophile is used as a salt (e.g., K₂CO₃, DIPEA)

  • (Optional) Catalytic NaI or TBAI (~0.1 eq)

  • Oven-dried, round-bottom flask with a magnetic stir bar

  • Condenser and inert gas (N₂ or Ar) inlet

Procedure:

  • Setup: Assemble the dry glassware under an inert atmosphere.

  • Reagent Addition: To the flask, add the nucleophile, optional base, and optional iodide catalyst. Add the anhydrous solvent via syringe.

  • Initiation: Begin stirring and add the 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine dropwise at room temperature.

  • Heating: Heat the reaction mixture to a temperature between 60-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots every 2-4 hours to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with water or a saturated aqueous solution).

  • Extraction & Purification: Extract the product with a suitable organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation as required.

Summary of Key Troubleshooting Parameters

ParameterRecommendation for Low ReactivityRationale
Solvent Use Polar Aprotic (DMF, DMSO, Acetonitrile)Prevents "caging" of the nucleophile, increasing its reactivity.[1][8][9]
Temperature Increase (60-120 °C)Helps overcome the high activation energy from steric hindrance.
Nucleophile Use a strong, less-hindered nucleophileA more potent nucleophile is required to attack the sterically crowded carbon center.[1][4]
Side Reactions Monitor for E2 EliminationUse a less basic nucleophile or lower temperature to favor substitution.[5][11][13]
Leaving Group Add catalytic Iodide (NaI, TBAI)In-situ conversion to the more reactive alkyl iodide via the Finkelstein reaction.
Reagent Purity Verify by NMR or GC-MS before useEnsures that degradation or impurities are not the cause of low reactivity.

References

  • Morsch, L. A. et al. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Soderberg, T. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts. [Link]

  • Various Authors. (2025, March 13). UNIT -III: Alkyl halides (Nucleophilic Substitution Reaction). ResearchGate. [Link]

  • Various Authors. (2025, July 15). Breaking Down Alkyl Halides: Key Reactions and Uses. Preprints.org. [Link]

  • Weldegirma, S. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. University of South Florida. [Link]

  • Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • Pattison, D. I. et al. (2016). Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism. PMC. [Link]

  • Reusch, W. (2023, January 22). Competition between substitution and elimination. Chemistry LibreTexts. [Link]

  • Mondin, A. et al. (2016). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. ResearchGate. [Link]

  • Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). N,N,N',N'-Tetraethyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Microbial Insights. (n.d.). Chlorinated Propanes | Biodegradation Evaluation. [Link]

  • Morsch, L. A. et al. (2024, March 17). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). Chemistry LibreTexts. [Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • Chemistry Steps. (2025, August 8). Substitution and Elimination Reactions. [Link]

  • Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. [Link]

  • NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

  • NIST. (n.d.). 1,3-Propanediamine, N,N,N',N'-tetramethyl-. NIST Chemistry WebBook. [Link]

  • Reusch, W. (n.d.). Alkyl Halide Reactivity. Michigan State University Department of Chemistry. [Link]

  • MDPI. (2022, November 16). Chloramine. Encyclopedia. [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]

  • Chemistry Steps. (2024, November 22). Alkyl Halides to Alcohols. [Link]

  • SciSpace. (n.d.). Alkyl–Alkyl Suzuki Cross‐Coupling of Unactivated Secondary Alkyl Chlorides. [Link]

  • Reusch, W. (n.d.). Alkyl Halide Reactivity. Michigan State University Department of Chemistry. [Link]

  • SciSpace. (n.d.). Chlorination and chloramines formation. [Link]

  • Learning Simply. (2014, June 30). Solvent Effects on Sn2 Reactions [Video]. YouTube. [Link]

  • Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance?. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 515.3 Determination of Chlorinated Acids in Drinking Water.... [Link]

  • Chemistry with Caroline. (2021, October 25). Predict Substitution vs Elimination for Secondary Alkyl Halides [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

  • ProQuest. (n.d.). KINETICS OF CHLORINE TRANSFER FROM MONOCHLORAMINE TO AMINO NITROGEN AND THE DECOMPOSITION OF N-CHLORAMINO ACIDS AND N-CHLORODIPEPTIDES. [Link]

  • The University of Queensland. (2018, November 16). Optimising analytical methods for chlorinated paraffins to evaluate their levels in Australia. UQ eSpace. [Link]

  • JoVE. (2025, May 22). Video: SN2 Reaction: Transition State. [Link]

  • BrainKart. (2018, February 19). Alkyl halides: Elimination versus substitution. [Link]

Sources

Troubleshooting

Technical Support Center: Safe Distillation of 2-Bromo-3-methylthiophene (CAS 14282-76-9)

A Senior Application Scientist's Guide to Mitigating Thermal Instability Welcome to our dedicated technical support center for handling 2-Bromo-3-methylthiophene (CAS 14282-76-9). This resource is designed for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Mitigating Thermal Instability

Welcome to our dedicated technical support center for handling 2-Bromo-3-methylthiophene (CAS 14282-76-9). This resource is designed for researchers, scientists, and drug development professionals who work with this versatile but thermally sensitive intermediate. While the provided CAS number was 6972-71-0, which corresponds to the stable solid 4,5-Dimethyl-2-nitroaniline[1][2][3][4], the nature of the query strongly suggests a focus on a thermally labile compound where distillation is a critical and challenging step. 2-Bromo-3-methylthiophene fits this profile perfectly, as related brominated thiophenes are known for their instability[5]. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure both the safety and success of your distillation procedures.

Frequently Asked Questions (FAQs)

Q1: What is 2-Bromo-3-methylthiophene and why is it considered thermally sensitive?

A1: 2-Bromo-3-methylthiophene is a halogenated heterocyclic organic compound widely used as a building block in the synthesis of pharmaceuticals and fine chemicals[6]. It is a colorless to pale yellow liquid at room temperature[6]. Its thermal sensitivity is a concern due to the potential for decomposition and side reactions at elevated temperatures, which can be exacerbated by the presence of impurities. While stable under recommended storage conditions (refrigerated and under an inert atmosphere)[7], prolonged exposure to heat during distillation can lead to the formation of tars and potentially hazardous byproducts[8]. Thermal decomposition of similar brominated compounds can release toxic gases such as hydrogen bromide and sulfur oxides[9][10].

Q2: What are the primary risks associated with the distillation of 2-Bromo-3-methylthiophene?

A2: The main risks during the distillation of 2-Bromo-3-methylthiophene are:

  • Thermal Decomposition: At temperatures near its atmospheric boiling point (173-176 °C)[11], the compound can degrade, leading to yield loss and product contamination.

  • Runaway Reactions: In the presence of certain contaminants or under non-ideal conditions, decomposition can become exothermic and self-accelerating, leading to a dangerous increase in temperature and pressure.

  • Formation of Hazardous Byproducts: Decomposition can generate corrosive and toxic fumes, including hydrogen bromide[10].

  • Isomer Separation Challenges: Synthesis of 2-bromo-3-methylthiophene often results in isomeric impurities, such as 5-bromo-3-methylthiophene, which have very close boiling points, making fractional distillation difficult.

Q3: What are the recommended storage conditions for 2-Bromo-3-methylthiophene to maintain its stability?

A3: To ensure the long-term stability of 2-Bromo-3-methylthiophene, it should be stored in a cool, dark place, preferably refrigerated between 0-10°C[7]. It is also recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination[7].

Troubleshooting Guide for Distillation

This section provides solutions to common problems encountered during the distillation of 2-Bromo-3-methylthiophene.

Problem Potential Cause Recommended Solution
Discoloration (darkening) of the distillation mixture Thermal decomposition is occurring.Immediately reduce the heat source. Ensure the vacuum is at the target level. Consider using a lower distillation temperature by improving the vacuum.
Pressure fluctuations during vacuum distillation Leaks in the distillation apparatus or bumping of the liquid.Check all joints and seals for leaks. Use a magnetic stirrer or boiling chips to ensure smooth boiling.
Low yield of distilled product Incomplete distillation or decomposition of the product.Ensure the distillation is run for a sufficient amount of time. Optimize the temperature and pressure to minimize decomposition. Analyze the residue to determine if the product remains.
Product is contaminated with isomers Inefficient fractional distillation.Use a longer, more efficient distillation column (e.g., Vigreux or packed column). Optimize the reflux ratio to improve separation.
Sudden increase in pressure and temperature A runaway reaction may be starting.IMMEDIATELY remove the heat source and, if safe to do so, take steps to cool the distillation flask. Evacuate the area and follow emergency protocols.

Experimental Protocols

Protocol 1: Vacuum Distillation of 2-Bromo-3-methylthiophene

This protocol outlines a standard procedure for the vacuum distillation of 2-Bromo-3-methylthiophene to minimize thermal stress.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize the distance the vapor travels. Ensure all glassware is clean and dry. Use a magnetic stirrer and a thermocouple to monitor the liquid temperature accurately.

  • Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) before heating.

  • Crude Material Preparation: Add the crude 2-Bromo-3-methylthiophene to the distillation flask. It is advisable to add a non-volatile antioxidant or a radical scavenger, such as a small amount of hydroquinone, to inhibit polymerization, although compatibility should be verified.

  • Vacuum Application: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Begin heating the distillation flask using a heating mantle with a stirrer. Heat the mixture slowly and evenly.

  • Fraction Collection: Collect the fractions based on the boiling point at the applied pressure. The boiling point of 2-Bromo-3-methylthiophene will be significantly lower under vacuum. For reference, related compounds show a significant drop in boiling point under reduced pressure[12].

  • Shutdown: Once the desired fraction is collected, cool the system down before releasing the vacuum.

Protocol 2: Analysis of Thermal Stability using Differential Scanning Calorimetry (DSC)

DSC can be used to determine the onset temperature of thermal decomposition.

Step-by-Step Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of 2-Bromo-3-methylthiophene into a hermetically sealed aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (nitrogen).

  • Data Analysis: Monitor the heat flow as a function of temperature. An exothermic event will indicate the onset of decomposition. This information is crucial for setting a maximum safe operating temperature for distillation.

Logical Workflow for Safe Distillation

The following diagram illustrates the decision-making process for the safe distillation of 2-Bromo-3-methylthiophene.

A Start: Crude 2-Bromo-3-methylthiophene B Assess Purity (GC/NMR) A->B C High Purity (>95%)? B->C D Direct Vacuum Distillation C->D Yes E Low Purity (<95%)? C->E No G Select Appropriate Distillation Technique D->G F Consider Pre-purification (e.g., column chromatography) E->F F->G H Fractional Vacuum Distillation G->H Isomer Separation Needed I Short Path Vacuum Distillation G->I No Isomer Separation J Set Distillation Parameters (Temp, Pressure) H->J I->J K Monitor Distillation Process J->K L Observe Instability? (e.g., color change, pressure rise) K->L M Stop Heating, Cool System L->M Yes N Continue Distillation L->N No P End M->P O Collect Pure Fractions N->O O->P

Caption: Decision workflow for distillation of 2-Bromo-3-methylthiophene.

Key Mechanistic Insights

The thermal instability of brominated thiophenes can be attributed to the cleavage of the C-Br bond, which can initiate radical chain reactions leading to polymerization and decomposition[5]. The presence of acidic impurities can also catalyze decomposition pathways[8]. Understanding these mechanisms underscores the importance of using high-purity reagents and maintaining an inert atmosphere during distillation.

Final Recommendations

  • Always prioritize safety: Use a fume hood and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[13].

  • Small-scale first: If you are unsure about the stability of your material, perform a small-scale test distillation first.

  • Never distill to dryness: This can concentrate potentially explosive peroxides or other unstable residues.

  • Proper waste disposal: Dispose of all chemical waste according to your institution's guidelines.

By following these guidelines and troubleshooting steps, researchers can safely and effectively purify 2-Bromo-3-methylthiophene, ensuring the integrity of their subsequent research and development activities.

References

  • Nakamura, S., et al. (n.d.).
  • Sciencemadness.org. (2011, November 1). Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer. Retrieved from [Link]

  • Chemical-Register. (n.d.). 2-Bromo-3-methylthiophene 95 14282-76-9. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-bromothiophene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-thenyl bromide. Retrieved from [Link]

  • TCI (Shanghai) Development Co., Ltd. (n.d.). 2-Bromo-3-methylthiophene | 14282-76-9. Retrieved from [Link]

  • Georganics. (2011, February 17). 2-BROMO-3-HEXYLTHIOPHENE. Retrieved from [Link]

  • Chemical Engineering Transactions. (2024, May 4). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of pH for 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (2-Chloro-TETPA) Extraction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical role of pH during the extraction of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine. We will...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical role of pH during the extraction of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the extraction of 2-Chloro-TETPA, framed in a question-and-answer format to provide direct solutions to specific experimental challenges.

Q1: Why is pH control so critical for the successful extraction of 2-Chloro-TETPA?

A1: The pH of the aqueous phase is the single most important variable because it dictates the chemical form, and therefore the solubility, of your target molecule. 2-Chloro-TETPA is a diamine, meaning it has two basic nitrogen atoms that can be protonated.

  • In Acidic Conditions (Low pH): The amine groups act as bases and accept protons (H+) from the aqueous solution. This forms the dicationic salt, [2-Chloro-TETPA-H₂]²⁺. This charged species is highly polar and therefore preferentially soluble in the aqueous phase.

  • In Basic/Alkaline Conditions (High pH): The amine groups are deprotonated and exist as the neutral, free-base form. This uncharged molecule is significantly more nonpolar and thus preferentially soluble in common organic extraction solvents (e.g., dichloromethane, ethyl acetate, ether).

Therefore, controlling the pH allows you to selectively partition the compound between the aqueous and organic phases, which is the fundamental principle of liquid-liquid extraction for amines.[1][2][3]

Q2: I'm performing an extraction from a reaction mixture, but my yield in the organic layer is extremely low. What is the most likely pH-related cause?

A2: The most probable cause is that the pH of your aqueous phase is too low. If your reaction was run under acidic conditions, or if acidic byproducts were formed, your 2-Chloro-TETPA is likely in its protonated, water-soluble salt form.

Troubleshooting Steps:

  • Measure the pH: Before extraction, carefully measure the pH of your aqueous mixture.

  • Adjust to Basic pH: Add a base (e.g., 1-2M NaOH, K₂CO₃, or NaHCO₃ solution) dropwise with vigorous stirring until the pH of the aqueous layer is significantly above the second pKa of the diamine. A target pH of 10-12 is generally a safe and effective starting point. This ensures complete deprotonation to the free-base form, maximizing its partitioning into the organic solvent.

  • Re-extract: Perform the extraction again with a fresh portion of organic solvent. You should observe a significant improvement in recovery.

The basicity of tertiary amines determines the pH at which they are effectively extracted.[3] For diamines, the pH must be raised sufficiently to deprotonate both amine centers for optimal transfer to the organic phase.

Q3: I've successfully extracted my compound into the organic phase. Now I'm trying to back-extract it into an acidic aqueous solution for purification, but recovery is poor. What's wrong?

A3: This is the inverse of the previous problem. To move the amine from the organic phase back into an aqueous phase, you must convert it back to its water-soluble salt form. If your recovery is low, the pH of your acidic wash is not low enough.

Troubleshooting Steps:

  • Select an Appropriate Acid: Use a dilute mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). A 1M HCl solution is a common choice.

  • Ensure Sufficient Acidity: The pH of the aqueous acid wash should be at least 2 pH units below the first pKa of 2-Chloro-TETPA. A target pH of 1-2 is typically effective. This ensures complete protonation of both amine groups.

  • Perform the Back-Extraction: Wash your organic layer containing the free-base compound with the acidic solution. The protonated diamine salt will move into the aqueous layer. This is also an excellent way to separate it from non-basic organic impurities, which will remain in the organic phase.

Q4: I'm concerned about product degradation. Can improper pH during extraction cause hydrolysis of the C-Cl bond?

A4: Yes, this is a critical consideration. The 2-chloro substituent introduces a potential site for hydrolysis, which can be catalyzed by both acid and base.[4] While 2-chloro-alkylamines are generally more stable than, for example, acid chlorides, prolonged exposure to harsh pH conditions, especially at elevated temperatures, can lead to the formation of the corresponding alcohol (2-Hydroxy-TETPA).

Mitigation Strategies:

  • Avoid Extreme pH: Do not use highly concentrated acids or bases unless absolutely necessary. Stick to moderate concentrations (e.g., 1-2M).

  • Minimize Exposure Time: Perform your extractions and pH adjustments promptly. Do not let the compound sit for extended periods in either strongly acidic or strongly basic solutions.

  • Keep it Cold: Perform the extraction and any pH adjustments at reduced temperatures (e.g., in an ice bath). Lower temperatures significantly slow the rate of hydrolysis.[4]

  • Analytical Verification: Use techniques like TLC, LC-MS, or GC-MS to check for the presence of the hydrolyzed byproduct in your final product.

The rate of hydrolysis for halogenated organics is often dependent on pH and temperature.[5][6][7]

Experimental Protocol: pH Optimization Workflow

This protocol provides a systematic approach to determine the optimal pH for your extraction.

  • Preparation:

    • Prepare three small, identical aliquots of your aqueous reaction mixture containing 2-Chloro-TETPA.

    • Prepare buffer solutions or have 1M HCl and 1M NaOH on hand for pH adjustment.

    • Choose an appropriate organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate).

  • pH Adjustment & Extraction:

    • Aliquot 1 (Control): Do not adjust the pH.

    • Aliquot 2 (Neutral/Slightly Basic): Adjust the pH to ~8.0.

    • Aliquot 3 (Strongly Basic): Adjust the pH to ~11.0.

    • For each aliquot, add an equal volume of the organic solvent, shake vigorously in a separatory funnel, and allow the layers to separate. Collect the organic layer.

  • Analysis:

    • Analyze a small, equal volume from each of the three organic extracts using a suitable quantitative or semi-quantitative method (e.g., GC-FID, LC-UV, or even TLC with visualization).

    • Compare the relative amounts of 2-Chloro-TETPA recovered in each organic layer.

  • Optimization:

    • Based on the results, you can further refine the pH. If pH 11 gave the best result, you have found a suitable condition. If pH 8 was better than the control but worse than pH 11, you know the optimal pH is in the basic range. This self-validating process confirms the principles outlined in the FAQs.

Data Summary

The extraction efficiency of 2-Chloro-TETPA is directly correlated with the pH of the aqueous phase, as summarized below. The pKa values for the parent compound N,N,N',N'-tetraethyl-1,3-propanediamine are not readily published, but we can infer them to be similar to related polyamines, with two distinct values (pKa₁ and pKa₂), likely in the range of 8-10.5.

pH Range of Aqueous PhaseDominant Species of 2-Chloro-TETPAExpected SolubilityRecommended Action
pH < pKa₁ (e.g., pH 1-6) Diprotonated Salt: [R-NH₂-R']²⁺High in Aqueous PhaseUse for back-extraction into water.
pKa₁ < pH < pKa₂ (e.g., pH 7-9) Mixture of Mono- and Di-protonatedModerate in Aqueous PhaseInefficient range for extraction.
pH > pKa₂ (e.g., pH > 10.5) Neutral Free Base: R-N-R'High in Organic PhaseOptimal for extraction into organic solvent.

Visualization of Key Processes

The following diagrams illustrate the core concepts of pH-dependent extraction and the recommended experimental workflow.

G cluster_aqueous Aqueous Phase A [Diamine-H₂]²⁺ (Water Soluble) B Diamine (Free Base) (Water Insoluble) A->B Add Base (pH > pKa₂) B->A Add Acid (pH < pKa₁) C Diamine (Free Base) (Organic Soluble) B->C Extraction C->B Back-Extraction

Caption: Chemical equilibrium and phase partitioning of 2-Chloro-TETPA.

G start Aqueous Reaction Mixture ph_adjust Adjust pH to >10 (e.g., with 1M NaOH) start->ph_adjust extract Extract with Organic Solvent (e.g., DCM) ph_adjust->extract separate Separate Layers extract->separate organic_phase Organic Phase (Contains Free Base) separate->organic_phase Collect aqueous_waste Aqueous Phase (Waste) separate->aqueous_waste Discard back_extract Wash with 1M HCl organic_phase->back_extract final_aqueous Aqueous Phase (Contains Product Salt) back_extract->final_aqueous Collect final_organic Organic Phase (Impurities) back_extract->final_organic Discard

Caption: Recommended workflow for extraction and purification of 2-Chloro-TETPA.

References

  • Cheméo. (n.d.). Chemical Properties of 1,3-Propanediamine, N,N,N',N'-tetramethyl- (CAS 110-95-2). Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction of hydrochloric acid with binary mixtures of tertiary amine and organophosphorus acid and analysis of the interaction between the constituents of these mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Retrieved from [Link]

  • CORE. (n.d.). Selectivity considerations in the amine extraction of gold from alkaline cyanide solutions. Retrieved from [Link]

  • PubChem. (n.d.). N,N,N',N'-Tetramethyl-1,3-diaminopropane. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR 796.3500 - Hydrolysis as a function of pH at 25 °C. Retrieved from [Link]

  • Umweltbundesamt. (2013). Hydrolysis of chemicals as a function of structure and pH. Retrieved from [Link]

  • ACS Publications. (2003). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ACS Publications. (1991). Extraction of carboxylic acids with tertiary and quaternary amines: effect of pH. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • PubChem. (n.d.). N,N,N',N'-Tetraethyl-1,3-propanediamine. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Unveiling the Critical Pathways of Hydroxyl Radical Formation in Breakpoint Chlorination: The Role of Trichloramine and Dichloramine Interactions. Retrieved from [Link]

  • PubMed. (2020). tetraethyl-1, 3-propanediamine was dissociated into cationic surfactant to promote cell disruption and lipid extraction from wet microalgae for biodiesel production. Retrieved from [Link]

  • IRIS . (2022). Reaction Chemistry & Engineering. Retrieved from [Link]

  • PubMed. (n.d.). Kinetics and mechanism of chlorambucil hydrolysis. Retrieved from [Link]

Sources

Troubleshooting

Reducing side reactions in the synthesis of hydroxychloroquine intermediates

Technical Support Center: Troubleshooting Side Reactions in Hydroxychloroquine Intermediate Synthesis Overview Welcome to the Process Chemistry Technical Support Center. The synthesis of hydroxychloroquine (HCQ) relies o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Side Reactions in Hydroxychloroquine Intermediate Synthesis

Overview Welcome to the Process Chemistry Technical Support Center. The synthesis of hydroxychloroquine (HCQ) relies on the precise assembly of two highly reactive intermediates: 4,7-dichloroquinoline (4,7-DCQ) and the novaldiamine derivative (amine side chain). Due to the harsh thermal conditions traditionally required for nucleophilic aromatic substitution (SNAr), researchers frequently encounter complex impurity profiles. This guide provides causal explanations, troubleshooting FAQs, and self-validating protocols to mitigate side reactions and ensure pharmaceutical-grade purity.

G N1 4,7-Dichloroquinoline (4,7-DCQ) N3 SNAr Coupling (120-135°C or Eutectic) N1->N3 S1 Hydrolysis (4-hydroxy-7-chloroquinoline) N1->S1 Trace H2O N2 Amine Side Chain (Novaldiamine) N2->N3 S2 Over-alkylation / Thermal Degradation N2->S2 Instability N4 Hydroxychloroquine (Crude) N3->N4 S3 HCQ-DES / HCQ-OA Impurities N3->S3 Harsh Conditions

Fig 1: HCQ synthesis workflow highlighting critical nodes for side reaction mitigation.

Module 1: Amine Side Chain Synthesis & Stability

Troubleshooting FAQs

Q1: Why am I seeing significant degradation products during the alkylation of N-ethylethanolamine? A: The classical precursor, 5-chloro-2-pentanone, is highly unstable at elevated temperatures. It is prone to both polymerization and elimination reactions (forming pentenones). This thermal instability leads to a cascade of side reactions, drastically reducing the yield of the target amine side chain. Causality & Solution: To bypass this, you must either protect the ketone moiety as a ketal prior to the nucleophilic displacement[1], or transition to a continuous flow setup using a more reactive halide like 5-iodopentan-2-one. The iodide acts as a superior leaving group, accelerating the displacement and minimizing the residence time required at high temperatures, thereby suppressing thermal degradation[2].

Protocol 1: Continuous Flow Synthesis of the Amine Side Chain Objective: Synthesize 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone while suppressing thermal degradation. Self-Validating Mechanism: The system validates success through inline UV-Vis monitoring; a stable baseline absorbance indicates steady-state conversion without the erratic spikes typical of polymerization byproducts.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.5 M solution of 5-iodopentan-2-one in anhydrous tetrahydrofuran (THF).

  • Reagent Mixing: Prepare a 1.5 M solution of N-ethylethanolamine and triethylamine (base) in THF.

  • Continuous Flow: Pump both solutions into a heated continuous stirred-tank reactor (CSTR) or a perfluoroalkoxy (PFA) reaction coil maintained at 90 °C[2].

  • Kinetic Control: Set the flow rates to achieve a precise residence time of 15 minutes. Causality: This specific window is long enough for complete iodide displacement but too short for secondary elimination reactions to occur.

  • Isolation: Pass the effluent through a hydrophobic membrane separator to isolate the organic phase, validating the removal of water-soluble amine salts.

Module 2: The SNAr Coupling Reaction (4,7-DCQ + Side Chain)

Troubleshooting FAQs

Q2: How can I suppress the hydrolysis of 4,7-dichloroquinoline (4,7-DCQ) during the SNAr coupling step? A: The nucleophilic aromatic substitution (SNAr) of 4,7-DCQ typically requires harsh conditions (e.g., phenol solvent at 130 °C) to overcome the high activation energy of the unactivated quinoline ring. Under these conditions, trace water drives the hydrolysis of the C7-chloride, generating 4-hydroxy-7-chloroquinoline as a major impurity. Causality & Solution: Lowering the reaction temperature is critical. This can be achieved by utilizing a deep eutectic solvent (DES), such as a choline chloride and urea mixture (1:2 molar ratio). The DES establishes a dense hydrogen-bonding network that activates the quinoline ring, allowing the coupling to proceed efficiently at 60–90 °C[3]. This drastic reduction in thermal stress virtually eliminates hydrolysis and prevents the degradation of the amine side chain.

Q3: My final product fails the USP impurity limits (<0.1%) for Desethyl-hydroxychloroquine (HCQ-DES). How do I clear this? A: HCQ-DES is a polar impurity resulting from incomplete alkylation during the side-chain synthesis or thermal dealkylation during harsh coupling[4]. Because its polarity is nearly identical to HCQ, standard silica gel chromatography is often ineffective. Causality & Solution: Implement a chemoselective crystallization using S-(+)-mandelic acid. The mandelate salt of the fully alkylated HCQ side chain forms a highly crystalline lattice, whereas the desethyl impurity (lacking the steric bulk of the ethyl group) disrupts lattice packing and remains solvated in the mother liquor[5].

Purification N1 Crude HCQ Mixture (Contains HCQ-DES, HCQ-OA) N2 Add S-(+)-Mandelic Acid in 2-Propanol N1->N2 N3 Crystallization (Room Temp, Overnight) N2->N3 N4 HCQ Mandelate Salt (High Purity Precipitate) N3->N4 Solid N5 Impurities (Remain in Mother Liquor) N3->N5 Liquid

Fig 2: Chemoselective purification workflow using mandelate salt crystallization.

Protocol 2: Low-Temperature SNAr Coupling in Eutectic Solvent Objective: Couple 4,7-DCQ and the amine side chain without inducing quinoline hydrolysis. Self-Validating Mechanism: The reaction mixture transitions from a heterogeneous suspension to a homogeneous melt, visually confirming the formation of the active eutectic complex.

Step-by-Step Methodology:

  • Matrix Formation: Prepare the eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio. Heat gently to 80 °C until a clear, homogeneous liquid forms[3].

  • Reagent Addition: Add 1.0 equivalent of 4,7-DCQ and 1.1 equivalents of the amine side chain to the eutectic melt.

  • Thermal Activation: Maintain the reaction at 90 °C for 8 hours. Causality: The hydrogen-bond donors in the urea activate the quinoline chloride, lowering the transition state energy and allowing the SNAr to proceed without the 130 °C heat required in traditional phenol solvents.

  • In-Process Control: Monitor via TLC (DCM:MeOH 9:1). Complete consumption of the 4,7-DCQ spot validates the reaction endpoint.

  • Precipitation: Cool to 25 °C and quench with cold water. The disruption of the eutectic network causes the crude hydroxychloroquine to precipitate, inherently leaving highly polar impurities in the aqueous phase[3].

Quantitative Profiling of Common Hydroxychloroquine Impurities

To ensure compliance with pharmaceutical standards, all side reactions must be controlled to keep impurities below the United States Pharmacopeia (USP) thresholds[4].

Impurity NameStructural Origin / CauseMitigation StrategyUSP Acceptance Limit
Desethyl-hydroxychloroquine (HCQ-DES) Incomplete side-chain alkylation or thermal dealkylationMandelate salt crystallization< 0.1%
O-acetyl-hydroxychloroquine (HCQ-OA) Esterification side-reaction during acidic workupsAvoid acetate buffers; use mild alkaline extraction< 0.1%
Chloroquine Related Compound A (CQA) Hydrolysis of 4,7-DCQ at C7 positionUse eutectic solvents to lower coupling temperature< 0.1%

References

  • FDA. "Development and Validation of a Sensitive and Selective Method for Hydroxychloroquine Sulfate Drug Products to Address the Underlying Drug Shortage.
  • ACS Publications. "Quest for a COVID-19 Cure by Repurposing Small-Molecule Drugs: Mechanism of Action, Clinical Development, Synthesis at Scale, and Outlook for Supply.
  • Google Patents. "CN111635358A - Preparation method of hydroxychloroquine.
  • Benchchem. "Technical Support Center: Enhancing the Purity of Synthesized (S)-Hydroxychloroquine.
  • Google Patents. "WO2019165337A1 - High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine

Case Reference: CAS 3492-54-4 | Topic: Oxidative Degradation & Color Remediation Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The "Yellowing" Phenomenon You are likely accessing this guide beca...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: CAS 3492-54-4 | Topic: Oxidative Degradation & Color Remediation Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Yellowing" Phenomenon

You are likely accessing this guide because your stock of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (hereafter "2-Cl-TEPD") has shifted from a clear, colorless liquid/solid to a yellow, amber, or brown state.

The Short Answer: This color shift is primarily caused by oxidative degradation of the tertiary amine moieties leading to N-oxides, often exacerbated by photolytic instability of the C-Cl bond . While unsightly, slightly yellow material often retains >98% chemical purity and can be salvaged. Dark brown/black material indicates advanced polymerization (azetidinium formation) and requires rigorous redistillation or disposal.

Diagnostic Module: Root Cause Analysis

Before attempting remediation, identify the severity of the degradation using the table below.

Degradation Severity Matrix
Visual StateLikely Chemical CausePurity EstimateRecommended Action
Colorless / Faint Straw Pristine / Trace Oxidation>99%Prevent: Flush with Argon, store at -20°C.
Yellow / Golden N-Oxide Formation: Tertiary amines react with atmospheric

to form amine oxides (colored chromophores).
95-98%Remediate: Activated Carbon Treatment.
Amber / Orange Photolysis: UV light cleaves the C-Cl bond, releasing radicals that couple with the amine.90-95%Remediate: Vacuum Distillation.
Brown / Black / Precipitate Cyclization (Azetidinium): Intramolecular attack of N on the C-Cl bond; polymerization.<80%Disposal: Material is likely compromised.
The Mechanism of Failure

The instability of 2-Cl-TEPD stems from two competing pathways. Understanding this is vital for preventing recurrence.

  • Oxidative Attack: The electron-rich nitrogen lone pairs are susceptible to atmospheric oxygen, forming N-oxides.

  • Intramolecular Cyclization: Because the nitrogen is

    
     (beta) to the chlorine atom, the amine can attack the carbon-chlorine bond, displacing chloride and forming a reactive azetidinium ion . This is an autocatalytic process accelerated by heat.
    

DegradationPathways Start 2-Cl-TEPD (Colorless) NOxide N-Oxide (Yellow Chromophore) Start->NOxide Oxidation (Slow) Azetidinium Azetidinium Salt (Precipitate/Polymer) Start->Azetidinium Cyclization (Fast if Heated) Oxygen Oxygen (Air) Oxygen->NOxide Heat Heat (>25°C) Heat->Azetidinium

Figure 1: The dual degradation pathways. Oxidation causes color; Heat causes structural breakdown (cyclization).

Remediation Protocols

WARNING: 2-Cl-TEPD is a skin irritant and potential alkylating agent. All procedures must be performed in a fume hood with proper PPE (gloves, goggles).

Protocol A: Activated Carbon Treatment (For Mild Yellowing)

Use this when purity is high, but color is interfering with optical assays.

  • Dissolution: Dissolve the amine in a chemically inert solvent (e.g., Dichloromethane or Toluene) at a 10:1 ratio (Solvent:Amine).

  • Adsorption: Add Activated Charcoal (Neutral, washed) at 5-10% weight relative to the amine mass.

    • Tip: Use "Norit" or equivalent high-surface-area carbon.

  • Agitation: Stir gently under an inert atmosphere (Nitrogen) for 30-60 minutes at room temperature. Do not heat.

  • Filtration: Filter the suspension through a pad of Celite 545 (diatomaceous earth) to remove all carbon fines.

  • Concentration: Remove the solvent via rotary evaporation at

    
    .
    
Protocol B: Vacuum Distillation (For Amber/Degraded Material)

Use this for bulk recovery of material with significant degradation.

  • Setup: Use a short-path distillation apparatus. Long columns increase thermal exposure time.

  • Vacuum: High vacuum is mandatory (< 1 mmHg) to lower the boiling point.

    • Target: Keep the pot temperature below 60°C to prevent rapid azetidinium formation (explosive polymerization risk).

  • Additives: Add a small amount of CaH2 (Calcium Hydride) to the pot to scavenge moisture and trace HCl, which catalyzes degradation.

  • Collection: Discard the first 5% (forerun). Collect the main fraction. Stop before the pot goes dry to avoid overheating the residue.

  • Storage: Immediately flush the receiving flask with Argon.

Prevention & Storage Strategy

Once purified, maintaining the integrity of 2-Cl-TEPD requires a rigorous "Cold Chain" approach.

The "Golden Rules" of Storage
  • Inert Gas Overlay: Never store under air. Use Argon (heavier than air) rather than Nitrogen if possible, as it forms a better blanket over the liquid surface.

  • Temperature Control: Store at -20°C .

    • Why? At room temperature, the rate of cyclization (self-destruction) increases exponentially.

  • Container Choice: Use Amber Borosilicate Glass with a Teflon-lined cap.

    • Avoid: Metal containers (corrosion from trace HCl) or clear glass (UV degradation).

Decision Tree: Handling Workflow

HandlingWorkflow Check Inspect 2-Cl-TEPD IsColored Is it Colored? Check->IsColored UseDirect Use Immediately IsColored->UseDirect No (Clear) DetermineType Determine Color Depth IsColored->DetermineType Yes Store Store: -20°C + Argon UseDirect->Store Remaining Stock Carbon Protocol A: Activated Carbon DetermineType->Carbon Light Yellow Distill Protocol B: Vacuum Distillation DetermineType->Distill Dark/Amber Carbon->Store Distill->Store

Figure 2: Operational workflow for assessing and processing stored amine stocks.

Frequently Asked Questions (FAQ)

Q: Can I use acid washing (HCl extraction) to purify the amine? A: No. While acid washing works for neutral organics, this compound is a base. Adding acid will protonate the nitrogens, making them water-soluble. You would then have to basify and extract back into organic solvent, which generates heat and risks hydrolysis of the Chlorine atom. Stick to Distillation or Carbon Treatment .

Q: I see a white precipitate at the bottom of the bottle. What is it? A: This is likely the ammonium chloride salt or the azetidinium dimer . It indicates the material has released HCl (due to moisture) or self-reacted. Filter the liquid supernatant; if the liquid is clear, it may still be usable, but the titer (concentration) will be lower.

Q: Is the yellow color toxic? A: The color itself (N-oxide) is generally not more toxic than the parent amine, but it signals the presence of impurities that can alter the stoichiometry of sensitive reactions (e.g., transition metal catalysis).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann. (Standard reference for amine purification protocols).

  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: N,N,N',N'-Tetramethyl-1,3-propanediamine (Analogous handling data).

  • Sigma-Aldrich. (n.d.). 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine Product Detail.

  • Innovative Polymers. (2020). Effects of Oxidation on Amine-Containing Materials. (Mechanism of yellowing).

Sources

Reference Data & Comparative Studies

Validation

Analytical Evaluation of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine: A Comparative Guide to ¹H NMR and GC-MS Platforms

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Introduction & Molecular Architecture In pharmaceutical synthesis and advanced materials development, (CAS: 3492-54-4) serves as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction & Molecular Architecture

In pharmaceutical synthesis and advanced materials development, (CAS: 3492-54-4) serves as a critical halogenated tertiary diamine intermediate. Because the reactive secondary alkyl chloride can undergo premature nucleophilic substitution or elimination if mishandled, verifying its structural integrity and purity is paramount. This guide objectively compares the performance of High-Field ¹H NMR, Benchtop ¹H NMR, and GC-MS platforms for the characterization of this specific compound, providing field-proven insights and self-validating experimental protocols.

Theoretical ¹H NMR Predictive Causality

To effectively analyze the ¹H NMR spectrum of this compound, one must map the electron-withdrawing effects of the heteroatoms (chlorine and nitrogen) onto the aliphatic backbone. The molecule exhibits a pseudo-symmetrical architecture that dictates its chemical shifts[1]:

  • Methine Proton (CH-Cl, 1H): The highly electronegative chlorine atom strongly deshields this proton via inductive electron withdrawal. Consequently, it is pushed significantly downfield to approximately 4.0 – 4.2 ppm . It appears as a complex multiplet (quintet-like) due to spin-spin coupling with the four adjacent backbone methylene protons.

  • Backbone Methylene Protons (-CH₂-, 4H): Sandwiched between the chiral CH-Cl center and the tertiary amines, these protons are diastereotopic. The combined deshielding effect of the nitrogen and the beta-chlorine places them in the 2.6 – 2.9 ppm range.

  • Ethyl Methylene Protons (-CH₂-CH₃, 8H): Deshielded directly by the adjacent tertiary amine nitrogens, these protons appear as a distinct quartet around 2.5 – 2.6 ppm .

  • Ethyl Methyl Protons (-CH₃, 12H): Positioned furthest from the electronegative centers, these protons experience minimal deshielding and appear as a clean, integrated triplet at 1.0 – 1.1 ppm .

Platform Comparison: High-Field NMR vs. Benchtop NMR vs. GC-MS

Selecting the appropriate analytical platform depends entirely on the specific stage of drug development or chemical synthesis. The table below summarizes the quantitative and qualitative performance metrics of each alternative.

Performance Metric600 MHz ¹H NMR (High-Field)60 MHz ¹H NMR (Benchtop)GC-MS (Electron Ionization)
Primary Utility Absolute structural elucidationRapid at-line purity screeningTrace impurity profiling & MW confirmation
Resolution Ultra-high (Hz-level

-coupling)
Low (Overlapping aliphatic multiplets)High (Chromatographic separation)
Sample Preparation Dissolution in neutralized CDCl₃Dissolution in standard CDCl₃Dilution in volatile solvent (e.g., DCM)
Run Time 5 – 10 minutes< 2 minutes15 – 20 minutes
Key Limitation High capital and cryogen costsCannot resolve complex backbone multipletsRequires volatile, thermally stable sample

Analytical Workflow Decision Matrix

AnalyticalWorkflow Sample 2-Chloro-N,N,N',N'-tetraethyl -1,3-propanediamine Goal Primary Analytical Objective? Sample->Goal NMR600 600 MHz ¹H NMR (Structural Verification) Goal->NMR600 Detailed Coupling & Isomer Analysis NMR60 60 MHz Benchtop NMR (Rapid Purity Check) Goal->NMR60 At-Line Process Monitoring GCMS GC-MS Analysis (Trace Impurities & MW) Goal->GCMS Volatile Impurity Quantification

Decision matrix for selecting analytical platforms for diamine characterization.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that an analytical protocol is only as reliable as its internal validation mechanisms. The following methodologies are designed to be self-validating.

Protocol A: High-Field ¹H NMR (600 MHz) Acquisition

Causality Note: Tertiary amines are highly sensitive to trace acids. Standard CDCl₃ often degrades to produce trace DCl, which will protonate the amine nitrogens, causing severe peak broadening and unpredictable downfield chemical shift drift.

  • Solvent Neutralization: Immediately prior to sample preparation, pass 1 mL of CDCl₃ through a small glass-wool-plugged pipette containing basic alumina. This removes trace DCl and prevents amine protonation.

  • Sample Preparation: Dissolve 15–20 mg of the diamine in 0.6 mL of the neutralized CDCl₃. Ensure the solvent contains 0.03% v/v TMS as an internal reference standard (set to 0.00 ppm).

  • Acquisition Parameters: Set the longitudinal relaxation delay (D1) to a minimum of 5 seconds . Aliphatic amine protons can have long

    
     relaxation times; a short D1 will lead to incomplete relaxation and skewed quantitative integration. Acquire 16 to 32 scans.
    
  • Self-Validation Check: Integrate the resulting spectrum. The ratio of the terminal ethyl methyl triplet (~1.0 ppm) to the methine multiplet (~4.1 ppm) must be exactly 12:1 . Any deviation greater than 2% indicates either the presence of an impurity (such as an elimination byproduct) or incomplete proton relaxation.

Protocol B: GC-MS Impurity Profiling

Causality Note: Because 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine is a tertiary amine, it lacks an active N-H bond and cannot be derivatized via standard acylation or silylation[2]. Free amines interact strongly with active silanol (-SiOH) sites on standard silica capillary columns, causing severe peak tailing and loss of sensitivity[3]. Therefore, a highly inert column is mandatory.

  • Column Installation: Install a 30 m × 0.25 mm × 0.25 µm base-deactivated capillary column (e.g., HP-5ms Ultra Inert or Rtx-Volatile Amine).

  • Sample Preparation: Dilute the sample to a concentration of 1 mg/mL in GC-grade dichloromethane (DCM).

  • Instrument Parameters: Set the injection port to 250°C with a split ratio of 50:1 to prevent column overloading. Program the oven: 100°C hold for 1 min, ramp at 15°C/min to 280°C, and hold for 5 mins.

  • Self-Validation Check: Examine the mass spectrum of the primary chromatographic peak. The exact mass of the compound is 220.17 Da[4]. The molecular ion

    
     must appear at m/z 220 . Crucially, you must observe the 
    
    
    
    isotope peak at m/z 222 with an intensity of approximately 33% relative to the
    
    
    peak. This characteristic 3:1 isotopic ratio is the self-validating signature confirming the presence of exactly one chlorine atom.

References

  • Title: 2-chloro-n,n,n',n'-tetraethyl-1,3-propanediamine (C11H25ClN2) Source: PubChemLite (National Center for Biotechnology Information) URL: [Link]

  • Title: 2-chloro-N,N,N',N'-tetraethyl-1,3-propanediamine - 1H NMR Source: SpectraBase (John Wiley & Sons, Inc.) URL: [Link]

  • Title: Solvent/Sample Interaction in the GC/MS Analysis of Amines Source: Cerno Bioscience URL: [Link]

Sources

Comparative

FTIR characteristic peaks for 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine identification

The following guide is structured as a high-level technical document for analytical chemists and process development scientists. It prioritizes mechanistic insight and actionable data over generic descriptions. CAS: 3492...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical document for analytical chemists and process development scientists. It prioritizes mechanistic insight and actionable data over generic descriptions.

CAS: 3492-54-4 | Formula: C₁₁H₂₅ClN₂ | MW: 220.78 g/mol

Executive Summary & Application Context

2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine is a critical chlorinated alkylamine intermediate, often employed in the synthesis of pharmaceutical agents (e.g., antimalarials or chemotherapeutics) where a nitrogen-mustard-like alkylation mechanism is required.

In process development, the primary analytical challenge is distinguishing the target chloride from its synthetic precursor (the alcohol) and its hydrolysis degradation products . While NMR (


H, 

C) provides definitive structural elucidation, it is often too slow for real-time reaction monitoring (IPC).

Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, cost-effective alternative for identifying this compound by leveraging the distinct "fingerprint" of the C-Cl bond and the absence of O-H/N-H stretches. This guide outlines the spectral characteristics required to validate the identity of CAS 3492-54-4 against its common analogs.

Analytical Strategy: The Spectral Fingerprint

To positively identify this molecule, the analyst must confirm three structural pillars and negate one critical impurity marker.

Pillar 1: The "Silent" High-Frequency Region (3100–3600 cm⁻¹)

Unlike its precursor, the target molecule is a tertiary amine with no N-H bonds and, crucially, no O-H bonds.

  • Target Signal: Flat baseline between 3200–3600 cm⁻¹.

  • Impurity Flag: A broad band centered at ~3350 cm⁻¹ indicates the presence of unreacted 2-Hydroxy-N,N,N',N'-tetraethyl-1,3-propanediamine (Precursor) or moisture.

  • Mechanistic Insight: The absence of hydrogen bonding donors in the pure chloride results in a clean high-frequency spectrum, distinguishing it from primary/secondary amine byproducts or the alcohol starting material.

Pillar 2: The Aliphatic C-H Envelope (2800–3000 cm⁻¹)

The tetraethyl and propyl backbone generates a complex overlapping region of C-H stretches.

  • Asymmetric C-H Stretch (-CH₃): ~2960–2970 cm⁻¹ (Strong).

  • Symmetric C-H Stretch (-CH₂-): ~2850–2870 cm⁻¹.

  • N-CH₂ "Bohlmann Bands": ~2780–2820 cm⁻¹.

    • Note: These lower-frequency C-H stretches are characteristic of C-H bonds adjacent to a nitrogen lone pair (trans-diaxial interaction). Their presence confirms the integrity of the tertiary amine centers.

Pillar 3: The Critical C-Cl Stretch (600–750 cm⁻¹)

This is the definitive identification marker.

  • Position: 610–750 cm⁻¹ (Medium to Strong intensity).

  • Complexity: Secondary alkyl chlorides often exhibit multiple bands in this region due to rotational conformers (rotamers). The chlorine atom can exist in gauche or trans orientations relative to the backbone protons, splitting the C-Cl stretching frequency.

  • Differentiation: This band is absent in the alcohol precursor and the alkene elimination product.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most likely process impurities.

Table 1: Spectral Differentiation Matrix
Functional GroupTarget: 2-Chloro-Analog Alternative A: Precursor (Alcohol) Alternative B: Elimination Product (Alkene)
O-H Stretch ABSENT (Flat baseline >3200 cm⁻¹)PRESENT (Broad, strong ~3350 cm⁻¹)ABSENT
C=C Stretch ABSENT ABSENT PRESENT (Weak/Med ~1640–1660 cm⁻¹)
C-Cl Stretch PRESENT (610–750 cm⁻¹)ABSENT ABSENT
C-O Stretch ABSENT PRESENT (Strong ~1050–1150 cm⁻¹)ABSENT
=C-H Stretch ABSENT ABSENT PRESENT (>3000 cm⁻¹, weak shoulder)

Critical QC Check: If the spectrum shows both a C-Cl band (600-750 cm⁻¹) and an O-H band (3350 cm⁻¹), the reaction is incomplete.

Experimental Protocol: Validated Identification Workflow

Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is preferred for this liquid/oil compound due to minimal sample prep and ease of cleaning.

  • Crystal Selection: Use a Diamond or ZnSe crystal (Diamond is preferred due to the corrosive nature of alkyl chlorides).

  • Background: Collect a 32-scan air background.

  • Sample Loading: Apply 10–20 µL of the neat liquid to the crystal. Ensure full coverage.

  • Acquisition: Scan from 4000 to 550 cm⁻¹ (4 cm⁻¹ resolution).

  • Post-Processing: Apply ATR correction if comparing to transmission library spectra.

Method B: Liquid Film (Transmission)

Use this if weak bands (like Bohlmann bands) need amplification.

  • Windows: Use KBr or NaCl plates. Warning: Alkyl chlorides can fog NaCl plates over time if wet; KBr is safer but hygroscopic.

  • Prep: Place a drop between two plates to form a capillary film.

  • Pathlength: Uncontrolled (qualitative only).

Troubleshooting: The Salt Trap

If the sample is the dihydrochloride salt (solid) rather than the free base (liquid):

  • Spectrum Shift: You will see broad, strong absorption from 2400–3000 cm⁻¹ (N-H⁺ stretching) obscuring the C-H region.

  • Action: Perform a "salt break" by partitioning a small amount of solid between dilute NaOH and CH₂Cl₂, drying the organic layer, and analyzing the residue to recover the free base spectrum described above.

Visualizing the Decision Pathway

The following logic flow illustrates the QC process for validating the synthesis of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine from its alcohol precursor.

QC_Workflow Start Crude Reaction Mixture FTIR_Scan Perform FTIR Scan (4000 - 600 cm⁻¹) Start->FTIR_Scan Check_OH Check 3200-3600 cm⁻¹ (O-H Region) FTIR_Scan->Check_OH Check_CCl Check 600-750 cm⁻¹ (C-Cl Region) Check_OH->Check_CCl Flat Baseline (No O-H) Result_Alcohol IDENTIFIED: Precursor (Incomplete Reaction) Check_OH->Result_Alcohol Strong Broad Peak (O-H Present) Check_Alkene Check 1640 cm⁻¹ (C=C Region) Check_CCl->Check_Alkene Strong Band Present Result_Elim FAIL: Elimination Product (Alkene Impurity) Check_CCl->Result_Elim No Band Result_Target PASS: Target Chloride (2-Chloro-N,N,N',N'-tetraethyl...) Check_Alkene->Result_Target No Peak Result_Mix FAIL: Mixture (Purification Required) Check_Alkene->Result_Mix Peak Present (1640 cm⁻¹)

Figure 1: Analytical decision tree for classifying the reaction output based on key spectral regions.

References

  • National Institute of Standards and Technology (NIST). N,N,N',N'-Tetramethyl-1,3-propanediamine IR Spectrum (Analog Reference). NIST Chemistry WebBook, SRD 69. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides & Amines. Department of Chemistry and Biochemistry. [Link]

Validation

A Comparative Guide to the Alkylating Efficiency of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine and Its Analogs

Introduction: The Nuances of Diamine-Based Alkylating Agents In the landscape of synthetic chemistry and drug development, alkylating agents are fundamental tools for covalently modifying biological macromolecules. Nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Nuances of Diamine-Based Alkylating Agents

In the landscape of synthetic chemistry and drug development, alkylating agents are fundamental tools for covalently modifying biological macromolecules. Nitrogen mustards, a class of bifunctional alkylating agents, have been a cornerstone of cancer chemotherapy for decades.[1] Their cytotoxic effects stem from the ability to form covalent linkages with nucleophilic sites on DNA, most commonly the N7 position of guanine.[1] This action can disrupt DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cells.

The reactivity of these agents is not a blunt instrument. It is a finely tuned property governed by their molecular structure. The archetypal reaction mechanism for β-chloroethylamine nitrogen mustards is not a direct SN2 displacement of the chloride. Instead, it proceeds through a rate-determining intramolecular cyclization to form a highly strained and electrophilic three-membered ring known as an aziridinium ion.[2] This intermediate is then rapidly attacked by a nucleophile. The rate of formation of this aziridinium ion is the primary determinant of the compound's alkylating efficiency.

This guide provides a comparative analysis of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (1) , a representative bifunctional nitrogen mustard, and a series of structurally related analogs. We will explore how subtle changes to the N-alkyl substituents and the diamine backbone length modulate alkylating efficiency. This comparison is grounded in established principles of physical organic chemistry and supported by a standardized method for assessing alkylating potential, the 4-(p-nitrobenzyl)pyridine (NBP) assay.[3][4]

The analogs selected for this comparison are:

  • 2-Chloro-N,N,N',N'-tetramethyl-1,3-propanediamine (2): To assess the effect of smaller N-alkyl groups.

  • 2-Chloro-N,N-diethyl-1,2-ethanediamine (3): To evaluate the impact of a shorter diamine backbone.

  • 4-Chloro-N,N,N',N'-tetraethyl-1,4-butanediamine (4): To evaluate the impact of a longer diamine backbone.

  • 2-Chloro-N,N-diethylethylamine (5): A monofunctional analog to serve as a baseline for reactivity without the influence of a second amine group.

Core Mechanism: The Rate-Determining Step

The alkylating activity of all compounds discussed is predicated on the formation of the aziridinium cation. The lone pair of electrons on the tertiary nitrogen atom attacks the adjacent carbon bearing the chlorine atom, displacing the chloride ion in an intramolecular nucleophilic substitution. The stability of the transition state leading to this intermediate dictates the overall reaction rate.

Figure 1: General mechanism of alkylation via an aziridinium ion intermediate. The first step (k₁) is the rate-determining step (RDS).

Methodology for Comparison: The NBP Alkylation Assay

To quantitatively compare the alkylating efficiency of these compounds, a standardized and widely accepted method is required. The 4-(p-nitrobenzyl)pyridine (NBP) colorimetric assay serves this purpose effectively.[5] NBP acts as a model nucleophile, with reactivity characteristics that mimic those of DNA bases.[4] The assay is based on the reaction between the alkylating agent and the nucleophilic pyridine nitrogen of NBP. Subsequent addition of a strong base generates a vibrant purple-blue colored product, the absorbance of which is directly proportional to the extent of alkylation.

Experimental Protocol: NBP Colorimetric Assay

This protocol provides a robust framework for comparing the relative alkylating activities.

1. Reagent Preparation:

  • Test Compounds (1-5): Prepare 10 mM stock solutions of each compound in acetone.

  • NBP Solution: Prepare a 5% (w/v) solution of 4-(p-nitrobenzyl)pyridine in acetone.

  • Buffer Solution: Prepare a 0.1 M sodium acetate buffer and adjust the pH to 4.0.

  • Base Solution: Prepare a 1 M solution of sodium hydroxide (NaOH).

2. Alkylation Reaction:

  • For each test compound, add the following to a glass reaction tube:

    • 1.0 mL of acetate buffer (pH 4.0)

    • 2.0 mL of the NBP solution

    • 0.1 mL of the 10 mM test compound solution

  • Prepare a blank sample containing all reagents except the test compound (substitute with 0.1 mL of acetone).

  • Seal the tubes and incubate the reaction mixtures in a water bath at 60°C for 2 hours. The precise time and temperature can be optimized but must be kept consistent across all samples for valid comparison.

3. Color Development and Measurement:

  • After incubation, immediately cool the tubes in an ice bath to quench the reaction.

  • Add 2.0 mL of a 2:1 (v/v) mixture of ethyl acetate:acetone to each tube to extract the alkylated NBP derivative.

  • Add 1.0 mL of 1 M NaOH solution to each tube to develop the color.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and extraction.

  • Centrifuge the tubes briefly to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a cuvette.

  • Measure the absorbance of the organic layer at the wavelength of maximum absorbance, typically around 540-560 nm, using a spectrophotometer.

4. Data Analysis:

  • Subtract the absorbance of the blank from the absorbance of each sample.

  • The relative alkylating activity can be expressed as the corrected absorbance value. By comparing these values, the relative alkylating efficacy of the different compounds can be determined. For kinetic studies, samples can be taken at multiple time points to determine reaction rates.

NBP_Workflow prep_reagents Prepare Stock Solutions: - Test Compounds (1-5) - NBP in Acetone - Acetate Buffer (pH 4.0) - NaOH Solution mix Mix Reagents in Tube: Buffer + NBP Solution + Test Compound incubate Incubate at 60°C (e.g., 2 hours) mix->incubate cool Cool on Ice to Quench Reaction extract Add Ethyl Acetate/Acetone & 1M NaOH cool->extract vortex Vortex Vigorously extract->vortex measure Measure Absorbance of Organic Layer (540-560 nm) vortex->measure

Sources

Comparative

A Comparative Guide to Reference Standards for the Analysis of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Niche Chemical Intermediate

2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (CAS No. 3492-54-4, Molecular Formula: C₁₁H₂₅ClN₂) is a substituted diamine that serves as a specialized building block in organic synthesis.[1] Its utility in the development of more complex molecules, potentially including pharmaceutical compounds, necessitates a robust analytical framework to ensure its identity, purity, and quality. The presence of impurities can significantly impact the yield, safety, and efficacy of the final product, making the choice of an appropriate analytical technique a critical decision point in the research and development pipeline.[2]

This guide provides a comparative overview of the primary analytical methodologies for the characterization and quantification of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine. We will delve into the principles, experimental protocols, and relative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to select the most suitable analytical approach for their specific requirements.

Comparative Analysis of Key Analytical Methods

The selection of an analytical method is contingent upon the specific analytical goal, whether it be routine purity assessment, identification of unknown impurities, or structural elucidation. Each technique offers a unique set of advantages and limitations in terms of sensitivity, specificity, and throughput.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on the analyte's differential partitioning between a stationary and a mobile phase.[2]Separation of volatile compounds based on their boiling point and polarity, followed by mass-based identification and quantification.[2]Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information and absolute quantification (qNMR).[2]
Primary Use Case Ideal for routine quality control, purity determination, and quantification of non-volatile or thermally labile impurities.The gold standard for identifying and quantifying volatile and semi-volatile impurities, and for definitive structural confirmation of the main component.Unparalleled for unambiguous structure elucidation and for determining absolute purity without the need for a specific certified reference material of the compound itself.[2]
Sensitivity Moderate to high, typically in the µg/mL to ng/mL range, depending on the detector (e.g., UV, MS).[3]Very high, with detection limits often in the pg/mL to ng/mL range, especially with selected ion monitoring (SIM).[4]Lower sensitivity, typically requiring mg-scale sample quantities.[2]
Precision High, with Relative Standard Deviation (RSD) values typically below 2%.[2]High, with RSD values generally less than 5%.[2]Very high, with RSD values often below 1% for quantitative NMR (qNMR).[2]
Accuracy High, but accuracy is directly dependent on the purity and quality of the analytical reference standard.[2]High, also reliant on the quality of the reference standard for accurate quantification.[2]High, as it can be a primary ratio method, providing absolute purity determination against a certified internal standard.[2]
Throughput High, amenable to automation with autosamplers for large sample batches.Moderate to high, with modern systems offering good sample throughput.Lower, as sample preparation and data acquisition can be more time-consuming.
Limitations May require derivatization for compounds lacking a UV chromophore; structural information is limited without a mass spectrometer.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods; higher instrumentation cost.

Experimental Protocols and Methodologies

The following protocols provide a starting point for the analysis of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine. Optimization may be required based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for purity assessment. Since 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine lacks a strong chromophore, derivatization or the use of a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is often necessary for sensitive detection. For routine purity checks where impurities might possess UV absorbance, a standard UV detector can be employed.

Experimental Protocol:

  • Instrument: HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating polar and non-polar compounds.[3]

  • Mobile Phase: A gradient elution using acetonitrile and water (containing 0.1% formic acid to improve peak shape) is recommended.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As the analyte has minimal UV absorbance, detection might be set at a low wavelength (e.g., 210-220 nm), or an alternative detection method should be considered.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

  • Analysis: Run a blank (diluent), a system suitability standard, a reference standard solution, and the sample solution. Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor.

Logical Workflow for HPLC Analysis

Caption: A typical workflow for HPLC-based purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. Given its chemical structure, 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine is amenable to GC analysis, and the mass spectrometer provides definitive identification.

Experimental Protocol:

  • Instrument: GC system coupled to a Mass Spectrometer.

  • Column: A low-to-mid polarity column, such as a DB-5ms (or equivalent), is a suitable choice (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[5]

  • Injection Volume: 1 µL in split mode (e.g., 20:1 split ratio).

  • Data Analysis: The total ion chromatogram (TIC) is used to assess purity by area percent. The mass spectrum of the main peak should be compared to a reference spectrum or theoretical fragmentation pattern for identity confirmation.

Workflow for GC-MS Impurity Identification

GCMS_Workflow SamplePrep Sample Preparation (Dissolve in Volatile Solvent) GC_Injection GC Injection (Split Mode) SamplePrep->GC_Injection GC_Separation Separation on Capillary Column GC_Injection->GC_Separation MS_Ionization Electron Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Analysis (Quadrupole) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition (TIC & Mass Spectra) MS_Detection->Data_Acquisition Peak_Identification Peak Identification (Library Search/Fragmentation) Data_Acquisition->Peak_Identification Quantification Quantification (Area % or vs. Standard) Data_Acquisition->Quantification

Caption: Standard workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed to confirm the identity of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine. Furthermore, quantitative NMR (qNMR) can be employed for an accurate purity assessment without a specific reference standard of the analyte.

Experimental Protocol (for ¹H NMR):

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of a certified internal standard (e.g., maleic acid) if performing qNMR.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Structural Confirmation: The chemical shifts, splitting patterns (multiplicity), and integration values of the signals should be consistent with the structure of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine.

    • Purity Assessment: The presence of signals not attributable to the main compound or the solvent indicates impurities. For qNMR, the purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard of known purity and weight.

The Role and Sourcing of Reference Standards

For accurate quantitative analysis using chromatographic techniques, a high-purity reference standard is indispensable. However, for niche chemicals like 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine, sourcing a certified reference material from pharmacopeias (e.g., USP, EP) is unlikely. Commercial suppliers may offer the chemical with varying levels of analytical characterization. For instance, some suppliers provide the product for early-stage research with the explicit note that the buyer is responsible for confirming the product's identity and purity.[6]

In such cases, a multi-faceted analytical approach is crucial.[2] NMR can be used to confirm the structure and establish the absolute purity of a designated in-house primary standard. This characterized material can then be used as the reference standard for routine quality control by more high-throughput methods like HPLC or GC-MS.

Conclusion: A Multi-Technique Approach for Comprehensive Analysis

No single analytical method is universally superior for the analysis of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine; instead, a complementary approach is recommended for comprehensive characterization.

  • NMR Spectroscopy is essential for initial structural confirmation and for establishing the purity of an in-house reference standard.

  • GC-MS is the preferred method for identifying and quantifying volatile impurities and for providing definitive mass-based evidence of the compound's identity.

  • HPLC (ideally with a universal detector like MS) is the workhorse for routine purity testing and quality control due to its high precision and throughput.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a robust analytical strategy that ensures the quality and integrity of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine, thereby safeguarding the reliability of their downstream applications.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Dibromobenzene-1,2-diamine.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 7,8-Diaminonanoic Acid.
  • Fakhari, A. R., et al. (2014). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PMC.
  • ChemCD. (n.d.). 2-CHLORO-N,N,N',N'-TETRAETHYL-1,3-PROPANEDIAMINE, 3492-54-4 spectrum.
  • BenchChem. (2025). A Comparative Guide to Diamine Oxidase (DAO) Activity Assays: The DAOS Method vs. Reference Standards.
  • SIELC Technologies. (2018). N,N,N',N'-Tetramethyl-1,3-propanediamine.
  • PubChem. (n.d.). N,N,N',N'-Tetraethyl-1,3-propanediamine.
  • Cai, Y., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed.
  • Douša, M., et al. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. ResearchGate.
  • Sigma-Aldrich. (n.d.). 2-CHLORO-N,N,N',N'-TETRAETHYL-1,3-PROPANEDIAMINE AldrichCPR.
  • NIST. (n.d.). 1,3-Propanediamine, N,N,N',N'-tetramethyl-. NIST Chemistry WebBook.
  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Sigma-Aldrich. (n.d.). N,N,N′,N′-Tetramethyl-1,3-propanediamine >=99%.
  • CORESTA. (n.d.). Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS).
  • Schuhmacher, R., et al. (2005). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. Analytical and Bioanalytical Chemistry, 382(2), 366-71.

Sources

Validation

A Senior Application Scientist's Guide to Validating Assay Methods for Chloroquine Side Chain Impurities

This guide provides a comprehensive comparison of analytical methodologies for the validation of assays targeting chloroquine side chain impurities. Designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of assays targeting chloroquine side chain impurities. Designed for researchers, scientists, and drug development professionals, it moves beyond procedural steps to explain the underlying scientific principles and regulatory expectations that govern robust method validation. We will explore the common impurities, compare the predominant analytical techniques with supporting data, and provide a detailed, field-tested protocol grounded in pharmacopeial standards.

The Imperative for Impurity Profiling in Chloroquine

Chloroquine (CQ), a 4-aminoquinoline, has been a cornerstone in malaria chemotherapy for decades due to its efficacy, safety profile, and low cost.[1] Its therapeutic applications have expanded to include autoimmune diseases and have been investigated for various viral infections.[2] The efficacy and safety of any active pharmaceutical ingredient (API) like chloroquine are intrinsically linked to its purity. Impurities, particularly those related to the active molecule's structure, can arise during synthesis or degradation and may possess different toxicological or pharmacological profiles.[3]

Controlling these impurities is not merely a quality control checkbox; it is a critical step to ensure patient safety and drug efficacy. Regulatory bodies and pharmacopeias, such as the United States Pharmacopeia (USP), provide strict guidelines for the identification and quantification of these related substances.[4] This guide focuses on the validation of methods designed to meet and exceed these standards.

Understanding Chloroquine's Side Chain Impurities

The most common process-related impurities in chloroquine are structurally similar, often differing only slightly in the alkyl side chain or the quinoline core. The USP monograph for Chloroquine Phosphate lists several key related compounds that must be monitored.[4][5]

Key USP-listed Impurities:

  • Chloroquine Related Compound A: Known as desethylchloroquine, this impurity lacks one of the ethyl groups on the terminal nitrogen of the side chain.[4]

  • Chloroquine Related Compound D: A monoethyl derivative.[4]

  • Chloroquine Related Compound E: An isomer of chloroquine.[4]

  • Chloroquine Related Compound G: 4,7-Dichloroquinoline, a key starting material in the synthesis.[4][5]

The structural similarity of these compounds to the parent API presents a significant analytical challenge, demanding highly specific and selective methods to ensure accurate quantification.

Comparative Analysis of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most widely employed and regulatory-accepted method for quantifying chloroquine and its impurities in pharmaceutical products.[2] However, variations in column technology and detection systems offer distinct advantages.

The Gold Standard: Reversed-Phase HPLC with UV Detection

The USP monograph outlines a reversed-phase HPLC-UV method that serves as the industry benchmark.[4] This approach is favored for its robustness, reliability, and cost-effectiveness.

  • Mechanism of Separation: The separation is typically achieved on a C18 (L1 packing) column. Chloroquine and its related compounds are basic molecules. To achieve good peak shape and retention, the mobile phase is acidic (e.g., pH 3.0) and often contains an amine modifier like triethylamine.[4] The acidic pH protonates the analytes, increasing their water solubility, while the amine modifier competitively binds to active silanol sites on the silica column packing, preventing peak tailing.[2]

  • Detection: Chloroquine phosphate has UV absorbance maxima around 222 nm, 328 nm, and 343 nm in an acidic solution.[2] A detection wavelength of 260 nm is commonly used in pharmacopeial methods to provide a good balance of sensitivity for both the API and its impurities.[4]

Performance Enhancement: Core-Shell vs. Fully Porous Particle Columns

The choice of HPLC column has a direct impact on method performance, particularly efficiency and resolution. A comparison between traditional fully porous particle (FPP) columns and modern core-shell particle columns reveals significant differences.

Performance ParameterLuna 5 µm C18(2) (Fully Porous)Kinetex 5 µm C18 (Core-Shell)Rationale for Performance Difference
Resolution (R) between Chloroquine & Compound A 2.93.5Core-shell particles have a solid, non-porous core and a porous outer shell. This leads to a narrower particle size distribution and shorter diffusion paths for analytes, minimizing band broadening and thus increasing efficiency and resolution.[5]
Tailing Factor (T) for Chloroquine 1.11.1Both columns demonstrate excellent peak symmetry, meeting the USP requirement of NMT 2.0.[4][5] This is largely due to the optimized mobile phase containing an amine modifier.
Efficiency (N) for Chloroquine (Plates/Column) ~12,000~18,000The higher efficiency of the Kinetex column allows for sharper, narrower peaks, which improves both resolution and sensitivity.[5]

Data synthesized from comparative studies performed under USP monograph conditions.[5]

The takeaway is clear: while both columns meet USP system suitability requirements, the core-shell technology provides a superior separation, which can be critical for resolving trace impurities from the main API peak.[5]

Advanced Methods: UHPLC and LC-MS/MS

For higher throughput or increased sensitivity and specificity, Ultra-High-Performance Liquid Chromatography (UHPLC) and tandem Mass Spectrometry (MS/MS) are invaluable.

  • UHPLC: Utilizes columns with smaller particle sizes (<2 µm), allowing for significantly faster run times without sacrificing resolution. A method that takes 16 minutes on an HPLC system can often be reduced to under 5 minutes on a UHPLC system.[6]

  • LC-MS/MS: Provides an orthogonal detection method to UV. It offers exceptional selectivity and sensitivity, allowing for the confident identification and quantification of impurities, even at very low levels or when co-eluting with other components.[7] This is particularly useful during forced degradation studies or for identifying unknown peaks. A UHPLC-MS/MS method has been successfully developed and validated for quantifying hydroxychloroquine and its impurities, demonstrating the power of this technique.[7]

Pillars of Method Validation: Adhering to ICH Q2(R1) Guidelines

A method is not reliable until it is validated. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[8][9] For an impurity method, the key validation characteristics are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[8][10] This is demonstrated by showing that the peaks for the API, known impurities, and any degradation products are well-resolved from each other. Spiking the drug product with impurities is a common way to prove this.[8]

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. For impurities, this is typically evaluated from the reporting threshold to 120% of the specification limit.[8]

  • Accuracy: The closeness of the test results to the true value. It's determined by spiking the sample matrix with known quantities of the impurities and calculating the percent recovery.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels:

    • Repeatability: Precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).

    • Reproducibility: Between-laboratory precision.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[10]

Experimental Protocols

The following is a detailed protocol for the analysis of chloroquine phosphate impurities, adapted from the USP monograph and established methods.[4]

Detailed HPLC-UV Protocol for Chloroquine Impurities

Objective: To separate and quantify Chloroquine Related Compounds A, D, E, and G in Chloroquine Phosphate API.

Apparatus:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes.

  • Sonicator.

Reagents and Materials:

  • Chloroquine Phosphate Reference Standard (RS) and API.

  • Chloroquine Related Compound A, D, E, G Reference Standards.

  • Potassium Phosphate, Dibasic (K₂HPO₄).

  • Phosphoric Acid (H₃PO₄).

  • Triethylamine.

  • Methanol (HPLC Grade).

  • Water (HPLC Grade).

Chromatographic Conditions:

Parameter Setting Rationale
Column Ascentis Express C18, 4.6 x 250 mm, 5 µm (USP L1) C18 stationary phase provides hydrophobic retention for the quinoline core. A 25 cm length ensures sufficient resolving power.
Mobile Phase Buffer:Methanol with 0.4% Triethylamine (30:70, v/v) The organic/aqueous ratio controls retention. Triethylamine is a critical modifier to prevent peak tailing of the basic analytes.
Buffer Prep 1.4 g/L of K₂HPO₄ in water, adjust to pH 3.0 with H₃PO₄. The phosphate buffer maintains a consistent low pH to ensure the analytes are in their protonated, more water-soluble form.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a good balance between run time and pressure.
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection UV at 260 nm Provides good sensitivity for chloroquine and its related compounds.
Injection Vol. 20 µL

| Run Time | ~16 minutes | Sufficient to elute all specified impurities and the main peak. |

Preparation of Solutions:

  • Diluent: Use the Mobile Phase.

  • Test Solution (Sample): Accurately weigh and dissolve 50 mg of Chloroquine Phosphate in 25 mL of Diluent to obtain a concentration of 2.0 mg/mL.

  • Standard Solution: Prepare a solution of USP Chloroquine Phosphate RS in Diluent at a concentration of 0.3 mg/mL.[4]

  • System Suitability Solution (SST): Prepare a solution containing 2.0 µg/mL each of USP Chloroquine Phosphate RS and all relevant impurity RS (Compounds A, D, E, G) in the Mobile Phase.[5] This solution is critical for verifying the system's performance before analyzing samples.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Diluent (blank) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution and verify that all performance criteria are met.

  • Inject the Standard Solution in replicate (e.g., n=5) and check the relative standard deviation (RSD) of the peak area.

  • Inject the Sample Solution.

  • Identify the impurity peaks in the sample chromatogram by comparing their retention times with those from the SST solution.

  • Calculate the percentage of each impurity using the appropriate standard or, if a standard is not available, by area percent relative to the main peak.

System Suitability Test (SST):

  • Resolution: The resolution between the chloroquine peak and the Chloroquine Related Compound A peak must be not less than 2.0.[4]

  • Tailing Factor: The tailing factor for the chloroquine peak must not be more than 2.0.[4]

  • Repeatability: The RSD for replicate injections of the Chloroquine Phosphate standard solution must be not more than 0.7%.[4]

Causality Note: The SST is the self-validating heart of the protocol. If the SST fails, any data generated on the samples is invalid. The resolution criterion ensures the method can separate the most critical impurity, while the tailing factor confirms that the chromatography is efficient for these basic compounds.

Visualizing the Workflow

A logical workflow is essential for a systematic approach to method validation.

G General Workflow for Analytical Method Validation cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting & Lifecycle A Define Analytical Target Profile (ATP) B Method Development & Optimization A->B C Draft Validation Protocol B->C D Specificity C->D E Linearity & Range C->E F Accuracy & Precision C->F G LOD & LOQ C->G H Robustness C->H I Analyze Data & Assess Against Criteria D->I E->I F->I G->I H->I J Generate Validation Report I->J K Implement for Routine Use & Lifecycle Management J->K

Caption: A flowchart illustrating the three key phases of analytical method validation.

G Relationship of API and Impurities cluster_impurities Potential Impurities API Chloroquine API Degradation Degradation (Light, Heat, pH) API->Degradation Synthesis Synthesis Process Synthesis->API ImpA Related Compound A (Desethylchloroquine) Synthesis->ImpA Process-Related ImpG Related Compound G (Starting Material) Synthesis->ImpG Process-Related Other Other Related Substances Synthesis->Other Process-Related Degradation->Other Degradants

Sources

Comparative

Elemental analysis expected values for 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine

An in-depth technical evaluation of elemental analysis (EA) parameters for 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine requires more than just listing theoretical mass percentages. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of elemental analysis (EA) parameters for 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine requires more than just listing theoretical mass percentages. As a Senior Application Scientist, I approach this by evaluating the molecule within its synthetic context.

This guide objectively compares the target chlorinated diamine against its direct synthetic precursor and its fully reduced analog. By leveraging high-temperature combustion analysis, we can establish a self-validating analytical framework to confirm structural identity and product purity.

Chemical Context & The Analytical Challenge

2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (CAS: 3492-54-4) is a highly functionalized aliphatic amine[1]. In pharmaceutical and agrochemical development, this compound is typically synthesized by chlorinating its alcohol precursor, 1,3-Bis(diethylamino)-2-propanol[2]. A common side reaction or degradation pathway leads to the fully reduced analog, N,N,N',N'-Tetraethyl-1,3-propanediamine.

The primary analytical challenge lies in the molecule's volatility and its halogenated nature. Traditional spectroscopic methods (like NMR) can sometimes struggle to definitively quantify the ratio of unreacted alcohol to the chlorinated product due to overlapping aliphatic signals. Elemental analysis (CHNS/O) provides an absolute, quantitative benchmark to differentiate these structural analogs based on their distinct carbon-to-heteroatom ratios.

Theoretical Elemental Composition

The fundamental causality of elemental differentiation relies on mass displacement. Substituting a hydroxyl group (-OH) with a heavier chlorine atom (-Cl) significantly increases the overall molecular weight, thereby diluting the mass fractions of Carbon, Hydrogen, and Nitrogen.

The table below summarizes the expected theoretical values. An experimentally derived value falling within ±0.3% of these theoretical benchmarks is universally accepted as proof of purity.

CompoundCAS NumberMolecular FormulaMW ( g/mol )% C% H% N% Heteroatom
2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine 3492-54-4C₁₁H₂₅ClN₂220.7859.84 11.41 12.69 Cl: 16.06
1,3-Bis(diethylamino)-2-propanol (Precursor)3492-47-5C₁₁H₂₆N₂O202.3465.3012.9513.84O: 7.91
N,N,N',N'-Tetraethyl-1,3-propanediamine (Reduced)60558-96-5C₁₁H₂₆N₂186.3470.9014.0615.03None

Data Interpretation: A successful chlorination is definitively marked by the carbon mass fraction dropping from ~65.3% to ~59.8%, coupled with the appearance of a ~16% chlorine mass fraction.

Analytical Methodology: The Modified Dumas Combustion System

To accurately quantify these values, we employ the modified Dumas dynamic flash combustion method, adhering to the principles outlined in [3],[4]. This protocol is engineered as a self-validating system to prevent false positives caused by halogen interference.

Step-by-Step Protocol & Causality
  • Sample Preparation & Encapsulation: Weigh exactly 1.5–2.0 mg of the liquid amine into a combustible tin (Sn) capsule. Causality: Tin is deliberately chosen because its oxidation is highly exothermic. When introduced into the combustion chamber, the tin flashes, temporarily driving the local temperature from 1000°C to ~1800°C. This thermal shock ensures the complete volatilization and oxidation of resistant aliphatic chains[5].

  • Flash Combustion: Drop the capsule into a quartz reactor heated to 1000°C under a dynamic flow of oxygen-enriched helium ()[5]. Causality: The organic matrix is instantly destroyed. Carbon converts to CO₂; hydrogen to H₂O; nitrogen to various oxides (NOₓ); and the chlorine atom is released as HCl or Cl₂ gas.

  • Reduction and Halogen Trapping (Critical Step): Pass the combustion gases through a secondary reduction zone packed with elemental copper wires and silver wool, maintained at 600°C. Causality: Copper quantitatively reduces NOₓ species to N₂ gas (essential for accurate nitrogen quantification) and scavenges excess O₂[4]. For our chlorinated target, the silver wool is the most critical component; it reacts with HCl/Cl₂ to form solid AgCl. If this halogen trap is omitted, acidic chlorine gases will enter the GC column, permanently altering retention times and poisoning the downstream detector.

  • Chromatographic Separation: Route the purified gas stream (now strictly N₂, CO₂, and H₂O) through a heated Porapak gas chromatography column[4]. Causality: The column separates the gases based on polarity, eluting them sequentially to prevent signal overlap.

  • Detection & Self-Validation: Detect eluting gases via a Thermal Conductivity Detector (TCD). Self-Validation: Before analyzing the unknown diamines, the system must be calibrated using a certified reference material (e.g., Atropine). A blank tin capsule is run every 10 samples to verify that the system is free of atmospheric nitrogen leaks and that the silver wool trap has not reached its halogen-binding capacity.

Analytical_Workflow A Sample Prep (Tin Capsule) B Flash Combustion (1000°C, O2) A->B Exothermic Oxidation C Reduction & Trapping (Cu & Ag Wool) B->C CO2, H2O, NOx, HCl D GC Separation (Porapak Column) C->D N2, CO2, H2O (AgCl trapped) E TCD Detection (N2, CO2, H2O) D->E Sequential Elution

Workflow of Dumas combustion for CHN analysis, highlighting the critical halogen trapping step.

Logic Tree for Product Verification

When evaluating the output data from the TCD, the elemental logic tree below dictates how a researcher confirms the identity of the synthesized batch. Because the carbon backbone (C₁₁) remains constant across all three molecules, the presence and concentration of the heteroatoms (Cl vs. O) act as the primary divergence points for compound verification.

Differentiation_Logic Start Unknown Diamine (C11 Backbone) Cl_Node Chlorine Content > 15%? Start->Cl_Node O_Node Oxygen Content ~ 7.9%? Cl_Node->O_Node No (Cl = 0%) Target 2-Chloro-N,N,N',N'- tetraethyl-1,3-propanediamine Cl_Node->Target Yes (Cl = 16.06%) Precursor 1,3-Bis(diethylamino)- 2-propanol O_Node->Precursor Yes (O = 7.91%) Reduced N,N,N',N'-Tetraethyl- 1,3-propanediamine O_Node->Reduced No (O = 0%)

Elemental logic tree for differentiating the chlorinated target from its structural analogs.

References

  • Intertek. "CHN ASTM Testing." Intertek Caleb Brett. URL:[Link]

  • SCISPEC. "Elemental Analysis in Action: ASTM D5291." SCISPEC Analytical Instruments. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Stability of Chloride vs. Hydrochloride Salts

Introduction: The Critical Role of Salt Form Selection in Drug Development In modern pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a foundational d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Salt Form Selection in Drug Development

In modern pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a foundational decision that profoundly impacts a drug's ultimate success.[1][2] More than 50% of all medicines are administered as salts, a testament to this strategy's power to modulate critical physicochemical properties.[1] By converting a free acid or base into a salt, we can significantly enhance solubility, dissolution rate, stability, and manufacturability, thereby improving bioavailability and therapeutic efficacy.[3][4][5]

Among the plethora of available counterions, the hydrochloride salt remains the most prevalent choice for basic drug candidates, accounting for a significant majority of all basic drug salt forms.[6][7] Its popularity stems from the low molecular weight of the chloride ion, its physiological abundance, and the strong acidity of hydrochloric acid, which ensures stable salt formation with most basic APIs.[7]

However, the "best" choice is not always the most common one. A simple chloride salt (e.g., of a quaternary amine) or the hydrochloride form may introduce unintended stability challenges, such as hygroscopicity or a susceptibility to disproportionation.[2][6] This guide provides a comprehensive comparison of the stability profiles of chloride-containing salts, with a primary focus on the ubiquitous hydrochloride form. We will delve into the underlying chemical principles, present robust experimental protocols for evaluation, and offer field-proven insights to guide researchers, scientists, and drug development professionals in making informed salt selection decisions.

Part 1: Fundamental Chemistry and Physicochemical Implications

Before comparing stability, it is crucial to understand the chemical distinction. A hydrochloride is a specific type of acid salt formed when an organic base, typically an amine group on an API, reacts with hydrochloric acid (HCl).[8][9] In this reaction, the basic nitrogen is protonated (e.g., R₃N becomes R₃NH⁺), and the resulting cation is paired with the chloride anion (Cl⁻). A simple chloride salt, in a pharmaceutical context, might refer to the salt of a permanently charged quaternary ammonium compound (R₄N⁺Cl⁻) or an inorganic salt. For the purpose of this guide, our focus is on the hydrochloride salt, as it is the most common application in modifying APIs.

The conversion from a neutral free base to an ionic hydrochloride salt fundamentally alters the compound's interaction with its environment, leading to significant changes in its physicochemical properties.

Key Physicochemical Property Comparison
PropertyFree Base FormHydrochloride Salt FormRationale & Implications
Aqueous Solubility Often low, especially for lipophilic molecules.Generally significantly higher.[9][10]The ionic nature of the salt allows for more favorable interactions with polar water molecules, overcoming the crystal lattice energy more easily than the neutral form.[6][11] This is a primary driver for salt formation.
Dissolution Rate Typically slow.Generally much faster.[6][12]A faster dissolution rate is crucial for achieving therapeutic concentrations quickly and can directly enhance bioavailability.[4][10]
Hygroscopicity Variable, but often low for crystalline forms.Often higher; can be significant.[1][2]The polar nature of salts, particularly those from strong mineral acids like HCl, tends to attract and absorb atmospheric moisture.[2] This can negatively impact chemical stability and powder handling.[13][14]
Thermal Stability Variable.Can be lower due to potential for HCl loss at high temperatures.[1]The ionic bond may be disrupted by thermal energy, leading to the loss of volatile HCl gas, which can be a significant stability and manufacturing concern.[1]
Chemical Stability Susceptible to specific degradation pathways.Can be more stable (e.g., preventing certain reactions) or less stable (e.g., disproportionation).[2][6]Salt formation can protect a reactive functional group. However, salts can also revert to the less soluble free base (disproportionation) in the presence of moisture or alkaline excipients.[6][15]
Common-Ion Effect Not applicable.Can be susceptible, potentially reducing solubility in gastric fluid.[10][16]The high concentration of chloride ions in the stomach can suppress the dissolution of a hydrochloride salt, a phenomenon that must be carefully evaluated.[10][16][17]

Part 2: A Practical Guide to Experimental Stability Assessment

To objectively compare salt forms and select the optimal candidate, a multi-tiered experimental approach is essential.[18][19] The following protocols outline the core analyses required for a comprehensive stability assessment.

Experimental Workflow for Stability Characterization

This workflow provides a systematic approach to gathering the necessary data for an informed comparison between different salt forms of an API.

G cluster_input Input Materials cluster_analysis Stability & Physicochemical Analysis cluster_output Data for Decision Making API_Base API Free Base TGA Thermogravimetric Analysis (TGA) API_Base->TGA DSC Differential Scanning Calorimetry (DSC) API_Base->DSC DVS Dynamic Vapor Sorption (DVS) API_Base->DVS Solubility Solubility & IDR Studies API_Base->Solubility Forced_Deg Forced Degradation (Stress Testing) API_Base->Forced_Deg API_HCl API Hydrochloride Salt API_HCl->TGA API_HCl->DSC API_HCl->DVS API_HCl->Solubility API_HCl->Forced_Deg Thermal Thermal Stability Profile (Melting Point, Decomposition) TGA->Thermal DSC->Thermal Hygro Hygroscopicity Profile (Moisture Uptake) DVS->Hygro Dissolution Solubility & Dissolution Characteristics Solubility->Dissolution Chem_Stab Chemical Stability (Degradation Pathways) Forced_Deg->Chem_Stab Decision Optimal Salt Form Selection Thermal->Decision Hygro->Decision Dissolution->Decision Chem_Stab->Decision

Caption: Experimental workflow for comparative stability analysis.

Protocol 1: Thermal Stability Analysis (TGA & DSC)

Causality: Thermal analysis is critical for identifying the temperatures at which physical or chemical changes occur.[20][21] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating decomposition or desolvation, while Differential Scanning Calorimetry (DSC) measures heat flow, identifying melting points, glass transitions, and polymorphic transformations.[20][22][23]

Step-by-Step Methodology:

  • Instrument Calibration: Ensure both TGA and DSC instruments are calibrated using certified standards (e.g., Indium for DSC).

  • Sample Preparation: Accurately weigh 3-5 mg of the salt sample into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

  • TGA Protocol:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a rate of 10 °C/min.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

    • Record the mass loss (%) versus temperature.

  • DSC Protocol:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature just beyond the melting point (as determined by TGA or preliminary scans) at 10 °C/min.

    • Use a nitrogen purge (50 mL/min).

    • Record the heat flow (mW) versus temperature.

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition (Tonset) and the percentage of mass loss.[20]

    • DSC: Identify the onset and peak temperatures of endothermic (melting) or exothermic (decomposition, crystallization) events.

Illustrative Data: Thermal Analysis of API-B
ParameterAPI-B Free BaseAPI-B HydrochlorideInterpretation
Melting Point (DSC, Tonset) 155.2 °C210.5 °CThe hydrochloride salt exhibits a significantly higher melting point, indicating a more stable crystal lattice.
Decomposition (TGA, Tonset) 225.8 °C215.4 °CThe hydrochloride begins to decompose at a slightly lower temperature, likely due to the loss of HCl gas prior to the decomposition of the API itself.[1]
Protocol 2: Hygroscopicity Assessment (DVS)

Causality: Hygroscopicity, the tendency to absorb moisture, can severely impact a drug's stability, flowability, and processing.[2][14] Dynamic Vapor Sorption (DVS) is the gold-standard technique for quantifying moisture uptake by precisely controlling the relative humidity (RH) surrounding a sample and measuring the corresponding mass change.

Step-by-Step Methodology:

  • Instrument Calibration: Verify the instrument's balance and RH sensor performance.

  • Sample Preparation: Place approximately 10-15 mg of the sample onto the DVS sample pan.

  • DVS Protocol (Sorption/Desorption Isotherm):

    • Dry the sample at 0% RH until a stable mass is achieved (e.g., dm/dt ≤ 0.002 %/min).

    • Increase the RH in steps of 10% from 0% to 90%. At each step, hold until mass equilibrium is reached.

    • Decrease the RH in the same steps from 90% back down to 0%.

    • Maintain a constant temperature throughout the experiment (e.g., 25 °C).

  • Data Analysis:

    • Plot the change in mass (%) versus RH to generate a sorption/desorption isotherm.

    • Classify hygroscopicity based on the percentage of moisture uptake at a defined RH (e.g., 80% RH at 25 °C).[14][24]

Illustrative Data: Hygroscopicity Classification of API-B
SampleMass Gain @ 80% RHHygroscopicity Class (Ph. Eur.)Interpretation
API-B Free Base 0.15%Non-hygroscopicThe free base shows minimal moisture uptake, suggesting excellent physical stability in humid conditions.
API-B Hydrochloride 3.5%Moderately hygroscopicThe hydrochloride salt absorbs a significant amount of water, which could lead to physical (caking) and chemical stability issues.[2][24] This may necessitate controlled humidity during manufacturing and storage or specialized packaging.
Protocol 3: Chemical Stability and Salt Disproportionation

Causality: Chemical stability assessment involves subjecting the API to stress conditions to identify potential degradation pathways and liabilities. For salts, a key failure mode is disproportionation, where the salt converts back to its neutral, often less soluble, free form.[6][15] This is particularly relevant for hydrochloride salts in formulations containing alkaline excipients or during wet granulation.[6][15]

G SolidSalt Solid Salt Crystal (API-H⁺Cl⁻) DissolvedIons Dissolved Ions in Microenvironment (API-H⁺ + Cl⁻) SolidSalt->DissolvedIons Dissolution FreeBase Precipitated Free Base (API↓) DissolvedIons->FreeBase Disproportionation/ Precipitation Moisture Moisture/Alkaline Excipient Moisture->DissolvedIons Increases local pH (Consumes H⁺)

Caption: The mechanism of salt disproportionation.

Step-by-Step Methodology (Forced Degradation):

  • Sample Preparation: Prepare samples of the free base and the hydrochloride salt, both as pure substances and in 1:1 mixtures with common pharmaceutical excipients (e.g., lactose, magnesium stearate).

  • Stress Conditions (ICH Q1A): Expose samples to the following conditions for a defined period (e.g., 2 weeks):

    • Thermal: 60 °C

    • Humidity: 40 °C / 75% RH

    • Photolytic: Expose to light providing overall illumination of not less than 1.2 million lux hours.

  • Analytical Testing:

    • After exposure, dissolve the samples in a suitable solvent.

    • Analyze using a stability-indicating HPLC method (typically reverse-phase with UV or MS detection) to quantify the parent API and any degradation products.

    • For samples stressed with humidity, also perform Powder X-ray Diffraction (PXRD) to detect any changes in the solid form (e.g., conversion of the salt to the free base).

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Compare the PXRD patterns of the stressed samples to reference patterns of the pure salt and free base to identify disproportionation.

Conclusion: Making the Final Decision

The choice between a chloride-containing salt, such as a hydrochloride, and an alternative form is a multi-faceted decision that requires a careful balancing of properties.[1][19] While hydrochloride salts frequently offer substantial improvements in solubility and dissolution rate, this often comes at the cost of increased hygroscopicity and a potential for thermal instability or disproportionation.[1][2][6]

  • A hydrochloride salt is often a strong first choice for basic APIs with poor aqueous solubility, especially in early development when speed is critical.[7] Its benefits to bioavailability can be transformative.[5][12]

  • However, if stability issues arise , such as high hygroscopicity (leading to handling or degradation problems) or incompatibility with alkaline excipients, exploring alternative salt forms (e.g., mesylate, sulfate, tartrate) or even developing the free base becomes necessary.[1][2]

Ultimately, the optimal solid form is the one that provides the best balance of solubility, stability, and manufacturability for the intended dosage form and route of administration.[25] The comprehensive experimental evaluation outlined in this guide provides the robust, data-driven foundation required to make that critical decision with confidence.

References

  • Dr.Oracle. (2025, February 28).
  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.
  • MDPI. (2024, July 29). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts.
  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. [Link]

  • Benchchem. (2025). An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds.
  • Molecules. (2021).
  • European Journal of Pharmaceutical Sciences. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
  • Benchchem. (2025). The Dihydrochloride Salt Form in Drug Design: A Technical Guide.
  • Contract Pharma. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance.
  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
  • LinkedIn. (2024, April 17).
  • Google Patents. Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Brainly.in. (2020, June 19). what is the difference between hydrochloride and chloride​.
  • BOC Sciences. Salt Form Screening and Selection Services.
  • Improved Pharma. (2021, February 14). Salt Screening.
  • Purdue e-Pubs. Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability.
  • Grokipedia. Hydrochloride.
  • CHIMIA International Journal for Chemistry. (2010, March 1).
  • Medium. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • Crystal Pharmatech.
  • AAPS PharmSciTech. (2016, August 20).
  • TSI Journals. (2023, August 25). Pharmaceutical Quality Control Using Thermal Analysis Methods.
  • PubMed. (1981, June). Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]

  • National Center for Biotechnology Information (PMC). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?
  • The Salt Industry Center of Japan. (2022, August 15). METHODS FOR SALT ANALYSIS.
  • Onyx Scientific.
  • ResearchGate. Effect of chloride ion on dissolution of different salt forms of haloperidol.
  • Benchchem. (2025). Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts.
  • Reddit. (2022, August 1). ELI5 : what is the difference between regular salt and hydrochloride on the body.
  • MilliporeSigma.
  • Slideshare. salt selection in pharmaceutical product development.
  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • Sciencemadness Discussion Board. (2015, December 4). Hydrochloride vs non-hydrochloride compounds.
  • ResearchGate. (2024, November 10).
  • MDPI. (2025, October 3). Study on Chloride Diffusion Performance and Structural Durability Design of UHPC Under Chloride Salt Erosion.
  • MDPI. (2024, July 11).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.